4-Propoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFEJKZYHYKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403479 | |
| Record name | 4-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186497-67-6 | |
| Record name | 4-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of Arylboronic Acids in Modern Synthesis
An In-depth Technical Guide to the Synthesis of 4-Propoxyphenylboronic Acid
In the landscape of contemporary drug discovery and materials science, arylboronic acids stand as indispensable building blocks.[1][2] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the elegant and efficient formation of carbon-carbon bonds, which is a cornerstone of complex molecular architecture.[1][3][4] this compound, the subject of this guide, is a particularly valuable reagent. The propoxy group offers a handle for modulating lipophilicity and steric properties, making it a frequent motif in the synthesis of biologically active compounds, from selective enzyme inhibitors to advanced materials.[5][6][7]
This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a successful and reproducible outcome.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from two primary, commercially viable starting materials. The choice of pathway often depends on the cost, availability, and purity of the precursors. This guide will focus on the most direct and reliable method starting from 1-bromo-4-propoxybenzene via a Grignard reaction, a robust and scalable method for forming the critical carbon-boron bond.[8][9]
Figure 1: High-level workflow for the synthesis of this compound.
Physicochemical & Safety Data
Before commencing any synthetic work, a thorough understanding of the target compound's properties and the necessary safety precautions is paramount.
Compound Properties
| Property | Value | Source |
| IUPAC Name | (4-propoxyphenyl)boronic acid | [10] |
| CAS Number | 186497-67-6 | [10][11] |
| Molecular Formula | C₉H₁₃BO₃ | [10][11] |
| Molecular Weight | 180.01 g/mol | [10][12] |
| Appearance | White solid | [6] |
| Melting Point | 123-126 °C | [6][12] |
Safety & Handling
Boronic acids, while generally stable, require careful handling to avoid irritation and potential health effects.[13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15][16] When handling the powdered solid, a dust mask or work in a fume hood is essential to prevent inhalation.[15][17]
-
Exposure Controls:
-
Inhalation: May cause respiratory tract irritation. Move to fresh air if dust is inhaled.[13][17] Seek medical attention if symptoms persist.[13][16]
-
Skin/Eye Contact: Causes skin and serious eye irritation.[10] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[14][15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[11][15] Recommended storage temperature is 2-8°C under an inert atmosphere.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13][17] Do not flush large quantities down the drain.[13]
Detailed Synthesis Protocol: The Grignard Pathway
This section details the synthesis of this compound from 1-bromo-4-propoxybenzene. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.
Reagents & Equipment
| Reagent/Material | Grade | Quantity | Purpose |
| 1-Bromo-4-propoxybenzene | Reagent | 10.0 g (46.5 mmol) | Starting Material |
| Magnesium (Mg) turnings | Reagent | 1.24 g (51.1 mmol) | Grignard Reagent Formation |
| Iodine (I₂) | Reagent | 1 crystal | Initiator |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | 100 mL | Reaction Solvent |
| Triisopropyl borate | Reagent | 10.5 mL (46.5 mmol) | Boron Source |
| Hydrochloric Acid (HCl) | 2 M Aqueous | ~50 mL | Hydrolysis/Workup |
| Diethyl Ether (Et₂O) | ACS | 200 mL | Extraction Solvent |
| Sodium Hydroxide (NaOH) | 1 M Aqueous | ~60 mL | Purification |
| Saturated Sodium Chloride (Brine) | Lab Prepared | 50 mL | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | As needed | Drying Agent |
| Round-bottom flasks, Condenser | - | - | Reaction Vessels |
| Magnetic stirrer, Stir bars | - | - | Agitation |
| Syringes, Needles | - | - | Anhydrous Transfers |
| Separatory funnel, Ice bath | - | - | Workup/Purification |
Step-by-Step Methodology
Step 1: Formation of the Grignard Reagent (4-propoxyphenylmagnesium bromide)
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow the apparatus to cool to room temperature under a stream of dry argon or nitrogen.
-
Initiation: Add the magnesium turnings (1.24 g) to the flask. Add a single crystal of iodine. The iodine serves as an activator, etching the passivating oxide layer on the magnesium surface to expose fresh metal.[18]
-
Reagent Addition: In a separate dry flask, dissolve 1-bromo-4-propoxybenzene (10.0 g) in 40 mL of anhydrous THF.
-
Reaction: Add ~5 mL of the bromide solution to the magnesium turnings via syringe. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be required.[19]
-
Completion: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The use of an ether solvent like THF is critical as it stabilizes the Grignard reagent by forming a Lewis acid-base complex.[18][20] After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the reagent.
Step 2: Borylation Reaction
-
Setup: In a separate 500 mL flame-dried, three-neck flask under an inert atmosphere, dissolve triisopropyl borate (10.5 mL) in 60 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Rationale: The reaction is highly exothermic. Performing the addition at low temperature prevents side reactions, such as the addition of a second Grignard molecule to the boron center.
-
-
Addition: Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula or syringe over 30-45 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional hour, then let it warm slowly to room temperature overnight with continuous stirring.
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A Comprehensive Technical Guide to 4-Propoxyphenylboronic Acid: Properties, Applications, and Analysis
This guide provides an in-depth exploration of 4-propoxyphenylboronic acid, a versatile reagent with significant applications in organic synthesis and drug discovery. Designed for researchers, chemists, and professionals in the pharmaceutical and materials science sectors, this document synthesizes critical physicochemical data, outlines its synthetic utility, and details essential safety and handling protocols. Our focus is on delivering field-proven insights and robust methodologies to empower your research and development endeavors.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Among the vast family of boronic acids, this compound has emerged as a particularly valuable building block. Its unique electronic and steric properties, conferred by the propoxy group at the para position, offer distinct advantages in modulating solubility, reactivity, and biological interactions of the target molecules. This guide will delve into the specific attributes of this compound, providing a comprehensive resource for its effective application.
Core Physicochemical Properties
A thorough understanding of a reagent's physicochemical properties is paramount for its successful application in synthesis and formulation. This section details the key physical and chemical characteristics of this compound.
Structural and General Properties
This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) and a propoxy group (-OCH₂CH₂CH₃). The presence of the electron-donating propoxy group influences the reactivity of the boronic acid moiety.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃BO₃ | [1][2] |
| Molecular Weight | 180.01 g/mol | [1][2] |
| CAS Number | 186497-67-6 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 123-126 °C | [1][4][5][6] |
Solubility Profile
The solubility of boronic acids is a critical parameter for reaction setup and purification. Phenylboronic acids, in general, exhibit good solubility in ethereal and ketonic solvents, moderate solubility in chlorinated solvents, and poor solubility in hydrocarbons.[7] This trend is attributed to the polar nature of the boronic acid group and its ability to form hydrogen bonds. While specific quantitative solubility data for this compound is not extensively published, the presence of the propoxy group is expected to enhance its solubility in less polar organic solvents compared to unsubstituted phenylboronic acid.
Recommended Solvents for Reactions and Purification:
-
High Solubility: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone)
-
Moderate Solubility: Chloroform
-
Low Solubility (useful for precipitation/crystallization): Hydrocarbons (e.g., Hexane, Heptane)
Experimental determination of solubility in specific solvent systems is recommended for process optimization.
Acidity (pKa)
Synthesis and Reactivity
Synthetic Routes
This compound is typically synthesized through the reaction of an organometallic reagent derived from a protected 4-propoxyhalobenzene with a trialkyl borate, followed by acidic hydrolysis. A common starting material is 4-bromophenol, which is first alkylated to form 1-bromo-4-propoxybenzene.[6]
Caption: General synthetic workflow for this compound.
Key Reactions and Applications
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1] This reaction is fundamental in the synthesis of numerous pharmaceuticals and organic materials.
Suzuki-Miyaura Cross-Coupling Workflow:
Caption: Step-by-step Suzuki-Miyaura cross-coupling reaction workflow.
Beyond Suzuki coupling, this compound is utilized in:
-
Drug Development: As a key intermediate in the synthesis of biologically active compounds.[1][9]
-
Bioconjugation: For attaching molecules to diol-containing biomolecules, such as carbohydrates on cell surfaces.[1][9]
-
Materials Science: In the development of polymers and sensors.[1][9] The interaction with diols is particularly useful for creating responsive materials.[10][11]
Analytical Characterization
Robust analytical methods are crucial for verifying the identity and purity of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the protons of the propoxy group (triplet for the methyl, sextet for the central methylene, and a triplet for the methylene attached to the oxygen), and a broad singlet for the hydroxyl protons of the boronic acid, which is often exchangeable with D₂O.
-
¹³C NMR: Signals for the aromatic carbons (including the carbon attached to boron, which will have a characteristic chemical shift) and the three distinct carbons of the propoxy group are expected.[2]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands include O-H stretching (broad, for the B(OH)₂ group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and B-O stretching.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the compound's molecular weight.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A standard method for determining the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., formic acid or TFA) is typically effective.
-
Gas Chromatography (GC): Can be used if the compound is derivatized to a more volatile form (e.g., a boronic ester).
Stability, Storage, and Safety
Stability and Dehydration
A common characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic anhydride trimers (boroxines). This means that commercial samples of this compound may contain varying amounts of its corresponding boroxine.[7][12] This equilibrium is generally not detrimental to its reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric boronic acid under the reaction conditions.
Caption: Reversible dehydration of this compound to its boroxine.
Recommended Storage
To minimize dehydration and potential degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Some suppliers recommend storage under an inert atmosphere at 2-8°C for long-term stability.[14]
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements:
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[15][16]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][18]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[12][13]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with its robust reactivity in key transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for researchers in drug discovery, materials science, and beyond. By understanding its characteristics, handling it with appropriate safety precautions, and applying it with the methodological insights provided in this guide, scientists can fully leverage its potential to construct novel and complex molecular architectures.
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An In-Depth Technical Guide to 4-Propoxyphenylboronic Acid (CAS: 186497-67-6)
A Core Reagent for Innovations in Medicinal Chemistry and Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propoxyphenylboronic acid, with its unique molecular architecture, has emerged as a pivotal building block in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its critical role in the Suzuki-Miyaura cross-coupling reaction. Special emphasis is placed on its application in the development of novel therapeutic agents, particularly as a precursor to bioactive molecules such as obovatol derivatives and peroxisome proliferator-activated receptor (PPAR) modulators. This document serves as an in-depth resource, consolidating technical data, field-proven insights, and detailed experimental methodologies to support researchers in leveraging the full potential of this versatile reagent.
Introduction: The Versatility of a Substituted Arylboronic Acid
This compound (CAS No. 186497-67-6) is an organoboron compound that has garnered significant attention in the scientific community.[1] Its structure, featuring a boronic acid functional group attached to a phenyl ring substituted with a propoxy group, imparts a unique combination of reactivity, stability, and solubility. These characteristics make it an invaluable tool in synthetic organic chemistry, particularly for the construction of complex molecular frameworks.[1]
The boronic acid moiety is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[2] The propoxy group, on the other hand, can enhance the lipophilicity of resulting molecules, a desirable trait for improving bioavailability in drug candidates. This guide will delve into the technical nuances of this compound, providing the necessary information for its effective application in research and development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 186497-67-6 | [1][3] |
| Molecular Formula | C₉H₁₃BO₃ | [1][3] |
| Molecular Weight | 180.01 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 123-126 °C | [2] |
| IUPAC Name | (4-propoxyphenyl)boronic acid | [3] |
| Synonyms | 4-Propoxybenzeneboronic acid, p-Propoxyphenylboronic acid | [1] |
| Solubility | Soluble in methanol and other common organic solvents. |
Structural Elucidation: A Glimpse into the Crystalline Form
The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography, and the data is available in the Crystallography Open Database (COD) under the entry ID 1547644 .[3] This structural information is invaluable for understanding intermolecular interactions and for computational modeling studies.
A detailed table of crystallographic data will be populated upon retrieval of the specific CIF file and associated publication.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through several routes, with the most common starting from either 1-bromo-4-propoxybenzene or 4-propoxyaniline. The following protocol details a well-established method from 1-bromo-4-propoxybenzene, which is readily prepared from 4-bromophenol.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from 4-bromophenol to this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-Bromo-4-propoxybenzene
-
To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add 1-bromopropane (1.2 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-bromo-4-propoxybenzene.
Step 2: Synthesis of this compound
-
Dissolve 1-bromo-4-propoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour, during which time a lithium-halogen exchange occurs.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to afford pure this compound.
The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
In a Schlenk flask, combine the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Applications in Drug Discovery and Materials Science
The utility of this compound extends across various scientific disciplines, most notably in the synthesis of biologically active compounds and functional materials.
Synthesis of Bioactive Molecules
-
Obovatol Derivatives: this compound has been utilized as a key building block in the synthesis of derivatives of obovatol, a natural product known for its anti-platelet activity.[2] The introduction of the 4-propoxyphenyl moiety via Suzuki-Miyaura coupling has been shown to enhance the inhibitory activity of these compounds.[2] Studies have demonstrated that such derivatives can exhibit potent inhibition of arachidonic acid-induced platelet aggregation.[2]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Modulators: PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[4] As such, they are important therapeutic targets for metabolic diseases. This compound serves as a valuable precursor for the synthesis of bisaryl thiazoles and oxazoles, which have been investigated as selective PPAR modulators.[2] The 4-propoxyphenyl group can be incorporated to fine-tune the lipophilicity and binding affinity of these modulators to the PPAR subtypes.
Materials Science and Other Applications
Beyond medicinal chemistry, this compound finds applications in:
-
Organic Electronics: As a building block for conjugated polymers and organic light-emitting diodes (OLEDs), where the electronic properties of the resulting materials can be tailored.
-
Sensors: The boronic acid group's ability to reversibly bind with diols makes it suitable for the development of sensors for saccharides and other biologically relevant molecules.
-
Liquid Crystals: The rigid aromatic core provided by the phenylboronic acid can be incorporated into molecules designed to exhibit liquid crystalline properties.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the propoxy group (triplet for the methyl, sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the oxygen), and a broad singlet for the hydroxyl protons of the boronic acid.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift, as well as the signals for the carbons of the propoxy group.
-
A table with specific, experimentally determined chemical shifts and coupling constants will be included upon successful retrieval of this data.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and B-O stretching.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Identification: It is known to cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to moisture and air, potentially leading to the formation of boroxines (cyclic anhydrides).
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction, coupled with the favorable physicochemical properties imparted by the propoxy group, has established it as a key building block in the synthesis of a diverse range of compounds. From potent bioactive molecules with therapeutic potential to advanced functional materials, the applications of this compound continue to expand. This guide has provided a comprehensive technical overview to empower researchers to effectively utilize this important synthetic tool in their scientific endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023). Peroxisome proliferator-activated receptor. Retrieved from [Link]
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Introduction: The Strategic Importance of Arylboronic Acids
An In-Depth Technical Guide to 4-Propoxyphenylboronic Acid for Advanced Synthesis
Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a versatile arylboronic acid derivative essential for modern organic synthesis and drug discovery. We delve into its fundamental physicochemical properties, including its precise molecular weight and formula, and present its molecular structure. The guide further explores its critical role as a key building block, with a detailed focus on its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of carbon-carbon bond formation. A validated, step-by-step experimental protocol is provided, explaining the causality behind procedural choices to ensure reproducibility and success. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and structural attributes of this compound in their work.
Arylboronic acids are a class of organoboron compounds that have become indispensable in synthetic chemistry over the past few decades. Their stability, low toxicity, and remarkable reactivity profile make them superior reagents for a variety of chemical transformations. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary for its ability to efficiently create carbon-carbon bonds that its developers were awarded the Nobel Prize in Chemistry in 2010.
Among the vast library of available boronic acids, this compound (C₉H₁₃BO₃) offers a unique combination of properties. The propoxy group (-OCH₂CH₂CH₃) at the para-position of the phenyl ring modifies the electronic and lipophilic character of the molecule. This functionalization can enhance solubility in organic solvents and influence the reactivity of the boronic acid group, making it a valuable building block for synthesizing complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1][2]
Physicochemical Profile of this compound
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically a white to off-white crystalline powder, stable under standard laboratory conditions.[1]
Core Properties
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₃ | [1][3][4][5][6] |
| Molecular Weight | 180.01 g/mol | [1][3][4][5] |
| CAS Number | 186497-67-6 | [1][3][4][5][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 123-126 °C (lit.) | [1][6][7][8] |
| IUPAC Name | (4-propoxyphenyl)boronic acid | [3] |
Molecular Structure
The structure of this compound, featuring a boronic acid group attached to a benzene ring substituted with a propoxy group, is visualized below.
Caption: Chemical structure of this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[9] this compound is an excellent substrate for these reactions, serving as the nucleophilic partner to introduce the 4-propoxyphenyl moiety into a target molecule.[1]
Causality of Component Selection:
-
Catalyst: A palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the classic and highly effective catalyst.[] The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the reaction.
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective and compatible with a wide range of functional groups.[]
-
Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is often used. The organic solvent dissolves the reactants, while water helps to dissolve the inorganic base and facilitates the reaction.
The workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-Propoxy-1,1'-biphenyl
This protocol describes a representative Suzuki-Miyaura reaction between this compound and bromobenzene.
Materials:
-
This compound (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water). Add bromobenzene (1.1 eq) to the mixture.
-
Degassing: Seal the flask with a septum and bubble argon gas through the stirred mixture for 15-20 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Introduction: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.02 eq). The mixture will typically turn yellow or orange.
-
Reaction: Heat the flask in an oil bath to 90 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-propoxy-1,1'-biphenyl product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][13] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[11]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[4][11]
Conclusion
This compound is a high-value reagent for chemical synthesis, offering a reliable method for incorporating the 4-propoxyphenyl group into complex molecular architectures. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it a staple in laboratories focused on drug discovery, materials science, and organic chemistry. By understanding its fundamental properties and applying robust, validated protocols, researchers can effectively harness its synthetic potential to advance their scientific goals.
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Title: (4-propoxyphenyl)boronic acid Source: GlobalChemMall URL: [Link]
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Title: Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid Source: Hopax Fine Chemicals URL: [Link]
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Title: Organoborane coupling reactions (Suzuki coupling) Source: Journal of the Indian Institute of Science (via PMC) URL: [Link]
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Spectral data of 4-propoxyphenylboronic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data of 4-Propoxyphenylboronic Acid
Introduction
This compound (C₉H₁₃BO₃, Molar Mass: 180.01 g/mol , CAS: 186497-67-6) is a versatile organic compound that plays a crucial role as a building block in modern synthetic chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[3] The presence of the boronic acid functional group allows for the formation of new carbon-carbon bonds with a high degree of specificity and efficiency. The propoxy group, on the other hand, modulates the electronic properties and solubility of the molecule, influencing its reactivity and handling characteristics.
The following sections will delve into the predicted spectral characteristics of this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data. Each section will also include a detailed, field-proven protocol for data acquisition, ensuring that researchers can confidently apply these techniques in their own laboratories.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the protons of the propoxy group, and the hydroxyl protons of the boronic acid.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | d | 2H | Ar-H (ortho to -B(OH)₂) |
| ~6.9 - 7.0 | d | 2H | Ar-H (ortho to -OPr) |
| ~8.0 | s (broad) | 2H | B(OH )₂ |
| ~3.9 - 4.0 | t | 2H | -O-CH₂ -CH₂-CH₃ |
| ~1.7 - 1.8 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~0.9 - 1.0 | t | 3H | -O-CH₂-CH₂-CH₃ |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons: The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear further downfield (~7.7-7.8 ppm) compared to the protons ortho to the electron-donating propoxy group (~6.9-7.0 ppm).
-
Boronic Acid Protons: The hydroxyl protons of the boronic acid group are acidic and their signal is often broad due to exchange with residual water in the solvent. This peak is expected around 8.0 ppm and would disappear upon the addition of D₂O.[4]
-
Propoxy Group Protons: The propoxy group gives rise to three distinct signals. The methylene protons adjacent to the oxygen atom (-O-CH₂ -) are the most deshielded and appear as a triplet around 3.9-4.0 ppm. The next methylene protons (-CH₂ -CH₃) appear as a sextet around 1.7-1.8 ppm, and the terminal methyl protons (-CH₃ ) appear as a triplet around 0.9-1.0 ppm. The splitting patterns (triplet, sextet, triplet) are due to coupling with adjacent protons, following the n+1 rule.[4]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The predicted ¹³C NMR spectrum of this compound would show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C -OPr |
| ~137 | C -B(OH)₂ |
| ~130 | C H (ortho to -B(OH)₂) |
| ~115 | C H (ortho to -OPr) |
| ~70 | -O-C H₂- |
| ~22 | -CH₂-C H₂- |
| ~10 | -C H₃ |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Carbons: The aromatic region will display four signals. The carbon atom attached to the oxygen of the propoxy group (C -OPr) is the most deshielded and appears furthest downfield (~162 ppm). The carbon attached to the boron atom (C -B(OH)₂) is also significantly deshielded (~137 ppm). The two protonated aromatic carbons will appear at distinct chemical shifts due to the different electronic effects of the substituents.[5][6]
-
Propoxy Group Carbons: The three carbon atoms of the propoxy group will have distinct chemical shifts in the aliphatic region of the spectrum. The carbon directly bonded to the oxygen (-O-C H₂-) is the most deshielded of the three (~70 ppm), followed by the middle methylene carbon (~22 ppm) and the terminal methyl carbon (~10 ppm).[5][6]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹³C frequency.
-
Tune and shim the spectrometer.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that results in a spectrum with singlets for each carbon atom, simplifying interpretation.
-
A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a secondary reference.
-
Assign the chemical shifts to the corresponding carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and B-O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Boronic acid, B(OH )₂ |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2960-2850 | C-H stretch | Aliphatic C-H |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1380 | B-O stretch | B -O |
| ~1250 | C-O stretch | Aryl ether, Ar-O -R |
Interpretation of the Predicted IR Spectrum
-
O-H Stretch: A very broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a characteristic feature of the O-H stretching vibrations of the boronic acid group, which is often involved in hydrogen bonding.[7]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group will be observed as stronger bands below 3000 cm⁻¹.[7]
-
C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually give rise to two or more bands in the 1600-1500 cm⁻¹ region.[7]
-
B-O Stretch: A strong absorption band around 1380 cm⁻¹ is characteristic of the B-O stretching vibration.[2]
-
C-O Stretch: The stretching vibration of the aryl ether C-O bond is expected to appear as a strong band around 1250 cm⁻¹.[7]
Experimental Protocol for ATR-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8]
-
-
Data Analysis:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final IR spectrum.
-
Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal.
Predicted Mass Spectrometry Data
-
Molecular Weight: 180.01 g/mol
-
Exact Mass: 180.09577 Da[1]
-
Expected Molecular Ion (ESI+): [M+H]⁺ = 181.1030 Da
-
Expected Molecular Ion (ESI-): [M-H]⁻ = 179.0885 Da
Predicted Fragmentation Pattern
The fragmentation of phenylboronic acids can be complex. A plausible fragmentation pathway for this compound is initiated by the loss of water from the molecular ion, followed by cleavage of the propoxy group.
Caption: A plausible mass spectral fragmentation pathway for this compound.
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 181.1030 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 179.0885 would be observed. High-resolution mass spectrometry can confirm the elemental composition of the molecule.
-
Key Fragments:
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[8]
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).[8]
-
-
Data Analysis:
-
Identify the molecular ion peak in the high-resolution spectrum.
-
Use the accurate mass measurement to confirm the elemental composition of the molecular ion.
-
Analyze the fragmentation pattern by examining the tandem MS (MS/MS) spectrum of the molecular ion to support the structural assignment.
-
Conclusion
The comprehensive spectral analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural confirmation and quality assessment of this important synthetic building block. While this guide has relied on scientifically-grounded predictions due to the limited availability of public experimental data, the presented interpretations and protocols offer a valuable and trustworthy resource for researchers. The detailed methodologies outlined herein are designed to be self-validating, ensuring that scientists can confidently acquire and interpret high-quality spectral data in their own laboratories. A thorough understanding and application of these spectroscopic techniques are essential for advancing research and development in organic synthesis, medicinal chemistry, and materials science.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Info. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
NIST/EPA/NIH Mass Spectral Library. (n.d.). Mass Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Phenoxyphenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Phenoxyphenylboronic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
YouTube. (2023). predicting likely fragments in a mass spectrum. Chem Help ASAP. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure of 4-Alkoxyphenylboronic Acids: A Case Study of 4-Methoxyphenylboronic Acid as a Surrogate for 4-Propoxyphenylboronic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 4-alkoxyphenylboronic acids, a class of compounds with significant utility in organic synthesis and medicinal chemistry. Due to the current unavailability of a published crystal structure for 4-propoxyphenylboronic acid, this paper utilizes the closely related and structurally characterized 4-methoxyphenylboronic acid as a validated surrogate. A detailed examination of its solid-state architecture, including key crystallographic parameters, intramolecular geometry, and intermolecular interactions, is presented. The synthesis, crystallization, and the profound implications of the supramolecular assembly on the physicochemical properties and applications in drug discovery are discussed in depth. This guide serves as a critical resource for researchers leveraging the unique properties of arylboronic acids in the design of novel therapeutics and functional materials.
Introduction: The Enduring Significance of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This versatile class of organoboron compounds, characterized by a boronic acid moiety [-B(OH)₂] attached to an aromatic ring, extends its influence far beyond carbon-carbon bond formation. In the realm of drug discovery and development, arylboronic acids have emerged as privileged scaffolds and key intermediates.[2] Their unique ability to form reversible covalent bonds with diols has been exploited in the design of sensors and drug delivery systems, particularly for glucose monitoring.[3]
The solid-state structure of arylboronic acids is of paramount importance as it governs their stability, solubility, and reactivity. The boronic acid group is a potent hydrogen bond donor and acceptor, predisposing these molecules to form intricate and predictable supramolecular assemblies.[4] Understanding these non-covalent interactions is crucial for crystal engineering and for controlling the solid-form properties of active pharmaceutical ingredients (APIs).
This guide focuses on the 4-alkoxyphenylboronic acid subclass. While our primary subject is this compound, a search of the Crystallography Open Database and Cambridge Structural Database (CSD) did not yield a publicly available crystal structure at the time of this writing. PubChem lists a record for this compound in the Crystallography Open Database (COD) as entry 1547644, but the detailed data could not be retrieved. Therefore, we will conduct a thorough analysis of the crystal structure of its close analogue, 4-methoxyphenylboronic acid (CCDC 222652), as a representative model.[4] The structural insights gleaned from the methoxy analogue are directly applicable to understanding the solid-state behavior of the propoxy derivative and other members of this homologous series.
Synthesis and Crystallization of 4-Alkoxyphenylboronic Acids
The synthesis of arylboronic acids is a well-established process in organic chemistry, with the Grignard reaction being a common and effective method. This approach offers a reliable route to a wide array of substituted arylboronic acids, including 4-alkoxy derivatives.
Synthetic Workflow: A Mechanistic Perspective
The synthesis of a 4-alkoxyphenylboronic acid, such as the 4-methoxy or 4-propoxy analogue, typically involves a three-step sequence:
-
Grignard Reagent Formation: The process begins with the reaction of a 4-alkoxybromobenzene with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent (a 4-alkoxyphenylmagnesium bromide).[5][6] This organometallic species is a potent nucleophile, crucial for the subsequent carbon-boron bond formation.
-
Borylation: The Grignard reagent is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (typically -78 °C) to prevent over-addition.[7] The nucleophilic aryl group attacks the electrophilic boron atom of the borate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final arylboronic acid.[5]
The workflow can be visualized as follows:
Figure 1: A generalized workflow for the synthesis of 4-alkoxyphenylboronic acids.
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid
This protocol is adapted from established literature procedures for the synthesis of arylboronic acids.[7]
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
10% Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Grignard Reagent Preparation: A solution of 4-bromoanisole (0.43 mol) in dry THF (300 ml) is added dropwise to a flask containing magnesium turnings (0.49 mol). The reaction is initiated and maintained to ensure the formation of the Grignard reagent.
-
Borylation: The prepared Grignard solution is added dropwise to a stirred and cooled (-78 °C) solution of tri-isopropyl borate (0.86 mol) in dry THF (50 ml) under a nitrogen atmosphere.
-
Warming and Hydrolysis: The reaction mixture is allowed to warm to room temperature overnight. Subsequently, 10% hydrochloric acid (300 ml) is added, and the mixture is stirred for 1 hour.
-
Extraction and Drying: The product is extracted into diethyl ether. The combined ethereal extracts are washed with water and dried over anhydrous magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude 4-methoxyphenylboronic acid as a solid.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. For arylboronic acids, recrystallization is a common purification method that can also yield crystals suitable for diffraction studies.
Protocol: Recrystallization of 4-Methoxyphenylboronic Acid
-
Solvent Selection: Based on literature, water is a suitable solvent for the recrystallization of 4-methoxyphenylboronic acid.[7]
-
Dissolution: The crude solid is dissolved in a minimal amount of hot water.
-
Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: The resulting colorless crystals are collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Crystal Structure Analysis of 4-Methoxyphenylboronic Acid (CCDC 222652)
The crystal structure of 4-methoxyphenylboronic acid provides a blueprint for understanding the solid-state behavior of this class of compounds. The following analysis is based on the crystallographic data available for CCDC entry 222652.
Crystallographic Data Summary
| Parameter | 4-Methoxyphenylboronic Acid |
| CCDC Number | 222652 |
| Empirical Formula | C₇H₉BO₃ |
| Formula Weight | 151.96 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.589(2) |
| b (Å) | 6.9400(14) |
| c (Å) | 9.851(2) |
| α (°) | 90 |
| β (°) | 109.91(3) |
| γ (°) | 90 |
| Volume (ų) | 745.3(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.354 |
Note: The detailed atomic coordinates and displacement parameters are deposited in the Cambridge Crystallographic Data Centre.
Molecular Geometry
The molecule of 4-methoxyphenylboronic acid consists of a planar phenyl ring substituted with a methoxy group at the para position and a boronic acid group. The boronic acid moiety, -B(OH)₂, is also planar. The relative orientation of these two planes is a key structural feature. In the solid state, the boronic acid group is slightly twisted out of the plane of the benzene ring. This torsion is a common feature in arylboronic acids and is influenced by the packing forces within the crystal lattice.
The bond lengths and angles within the molecule are largely as expected. The C-B bond length is a critical parameter, and its value is consistent with that of a single bond between an sp² carbon and an sp² boron atom. The B-O bond lengths are also typical for boronic acids.
Supramolecular Assembly and Hydrogen Bonding Network
The crystal structure of 4-methoxyphenylboronic acid is dominated by a robust network of intermolecular hydrogen bonds. The two hydroxyl groups of the boronic acid moiety act as both hydrogen bond donors and acceptors, leading to the formation of a characteristic dimeric structure.
In this arrangement, two molecules of 4-methoxyphenylboronic acid are linked by a pair of O-H···O hydrogen bonds, forming a centrosymmetric dimer. This is a very common and stable motif in the crystal structures of arylboronic acids.
Figure 2: A schematic representation of the hydrogen-bonded dimer motif in the crystal structure of 4-methoxyphenylboronic acid.
These dimeric units are further connected into extended chains or sheets through additional intermolecular interactions. The methoxy group, while not as strong a hydrogen bond acceptor as the boronic acid hydroxyls, can participate in weaker C-H···O interactions. Furthermore, π-π stacking interactions between the aromatic rings of adjacent dimers contribute to the overall stability of the crystal lattice. The interplay of these strong O-H···O hydrogen bonds and weaker interactions dictates the final three-dimensional packing of the molecules.
Implications for Drug Development and Materials Science
The detailed understanding of the crystal structure of 4-alkoxyphenylboronic acids has significant implications for their application in drug development and materials science.
-
Solid-Form Control: Knowledge of the preferred hydrogen-bonding motifs allows for a rational approach to crystal engineering. By introducing co-formers that can interact with the boronic acid group, it is possible to generate different polymorphic forms or co-crystals with tailored physicochemical properties, such as improved solubility or stability.
-
Structure-Activity Relationship (SAR): The solid-state conformation can influence the biological activity of a molecule. Understanding the preferred geometry of the 4-alkoxyphenylboronic acid scaffold can inform the design of more potent inhibitors or ligands for biological targets. The boronic acid group is a key pharmacophore in several approved drugs, where it often interacts with serine residues in enzyme active sites.
-
Formulation Development: The crystalline form of an API directly impacts its handling, processing, and bioavailability. A stable, well-defined crystalline form, such as that observed for 4-methoxyphenylboronic acid, is highly desirable for pharmaceutical formulation.
-
Materials Science: The self-assembly properties of arylboronic acids are being explored for the creation of functional materials, such as porous organic frameworks and liquid crystals.[2] The predictable hydrogen-bonding patterns are key to designing materials with specific topologies and properties.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of 4-alkoxyphenylboronic acids, using 4-methoxyphenylboronic acid as a representative example due to the current lack of a published structure for this compound. The synthesis via a Grignard reaction and subsequent crystallization have been outlined, providing a practical framework for obtaining high-purity crystalline material.
The crystal structure analysis of 4-methoxyphenylboronic acid reveals a robust supramolecular assembly dominated by strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. These fundamental building blocks are further organized into a three-dimensional network through weaker intermolecular forces. The insights gained from this structural analysis are crucial for controlling the solid-form properties of this important class of compounds and for their rational application in drug discovery, where the boronic acid moiety is an increasingly important pharmacophore. This guide underscores the necessity of a thorough understanding of the solid-state chemistry of arylboronic acids for the successful development of novel pharmaceuticals and advanced materials.
References
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PrepChem. Synthesis of 4-Methoxyphenylboronic acid (1). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Available at: [Link]
-
Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1151–1154. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]
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Thermal stability and melting point of 4-propoxyphenylboronic acid
<Technical Guide: Thermal Properties of 4-Propoxyphenylboronic Acid >
A Comprehensive Analysis of Melting Point and Thermal Stability for Pharmaceutical and Chemical Process Development
Abstract
This compound is a critical reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its thermal properties—specifically its melting point and thermal stability—is paramount for ensuring process safety, reaction optimization, and maintaining the integrity of the compound during storage and handling. This guide provides an in-depth analysis of the melting behavior and thermal decomposition profile of this compound. We present validated methodologies for accurate characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), discuss the common decomposition pathways for arylboronic acids, and offer practical insights for researchers, chemists, and drug development professionals.
Introduction: The Role and Significance of this compound
This compound belongs to the versatile class of arylboronic acids, which are indispensable building blocks in the synthesis of complex organic molecules. Their utility in forming carbon-carbon bonds has made them central to the production of pharmaceuticals, agrochemicals, and advanced materials. The propoxy substituent on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics.
The thermal behavior of a reagent like this compound is not merely a physical data point; it is a critical process parameter.
-
Process Safety: Uncontrolled thermal decomposition can lead to exothermic events, pressure buildup, and the release of potentially hazardous byproducts. Defining a safe operating temperature range is essential.
-
Reaction Efficiency: Many cross-coupling reactions are conducted at elevated temperatures. Understanding the stability threshold of the boronic acid ensures that it remains intact and available for the catalytic cycle, preventing yield loss due to degradation.
-
Purity and Quality: Decomposition can introduce impurities into the reaction mixture, complicating purification and potentially compromising the quality of the final product.
-
Storage and Handling: Establishing the melting point and decomposition temperature informs appropriate storage conditions to ensure long-term stability and shelf-life.[1][2]
This guide serves as a technical resource, consolidating experimental data with mechanistic principles to provide a holistic understanding of the thermal properties of this key synthetic intermediate.
Melting Point Determination
The melting point is a fundamental thermodynamic property indicating the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid, this transition occurs at a sharp, well-defined temperature. However, impurities or the presence of anhydrides can lead to a melting point depression or a broader melting range. Boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, which can influence the observed melting point.[3][4][5]
Reported Melting Point Values
Multiple chemical suppliers and databases report the melting point of this compound. A summary of these values is presented below. The slight variations can be attributed to differences in purity and analytical methodology.
| Source | Reported Melting Point (°C) |
| Chemical-Suppliers.com | 123-126 °C (lit.)[3] |
| ChemicalBook | 123-126 °C (lit.)[6] |
| Guidechem | 126 °C (lit.)[7] |
The consistent range of 123-126°C suggests this is a reliable value for high-purity material.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
While capillary melting point apparatus provides a visual melting range, DSC offers a more quantitative and detailed thermodynamic profile of the melting process.[8][9][10]
Objective: To precisely determine the onset temperature, peak melting temperature (Tm), and enthalpy of fusion (ΔHfus) of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Tm = 156.6°C).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as a reference.
-
DSC Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min under a constant nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation during the analysis.
-
Cool the system back to 25°C.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
The melting event will appear as an endothermic peak.
-
Determine the onset temperature by extrapolating the baseline prior to the peak and the inflectional tangent of the peak's leading edge.
-
The peak temperature (Tm) is the temperature at the lowest point of the endotherm.
-
Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.
-
Causality Behind Experimental Choices:
-
Slow Heating Rate (10°C/min): Ensures thermal equilibrium within the sample, providing a sharp and accurate melting peak. Faster rates can cause thermal lag and broaden the transition.
-
Nitrogen Purge: Prevents thermo-oxidative decomposition, isolating the true melting and thermal decomposition events.
-
Crimped Lid: Minimizes sublimation of the sample before melting, ensuring accurate mass for enthalpy calculations.
Thermal Stability and Decomposition
Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. For arylboronic acids, two primary decomposition pathways are of concern: protodeboronation and anhydride formation.[11][12]
-
Protodeboronation: The replacement of the C-B bond with a C-H bond, yielding the corresponding arene (propoxybenzene) and boric acid.[13][14] This is often mediated by water, acid, or base and can be accelerated by certain metals.[11][13]
-
Anhydride (Boroxine) Formation: The intermolecular dehydration of three boronic acid molecules to form a stable, six-membered boroxine ring. This is a reversible process favored by heat and the removal of water.
Experimental Protocol: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition (mass loss) begins.[15][16]
Objective: To determine the onset temperature of decomposition for this compound.
Methodology:
-
Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
TGA Program:
-
Equilibrate the system at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min under a constant nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of decomposition is typically defined as the temperature at which 5% mass loss (Td5%) occurs, determined by the intersection of tangents drawn from the initial baseline and the decomposition slope.
-
Visualizing the Thermal Analysis Workflow
The logical flow for a comprehensive thermal analysis is depicted below.
Caption: Workflow for Thermal Characterization.
Proposed Decomposition Pathway
At elevated temperatures, particularly above its melting point, this compound is expected to undergo thermal dehydration to form its corresponding boroxine anhydride. This is often the first significant thermal event. At much higher temperatures, cleavage of the C-B bond (protodeboronation if a proton source is available) or other fragmentation processes will occur.
Caption: Dehydration to form the Boroxine Anhydride.
Practical Implications and Handling Recommendations
Based on the thermal analysis, the following guidelines are recommended for professionals working with this compound:
-
Storage: The compound should be stored in a cool, dry place in a tightly sealed container to minimize moisture absorption and prevent premature dehydration to the boroxine.[2][7] Refrigeration is recommended for long-term storage.
-
Process Temperature: For reactions like Suzuki coupling, temperatures should be carefully controlled. While the melting point is around 123-126°C, prolonged heating even below this temperature can initiate anhydride formation. The TGA data provides the upper limit for thermal stability; process temperatures should remain well below the onset of decomposition to ensure reagent integrity and reaction purity.
-
Inert Atmosphere: When heating the compound, especially near or above its melting point, the use of an inert atmosphere (e.g., Nitrogen, Argon) is crucial to prevent oxidation.[17]
Conclusion
This compound exhibits a sharp melting point in the range of 123-126°C , indicative of a well-defined crystalline structure in its pure form. Its primary thermal decomposition pathway under anhydrous heating is the formation of the corresponding tris(4-propoxyphenyl)boroxine through intermolecular dehydration. Thermogravimetric analysis is essential for defining the upper temperature limit for its use in chemical synthesis. By employing rigorous analytical techniques like DSC and TGA and understanding the underlying chemical principles, researchers can ensure the safe, effective, and reliable use of this valuable synthetic reagent, ultimately leading to more robust and reproducible chemical processes.
References
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Boronic acid, (4-propoxyphenyl)- | CAS 186497-67-6. (n.d.). Chemical-Suppliers.com. Retrieved January 5, 2026, from [Link]
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Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295–1310. Available from: [Link]
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Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Arylboronic Acids. (n.d.). DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved January 5, 2026, from [Link]
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The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Protodeboronation. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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TGA plots of boric acid, neat epoxy and their composites at the heating in air. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis of 4-hydroxyphenylboronic acid-modified phenolic resins... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Data obtained from DSC curves. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Probing the Thermal Transitions of Lactobionic Acid and Effects of Sample History by DSC Analysis. (2019). Journal of Pharmaceutical Sciences, 108(12), 3781-3784. Available from: [Link]
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DSC study of stabilization reactions in poly(acrylonitrile-co-itaconic acid) with peak-resolving method. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 515-528. Available from: [Link]
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pKa value of 4-propoxyphenylboronic acid
An In-depth Technical Guide to the pKa of 4-Propoxyphenylboronic Acid
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of ionizable compounds in various chemical and biological systems. For arylboronic acids, a class of compounds with escalating importance in medicinal chemistry and organic synthesis, the pKa value is particularly critical. It dictates their solubility, reactivity, and interaction with biological targets. This guide provides a comprehensive examination of the pKa of this compound, delving into the theoretical underpinnings of boronic acid acidity, robust experimental and computational methodologies for pKa determination, and the profound implications of this value in drug discovery and development.
Introduction: The Unique Acidity of Arylboronic Acids
Boronic acids (RB(OH)₂) are a fascinating class of organic compounds distinguished by a carbon-boron bond. Unlike carboxylic acids, which are classical Brønsted acids that donate a proton, boronic acids are Lewis acids.[1] Their acidity in aqueous solution arises from the acceptance of a hydroxide ion by the electron-deficient boron atom, which transitions from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This process releases a proton into the medium, allowing for the determination of a pKa value analogous to that of Brønsted acids.[2]
The equilibrium can be described as follows: R-B(OH)₂ + 2H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
The pKa of arylboronic acids typically falls within the 4–10 range, a window that is highly relevant for physiological applications.[3] This value is exquisitely sensitive to the nature of the substituents on the aromatic ring, allowing for fine-tuning of the molecule's properties for specific applications.[3] this compound, the subject of this guide, is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its pKa essential for researchers.[4][5]
Physicochemical Profile of this compound
A summary of the key identifying and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 186497-67-6 | [6][7] |
| Molecular Formula | C₉H₁₃BO₃ | [8] |
| Molecular Weight | 180.01 g/mol | [8] |
| Appearance | White solid | [4] |
| Melting Point | 123-126 °C | [4][6] |
| IUPAC Name | (4-propoxyphenyl)boronic acid | [8] |
Theoretical Framework: Factors Influencing pKa
The acidity of an arylboronic acid is not a fixed value but is influenced by a combination of electronic, steric, and solvent effects.
-
Electronic Effects : The electron density at the boron center is the primary determinant of Lewis acidity.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the aromatic ring and, by extension, the boron atom. This enhances its electrophilicity, making it a stronger Lewis acid and thus lowering the pKa.
-
Electron-Donating Groups (EDGs) , such as alkoxy (e.g., propoxy, -OCH₂CH₂CH₃) or alkyl groups, increase electron density on the ring. This reduces the Lewis acidity of the boron atom, making it less favorable to accept a hydroxide ion and thereby increasing the pKa.[9]
-
-
The Hammett Equation : The influence of meta- and para-substituents on the pKa of phenylboronic acids correlates well with the Hammett equation, which provides a quantitative measure of a substituent's electronic effect.[10] This correlation is a powerful tool for predicting the pKa of novel arylboronic acids.[10]
-
Steric Effects : Substituents in the ortho position can sterically hinder the boron center's transition from a planar to a tetrahedral geometry upon hydroxide binding. This steric hindrance generally makes the acid weaker, leading to a higher pKa compared to its para isomer.[10]
For this compound, the propoxy group at the para-position is an electron-donating group. Therefore, its pKa is expected to be higher (less acidic) than that of the unsubstituted phenylboronic acid (pKa ≈ 8.8).[3]
Methodologies for pKa Determination
Accurate pKa determination is paramount. Several robust methods are available, each with its own advantages.
Experimental Determination
A. Potentiometric Titration
This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the boronic acid as a standardized titrant (typically NaOH) is added incrementally.[10][11] The pKa corresponds to the pH at the half-equivalence point.
Protocol: Potentiometric pKa Determination
-
Preparation :
-
Prepare a ~1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent like DMSO can be used, but the pKa will be an apparent value (pKaapp).[10]
-
Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[12]
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[11]
-
-
Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[11]
-
Titration Setup :
-
Place a known volume (e.g., 20 mL) of the boronic acid solution in a jacketed titration vessel maintained at 25 °C.
-
Add KCl solution to maintain ionic strength.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[11]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Measurement :
-
Data Analysis :
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The inflection point of the resulting sigmoidal curve corresponds to the equivalence point. The pKa is the pH value at which half of the volume of titrant required to reach the equivalence point has been added.
-
Alternatively, the pKa can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).
-
Caption: Workflow for pKa determination via potentiometric titration.
B. Spectrophotometric (UV-Vis) Titration
This method is particularly useful for compounds with low solubility and relies on the principle that the acidic (trigonal) and basic (tetrahedral) forms of the boronic acid have different UV-Vis absorbance spectra.[10][13] By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.
Protocol: Spectrophotometric pKa Determination
-
Wavelength Selection : Record the UV-Vis spectra of the boronic acid in highly acidic (pH ~2) and highly basic (pH ~12) solutions to identify the wavelength (λ) of maximum absorbance difference between the two species.
-
Buffer Preparation : Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 7 to 11).
-
Sample Preparation : Prepare a set of solutions with a constant concentration of the boronic acid in each of the different pH buffers.
-
Measurement : Measure the absorbance of each solution at the pre-determined wavelength (λ).
-
Data Analysis : The pKa is calculated using the equation: pKa = pH + log[(A_I - A)/(A - A_M)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized (basic) form, and A_M is the absorbance of the non-ionized (acidic) form. A plot of absorbance vs. pH will yield a sigmoidal curve from which the pKa can be determined at the inflection point.
Caption: The central role of pKa in influencing the properties and applications of boronic acids.
Conclusion
While a definitive experimental pKa for this compound remains to be published, a robust estimate based on established structure-acidity relationships places it in the 9.3 to 9.6 range. This value signifies a relatively weak Lewis acid that will be predominantly in its neutral, lipophilic state under physiological conditions. This understanding is critical for professionals in drug discovery, guiding decisions related to formulation, predicting pharmacokinetic behavior, and designing more effective synthetic and screening protocols. The methodologies detailed herein provide a clear roadmap for the precise experimental determination of this crucial parameter, underscoring the synergy between fundamental physicochemical principles and applied pharmaceutical science.
References
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Albuquerque, P. S. S., et al. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 29(12), 2713. [Link]
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Lopalco, A., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. [Link]
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Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
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Al-Jubori, R. A. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 1-5. [Link]
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Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2713. [Link]
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ResearchGate. (n.d.). pKa values for boronic acids 1-7. [Link]
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Chemical-Suppliers. (n.d.). Boronic acid, (4-propoxyphenyl)- | CAS 186497-67-6. [Link]
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ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids... [Link]
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ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. [Link]
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ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]
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University of Strathclyde. (n.d.). pKa measurement. [Link]
-
Shoji, E., & Freund, M. S. (2002). Potentiometric Saccharide Detection Based on the pKa Changes of Poly(aniline boronic acid). Journal of the American Chemical Society, 124(42), 12486-12493. [Link]
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Lead Sciences. (n.d.). This compound. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]
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ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds. [Link]
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Al-Zoubi, R. M., & Marion, T. R. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry, 28(11), 115478. [Link]
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U.S. National Library of Medicine. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for 4-Propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of 4-Propoxyphenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides with remarkable efficiency and functional group tolerance.[1][3][4] Among the vast array of available organoboron reagents, this compound stands out as a versatile and strategically important building block.[5] Its propoxy group offers a balance of lipophilicity and metabolic stability, making it a favored moiety in the design of biologically active compounds.[5][6] Furthermore, the biphenyl scaffold, readily accessible through the use of this reagent, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters that ensure high-yield and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][8][9][10][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three primary steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a square planar Pd(II) complex.[1][8][9][10] The reactivity of the electrophile generally follows the trend: I > Br > OTf > Cl.[7][10]
-
Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step to occur.[8][12][13][14][15] The base activates the boronic acid, forming a more nucleophilic boronate species (the "boronate pathway"), which then readily undergoes transmetalation with the Pd(II) complex.[12][13][15] An alternative "hydroxide pathway" suggests the base first forms a palladium(II) hydroxide complex which then reacts with the neutral boronic acid.[11][15]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][8][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Their Influence
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters.
| Parameter | Role and Considerations | Common Examples |
| Palladium Catalyst | The choice of palladium source and its associated ligand is critical for catalytic activity and stability.[3][4] Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[2][9] | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands like SPhos or XPhos.[3][4] |
| Base | Essential for the transmetalation step by activating the boronic acid.[12][13][14][15] The strength and solubility of the base can significantly impact the reaction rate and yield. Weaker bases are generally preferred to minimize side reactions.[15] | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF.[1][15] |
| Solvent | The solvent system must solubilize the reactants and catalyst.[1] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[1][16] The polarity of the solvent can also influence the reaction selectivity and rate.[17][18][19][20] | Toluene/Water, Dioxane/Water, THF/Water, DMF.[1] |
| Temperature | Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst. | 80-110 °C. |
| Inert Atmosphere | The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Therefore, reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[8] | Nitrogen or Argon. |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is suitable for a wide range of aryl bromides.
Reagents and Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene:Ethanol:Water = 4:1:1, 10 mL)
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent system (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[8]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a pre-catalyst that is activated in situ. |
| Insufficiently inert atmosphere | Ensure proper degassing of the solvent and thorough evacuation and backfilling of the reaction vessel. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Formation of Side Products | Homocoupling of the boronic acid | Use a milder base or lower the reaction temperature. Ensure a strictly inert atmosphere. |
| Protodeboronation (loss of the boronic acid group) | Use anhydrous solvents and a less aqueous workup. Consider using a boronate ester derivative of this compound for increased stability.[1] | |
| Difficult Purification | Residual palladium catalyst | Treat the crude product with a palladium scavenger or perform an additional filtration through a pad of celite. |
| Co-eluting impurities | Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). |
Applications in Drug Development and Materials Science
The 4-propoxyphenyl moiety is a valuable pharmacophore found in a range of biologically active molecules. Its incorporation via Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for screening in drug discovery programs.[5][6] For instance, biphenyl structures containing this motif have been investigated as anticancer agents.[6] In materials science, the resulting biaryl structures can serve as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[6][7]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of substituted biaryls via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully controlling the key experimental parameters, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important building block in both academic and industrial research settings.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. (2025). Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019).
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. (2025). Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. (2025). Benchchem.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-(Allyloxy)-2-bromobenzene with Arylboronic Acids. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025). The Journal of Physical Chemistry B.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025). Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
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- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2025).
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
- Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Suzuki-Miyaura coupling revisited: an integrated comput
- 4-(4'-PROPOXYPHENYL)PHENYLBORONIC ACID synthesis. ChemicalBook.
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- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki−Miyaura Cross Coupling with Electron-Poor Substr
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Suzuki–Miyaura Coupling Reaction Product Isolation. (2023).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Scheme 1 Synthesis of biphenyls 4a and 4b. Reagents and conditions.
- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PubMed Central.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020).
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. (2025).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- (PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules.
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Palladium catalysts for Suzuki coupling with 4-propoxyphenylboronic acid
An Application Guide to Palladium-Catalyzed Suzuki Coupling with 4-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[3] The reaction typically couples an organoboron compound, such as a boronic acid, with an organic halide or triflate.[4]
This guide focuses on a specific, highly relevant substrate: this compound. The 4-propoxyphenyl moiety is a common structural motif in medicinal chemistry and materials science. Its inclusion can modulate pharmacokinetic properties like lipophilicity and metabolic stability. As an electron-rich boronic acid, its reactivity presents specific considerations for catalyst and condition selection, which this document will explore in detail.
The Engine of Synthesis: Unpacking the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (Ar¹-X). This forms a square planar Pd(II) complex.[4][5] This step is often rate-determining, with reactivity decreasing in the order of I > OTf > Br > Cl.[4]
-
Transmetalation : This is the crucial step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar²B(OH)₃]⁻).[8][9][10] This activated species then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][6]
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Application Notes and Protocols: 4-Propoxyphenylboronic Acid as a Reactant for Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Utility of 4-Propoxyphenylboronic Acid in Modern C-C Bond Formation
In the landscape of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction stands as a cornerstone for the synthesis of substituted olefins, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] Traditionally, the Heck reaction involves the coupling of an unsaturated halide with an alkene.[2] However, the evolution of this powerful tool has led to the exploration of alternative arylating agents, among which arylboronic acids have emerged as highly valuable, environmentally benign substitutes.[3][4] This application note provides an in-depth technical guide on the use of this compound in Heck-type reactions, often termed "oxidative Heck reactions," for the synthesis of 4-propoxystilbenes and related derivatives.
This compound is an attractive reactant due to its electron-rich nature, conferred by the propoxy group, which can influence the reactivity and electronic properties of the resulting stilbene products. Stilbene derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1] Understanding the nuances of employing this specific reactant in Heck reactions is therefore of considerable importance for researchers engaged in the synthesis of novel molecular entities.
This guide will delve into the mechanistic intricacies of the oxidative Heck reaction, provide detailed, field-proven protocols for its execution, and offer insights into the critical parameters that govern the success of the transformation.
The Mechanism of the Oxidative Heck Reaction: A Departure from the Classical Pathway
The coupling of arylboronic acids with olefins under Heck conditions follows a catalytic cycle that is distinct from the classical Mizoroki-Heck reaction which starts with an aryl halide. The process is generally referred to as an oxidative Heck reaction because it is often initiated by a Pd(II) species and may require an oxidant to regenerate the active catalyst.[5][6]
The catalytic cycle can be broadly divided into the following key steps:
-
Transmetalation: The reaction commences with the transmetalation of the aryl group from the boronic acid to the Pd(II) center. This step is often facilitated by a base or can proceed under base-free conditions, depending on the specific protocol. The boronic acid itself can be considered the species that undergoes transmetalation.[3]
-
Olefin Coordination and Insertion (Carbopalladation): The resulting arylpalladium(II) species coordinates with the alkene. Subsequently, the aryl group migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. This migratory insertion step is a pivotal point in the reaction, dictating the regioselectivity of the final product.
-
β-Hydride Elimination: A proton from an adjacent carbon is eliminated, leading to the formation of the desired substituted alkene product and a hydridopalladium(II) species. This step is typically syn-periplanar.
-
Reductive Elimination and Catalyst Regeneration: The hydridopalladium(II) species undergoes reductive elimination to release HX and regenerate a Pd(0) species. In the oxidative Heck pathway, this Pd(0) is then re-oxidized to the active Pd(II) state by an external oxidant (e.g., copper(II) acetate, benzoquinone, or molecular oxygen) or through an oxidant-free pathway involving a hydrogen acceptor, to re-enter the catalytic cycle.[3][4]
Several innovative protocols have been developed that operate under base-free and even oxidant-free conditions, enhancing the reaction's practicality and green credentials.[4][5]
Visualizing the Catalytic Cycle
Figure 1: A representative catalytic cycle for the oxidative Heck reaction.
Experimental Protocols: Synthesizing 4-Propoxystilbene
The following protocols provide detailed methodologies for the Heck reaction of this compound with styrene as a model alkene. These protocols are based on established procedures for electron-rich arylboronic acids and can be adapted for other alkenes.[1][3][4]
Protocol 1: Base-Free and Oxidant-Free Oxidative Heck Reaction
This protocol is adapted from an efficient method that utilizes acetone as a solvent, which is proposed to act as a hydrogen acceptor, thus circumventing the need for an external oxidant.[4] This approach is particularly attractive due to its operational simplicity and reduced waste generation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Styrene | ≥99%, inhibitor-free | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Commercially Available |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 98% | Commercially Available |
| Acetone | Anhydrous, ≥99.5% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NaCl | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available | |
| Schlenk flask | ||
| Magnetic stirrer with heating | ||
| Nitrogen or Argon gas supply |
Experimental Workflow:
Figure 2: Workflow for the base-free and oxidant-free oxidative Heck reaction.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (dppp) (0.03 mmol, 3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add styrene (2.0 mmol, 2.0 equiv) followed by anhydrous acetone (3 mL).
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 15-20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate it under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous magnesium sulfate.
-
Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired trans-4-propoxystilbene.
Protocol 2: Oxidative Heck Reaction with an Additive
In some cases, particularly with less reactive olefins or when aiming for milder reaction conditions, the use of an additive can be beneficial. This protocol utilizes N-bromosuccinimide (NBS) as an additive in a phosphine- and base-free system.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Styrene | ≥99%, inhibitor-free | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Commercially Available |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Saturated aq. Na₂S₂O₃ | Prepared in-house | |
| Saturated aq. NaCl | Prepared in-house | |
| Anhydrous Na₂SO₄ | Commercially Available | |
| Reaction vial with screw cap | ||
| Magnetic stirrer |
Step-by-Step Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), styrene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and N-bromosuccinimide (0.3 mmol, 30 mol%).
-
Add anhydrous toluene (1 mL) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield trans-4-propoxystilbene.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the described protocols. Yields are representative and may vary based on the specific alkene substrate and reaction scale.
| Parameter | Protocol 1 (Base/Oxidant-Free) | Protocol 2 (NBS Additive) |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | dppp | None |
| Base | None | None |
| Additive/Oxidant | None (Acetone as H-acceptor) | N-Bromosuccinimide (NBS) |
| Solvent | Acetone | Toluene |
| Temperature | 70 °C | 25 °C |
| Reaction Time | 15-20 h | 12 h |
| Typical Yields | Good to Excellent | Moderate to Good |
Troubleshooting and Key Considerations
-
Substrate Purity: Ensure that the this compound and the alkene are of high purity. Impurities can poison the catalyst. The alkene should be free of inhibitors, which can be removed by passing it through a short column of basic alumina.
-
Inert Atmosphere: While some oxidative Heck reactions can be performed in air, maintaining an inert atmosphere, especially for the base-free protocol, is crucial to prevent catalyst deactivation and unwanted side reactions.
-
Solvent Anhydrousness: The use of anhydrous solvents is recommended to avoid the hydrolysis of the boronic acid and potential side reactions.
-
Catalyst Loading: The catalyst loading can be optimized. Lowering the loading may be possible for highly reactive substrates, while more challenging couplings might require a higher loading.
-
Side Reactions: Homocoupling of the boronic acid to form 4,4'-dipropoxybiphenyl is a potential side reaction. Reaction conditions should be optimized to minimize this pathway.
Conclusion
This compound is a versatile and valuable reactant for the synthesis of functionalized stilbenes and other substituted olefins via oxidative Heck reactions. The development of base-free and oxidant-free protocols has significantly enhanced the practicality and environmental profile of this transformation. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively utilize this compound to construct complex molecules with potential applications in drug discovery and materials science.
References
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Ruan, J., Li, X., Saidi, O., & Xiao, J. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 130(8), 2424–2425. [Link]
-
What the Heck. (2008). GalChimia. [Link]
-
McMurray, L., O'Hara, F., & Gaunt, M. J. (2011). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. Angewandte Chemie International Edition, 50(49), 11799-11802. [Link]
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Ruan, J., Li, X., Saidi, O., & Xiao, J. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Synfacts, 2008(05), 0524-0524. [Link]
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Ruan, J., Li, X., Saidi, O., & Xiao, J. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. University of Liverpool Repository. [Link]
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Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]
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Shaikh, T. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Center for Biotechnology Information. [Link]
-
Heck reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Mahdavi, M., et al. (2016). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 6(82), 78593-78613. [Link]
-
Jung, M. E., & Shishido, K. (1983). Mizoroki−Heck Type Reaction of Organoboron Reagents with Alkenes and Alkynes. A Pd(II)-Catalyzed Pathway with Cu(OAc)2 as an Oxidant. Journal of the American Chemical Society, 105(20), 6366-6368. [Link]
-
Zeni, G., & Larock, R. C. (2006). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Chemical Reviews, 106(11), 4644-4680. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Ruan, J., & Xiao, J. (2008). The ligand and base-free Pd-catalyzed oxidative Heck reaction of arylboronic acids and olefins. Organic & Biomolecular Chemistry, 6(20), 3743-3746. [Link]
-
What the Heck. (2008). GalChimia. [Link]
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Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Propoxyphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial compounds, largely supplanting classical methods that often suffer from limited substrate scope and harsh reaction conditions.[1][2][3] This palladium-catalyzed cross-coupling reaction enables the efficient formation of C-N bonds between aryl or heteroaryl halides (or pseudo-halides) and a wide variety of amines.[1][4]
This guide focuses on a specific and highly relevant application of this methodology: the use of 4-propoxyphenylboronic acid and its derivatives as coupling partners. The 4-propoxyphenyl moiety is a valuable pharmacophore, and its incorporation into molecular scaffolds can significantly modulate pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for successfully employing these reagents in Buchwald-Hartwig amination reactions.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, proceeds through a series of well-defined steps involving a palladium catalyst.[1][5][6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7][8]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.[9][10][11]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product aryl amine and regenerates the active Pd(0) catalyst.[1][6]
A potential side reaction is β-hydride elimination, which can occur if the amine has an α-hydrogen, leading to the formation of a hydrodehalogenated arene and an imine.[1]
Key Experimental Parameters: A Guide to Optimization
The success of a Buchwald-Hartwig amination reaction is highly dependent on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
The choice of palladium precursor and phosphine ligand is arguably the most critical factor in achieving a successful transformation. While early iterations of the reaction utilized simple palladium sources and ligands, the development of bulky, electron-rich phosphine ligands has dramatically expanded the scope and efficiency of the reaction.[1][12]
| Catalyst/Ligand Component | Role and Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes are commonly used. Pd(II) precursors require in-situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[5][13] |
| Phosphine Ligands | Bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective.[1][12][14] These ligands promote the oxidative addition and reductive elimination steps and can stabilize the catalytic species. |
| N-Heterocyclic Carbenes (NHCs) | In some cases, NHC ligands can be effective alternatives to phosphines, offering high stability and activity. |
For the coupling of this compound derivatives, which are often used in Suzuki-Miyaura cross-coupling reactions, it's important to note that in the context of Buchwald-Hartwig amination, the boronic acid itself is not the direct coupling partner. Instead, an aryl halide or pseudohalide bearing the 4-propoxyphenyl group would be used. The principles of ligand and catalyst selection remain the same.
The Crucial Role of the Base
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine coordinated to the palladium center, facilitating the formation of the key palladium-amido intermediate.[9][10][11] The choice of base can also influence the rate of the reaction and suppress side reactions.
Commonly used bases include:
-
Alkoxides: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are strong, non-nucleophilic bases that are highly effective in many cases.[5]
-
Carbonates and Phosphates: Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are often used for more sensitive substrates or when milder conditions are required.[1][6][15]
The strength and solubility of the base are critical considerations. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[9][11]
Solvent Selection
The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. Common solvents for Buchwald-Hartwig aminations include:
-
Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used and are generally good choices for a wide range of substrates.[5]
-
tert-Butanol: This solvent can be particularly effective, especially when using alkoxide bases.[6]
It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine, using a 4-propoxyphenyl-substituted aryl bromide as an example.
Materials:
-
4-Bromo-1-propoxybenzene (or other suitable aryl halide)
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas (argon or nitrogen) manifold
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a Schlenk flask or reaction vial containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong or soluble base- Poor quality reagents or solvent- Sterically hindered substrates | - Use a pre-catalyst or ensure in-situ reduction of Pd(II) is effective.- Screen different bases (e.g., switch from K₂CO₃ to NaOtBu).- Use freshly purified reagents and anhydrous solvents.- Increase catalyst loading, reaction temperature, or use a more active ligand. |
| Formation of side products | - β-hydride elimination- Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide | - Use a more sterically hindered ligand.- Lower the reaction temperature.- Ensure an inert atmosphere to minimize side reactions. |
| Difficulty in product purification | - Contamination with ligand or ligand oxides- Incomplete reaction | - Optimize the workup procedure to remove the ligand (e.g., acid wash for basic ligands).- Ensure the reaction goes to completion before workup. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of aryl amines, including those containing the valuable 4-propoxyphenyl moiety. By carefully considering the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The detailed protocols and troubleshooting guide provided in these application notes are intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery, facilitating the efficient and successful application of this important transformation.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A., & Matyjaszczyk, A. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 3(11), 2566–2573. [Link]
-
Singleton, D. A., & Matyjaszczyk, A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696–14703. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(39), 11780–11790. [Link]
-
Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026–11034. [Link]
-
Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026–11034. [Link]
-
Norrby, P. O., & Brandt, P. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 12053–12061. [Link]
-
ACS GCI Pharmaceutical Roundtable. Use of Base Metals in Buchwald-Hartwig Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 11956-11964. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddy, B. V. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23465. [Link]
-
ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. [Link]
-
Anderson, K. W., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 71(19), 7377–7384. [Link]
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- 15. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
The Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Propoxyphenylboronic Acid: An Application & Protocol Guide
Introduction: The Architectural Significance of Biaryls and the Role of 4-Propoxyphenylboronic Acid
In the landscape of modern medicinal chemistry and materials science, biaryl structures represent a cornerstone of molecular design. These motifs, characterized by two directly connected aromatic rings, are privileged scaffolds found in a multitude of pharmaceuticals, agrochemicals, and advanced organic materials. Their prevalence stems from the unique conformational and electronic properties conferred by the aryl-aryl bond, which can profoundly influence biological activity and material characteristics. The synthesis of these vital compounds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful transformation offers a versatile and highly efficient means of forging carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.
Within the vast arsenal of reagents for Suzuki-Miyaura coupling, this compound emerges as a particularly valuable building block. The propoxy substituent provides a desirable balance of lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of biaryl compounds. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present detailed and validated protocols, and explore the broader applications of this versatile reagent.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that facilitates the coupling of an organoboron species with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl > F.
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this process. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) halide complex. This results in a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step of the catalytic cycle, the two organic groups on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Methods
Properties and Safety of this compound
A thorough understanding of the properties and safe handling of all reagents is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 186497-67-6 | [1][2][3][4] |
| Molecular Formula | C9H13BO3 | [1][2][3][4] |
| Molecular Weight | 180.01 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 123-126 °C | [2][4] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |
Safety Precautions: this compound is known to cause skin and serious eye irritation.[5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[6][7][8][9] Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Experimental Protocol: Synthesis of a Model Biaryl Compound
This protocol details the synthesis of 4-propoxy-4'-methoxybiphenyl from this compound and 4-bromoanisole.
Reagents and Equipment:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a minimal amount of toluene.
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling.
Applications and Substrate Scope
The use of this compound is not limited to the synthesis of simple biaryls. Its versatility allows for its incorporation into a wide range of complex molecules with diverse applications.
-
Medicinal Chemistry: The 4-propoxyphenyl moiety is a common feature in a variety of drug candidates, contributing to favorable pharmacokinetic properties. Its synthesis via Suzuki-Miyaura coupling is a key step in the development of new therapeutic agents.[10]
-
Materials Science: Biaryl compounds are fundamental building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The electronic properties of the biaryl system can be fine-tuned by the nature of the substituents on the aromatic rings.
-
Agrochemicals: Many modern herbicides and fungicides incorporate biaryl structures to enhance their efficacy and selectivity.
The choice of palladium catalyst, ligand, base, and solvent system can be tailored to accommodate a wide variety of aryl and heteroaryl halides as coupling partners. The following table provides a general overview of the compatibility of different coupling partners.
| Aryl Halide | Catalyst/Ligand System | Base | Typical Yields | Notes |
| Aryl Iodides | Pd(PPh3)4 | K2CO3, Cs2CO3 | Excellent | Generally highly reactive and give high yields under standard conditions. |
| Aryl Bromides | Pd(OAc)2/SPhos | K3PO4 | Very Good to Excellent | A robust and versatile combination for a wide range of substrates. |
| Aryl Chlorides | Pd2(dba)3/XPhos | K3PO4 | Good to Very Good | More challenging to activate; often require more sophisticated catalyst systems. |
| Heteroaryl Halides | PdCl2(dppf) | Na2CO3 | Variable | Reactivity can be influenced by the nature and position of the heteroatom. |
Troubleshooting Common Issues
While the Suzuki-Miyaura coupling is a robust reaction, certain issues can arise.
-
Low or No Conversion: This can be due to an inactive catalyst, insufficient degassing (leading to catalyst oxidation), or a poorly soluble substrate. Ensure all reagents are of high quality, the reaction is performed under a strict inert atmosphere, and consider using a different solvent system to improve solubility.
-
Homocoupling of the Boronic Acid: This side reaction can occur in the presence of oxygen or when using certain palladium(II) precatalysts. Thorough degassing and the use of a pre-formed palladium(0) catalyst can mitigate this issue.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, especially with electron-rich or sterically hindered boronic acids in the presence of water and base. Using anhydrous conditions or a milder base such as KF can sometimes prevent this side reaction.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its use allows for the direct incorporation of a propoxyphenyl group, a desirable feature in many pharmaceutical and materials science applications. By understanding the underlying reaction mechanism and following optimized protocols, researchers can efficiently and reliably synthesize a wide array of biaryl structures. The robustness and functional group tolerance of the Suzuki-Miyaura coupling, combined with the strategic advantages of using this compound, make this a powerful tool in the modern synthetic chemist's arsenal.
References
-
Chemical-Suppliers. (n.d.). Boronic acid, (4-propoxyphenyl)- | CAS 186497-67-6. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Matos, K. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddy, L. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(3), 291-303. Retrieved from [Link]
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Application Notes: 4-Propoxyphenylboronic Acid as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 4-Propoxyphenyl Moiety
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. Arylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Among the vast catalog of commercially available boronic acids, 4-Propoxyphenylboronic acid offers a unique and strategic combination of properties that make it a valuable asset for medicinal chemists.
The 4-propoxy substituent is more than a simple lipophilic appendage; it provides a nuanced tool to modulate a candidate's physicochemical and pharmacokinetic profile. The propoxy group can enhance membrane permeability and influence metabolic stability, key parameters in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Furthermore, the ether linkage is generally more stable to metabolic degradation than more labile functional groups, potentially leading to improved in vivo half-life.[4] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and insights into the effective application of this compound in medicinal chemistry programs.
Physicochemical and ADME Profile Insights
The incorporation of the 4-propoxyphenyl group can significantly impact the drug-like properties of a molecule. Understanding these effects is paramount for rational drug design.
Lipophilicity and Solubility
The propoxy group contributes to the overall lipophilicity of a molecule, which is a key factor in its ability to cross biological membranes.[5] The partition coefficient (logP) is a common measure of lipophilicity, with a positive value indicating a preference for a lipidic environment over an aqueous one.[6][7] While increasing lipophilicity can improve membrane permeability and target engagement within hydrophobic pockets, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target effects.[6]
The 4-propoxy group offers a balanced approach to increasing lipophilicity compared to smaller alkoxy groups (e.g., methoxy, ethoxy) or larger, more greasy substituents. This modulation allows for fine-tuning of a compound's logP into a range that is often optimal for oral bioavailability (typically a logP between 2 and 5).[5][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₃ | |
| Molecular Weight | 180.01 g/mol | |
| Melting Point | 126 °C | |
| Appearance | White to off-white crystalline powder | |
| Calculated logP | ~2.5 (estimated) |
Note: The calculated logP is an estimation and can vary based on the algorithm used. Experimental determination is recommended for lead compounds.
Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter influencing its in vivo half-life and dosing regimen.[3] Aryl moieties are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites that are more readily excreted.[9] The 4-propoxy group can influence metabolic stability in several ways:
-
Steric Hindrance: The propoxy group can sterically shield the aromatic ring from the active sites of metabolizing enzymes, thereby reducing the rate of hydroxylation.
-
Blocking a Site of Metabolism: If the para-position of a phenyl ring is a primary site of metabolism, its substitution with a propoxy group effectively blocks this pathway.[9]
-
Metabolic Switching: While the propoxy group itself can be a site of metabolism (O-dealkylation), this pathway may be slower than aromatic hydroxylation, leading to an overall improvement in metabolic stability.
The strategic placement of the propoxy group can therefore be a valuable tool to enhance the metabolic half-life of a drug candidate.[4][10]
Application in Bioactive Molecule Synthesis
This compound has been successfully employed as a key building block in the synthesis of a variety of biologically active compounds. Its utility is particularly evident in programs targeting G protein-coupled receptors (GPCRs) and in the synthesis of natural product derivatives.
Case Study: GPR88 Agonists
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum and is considered a promising therapeutic target for psychiatric and neurodegenerative disorders.[11][12] Several research groups have utilized this compound in the synthesis of potent GPR88 agonists.[13][14]
In one such example, the 4-propoxyphenyl moiety was introduced via a Suzuki-Miyaura coupling to a core scaffold to explore the structure-activity relationship (SAR) at an allosteric binding site of the receptor.[11][15] The propoxy group was found to be a favorable substituent, contributing to the overall potency of the resulting agonists.
Figure 1: General synthetic strategy for GPR88 agonists.
Case Study: Obovatol Derivatives
Obovatol is a natural product that has been investigated for its anti-platelet and other biological activities. Synthetic derivatives of obovatol have been created to explore and improve upon its therapeutic potential. In a study focused on developing new anti-platelet agents, this compound was used to synthesize obovatol derivatives where the propoxy group was introduced to enhance inhibitory activity.[16] This highlights the use of this building block in modifying natural product scaffolds to optimize their pharmacological properties.
Experimental Protocols
The following section provides a detailed, self-validating protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a representative example and may require optimization for specific substrates.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol describes the coupling of a generic aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). The solution should be stirred to ensure all solids are suspended.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling
Arylboronic acids are generally stable, crystalline solids. However, proper handling is essential to ensure safety and maintain the integrity of the reagent.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place. It is recommended to store it under an inert atmosphere (argon or nitrogen) to prevent potential degradation over time, particularly protodeboronation in the presence of moisture.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and strategic building block for medicinal chemists. Its utility in the reliable and versatile Suzuki-Miyaura cross-coupling reaction, combined with the favorable physicochemical and ADME properties conferred by the 4-propoxy group, makes it an excellent choice for the synthesis of novel bioactive molecules. By providing a balance of lipophilicity and metabolic stability, this reagent can accelerate the optimization of lead compounds and contribute to the development of new therapeutics. The protocols and insights provided in this document are intended to empower researchers to effectively integrate this compound into their drug discovery programs.
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Zhang, X. P., et al. (2021). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(17), 13096-13116. [Link]
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Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(7), 576-587. [Link]
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Zhang, X. P., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry Letters, 27(2), 261-266. [Link]
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Li, W., et al. (2021). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
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Chemistry Student. (2020). Suzuki Coupling. YouTube. [Link]
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Al-Masum, M., & Al-Aabed, S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 5133. [Link]
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Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. SpringerPlus, 6(1), 163. [Link]
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eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
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Al-Omair, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 11(1), 1-14. [Link]
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Kaur, S., & Gupta, M. (2019). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 10(11), 4668-4676. [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
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Taddei, M., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Propoxyphenylboronic Acid in the Synthesis of Bioactive Molecules
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the ability to efficiently construct complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, largely due to their versatile reactivity, general stability, and low toxicity.[1][2] Unlike many organometallic reagents, boronic acids are often stable to air and moisture, simplifying their handling and application in a research environment.[1] Their degradation product, boric acid, is considered a "green compound" that can be eliminated by the body, further enhancing their appeal in pharmaceutical development.[1]
Among the vast library of commercially available boronic acids, 4-propoxyphenylboronic acid (CAS: 186497-67-6) offers a unique combination of features. It serves as a versatile building block for introducing a functionalized phenyl ring into a target molecule.[3] The propoxy group (-O-CH₂CH₂CH₃) provides a moderately lipophilic handle, which can be strategically employed by medicinal chemists to modulate the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and ability to cross cell membranes.
This guide provides an in-depth exploration of this compound's primary application—the Suzuki-Miyaura cross-coupling reaction—and details its use in the synthesis of core structures found in significant bioactive molecules.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms.[4][5][6] Its discovery was recognized with the 2010 Nobel Prize in Chemistry. The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids have cemented its status as the most frequently used C-C bond-forming reaction in medicinal chemistry.[7][8][9]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[5][10] This is often the rate-determining step.
-
Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with a variety of aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl/Heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Protocol Steps:
-
Reaction Setup (The "Why"): To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv). Using a slight excess of the boronic acid ensures complete consumption of the often more valuable halide coupling partner. The base is crucial for activating the boronic acid to facilitate transmetalation.[10]
-
Inert Atmosphere (The "Why"): Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., Argon). This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, preventing the reaction from proceeding.[4][11]
-
Reagent Addition (The "Why"): Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%). A low catalyst loading is desirable for efficiency and to minimize residual palladium in the final product. Subsequently, add the degassed solvent system via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another measure to exclude oxygen.[11]
-
Reaction Execution (The "Why"): Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11] The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring & Work-up (Trustworthiness): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.[4]
-
Purification & Characterization (Trustworthiness): Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Application Case Study 1: Synthesis of a Key Biaryl Intermediate for Telmisartan
Telmisartan is a widely used antihypertensive drug that functions as an angiotensin II receptor antagonist.[12][13][14] Its molecular structure features a complex biaryl core, the synthesis of which is an ideal application for a Suzuki-Miyaura coupling. While published syntheses often use precursors like 4-formylphenylboronic acid, this protocol illustrates how this compound would be used to construct a structurally analogous biaryl fragment, a common strategy in medicinal chemistry lead optimization.[14][15]
Caption: Workflow for synthesizing a key biaryl intermediate via Suzuki coupling.
Protocol: Synthesis of 2-(2'-(4-propoxyphenyl)biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
-
Combine Reagents: In a round-bottom flask, combine 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Add Solvent & Degas: Add a 4:1 mixture of tetrahydrofuran (THF) and water. Bubble nitrogen gas through the solution for 20 minutes to degas. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Add Catalyst & Reflux: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) to the mixture.[13] Heat the reaction to reflux (approximately 70-80 °C) and maintain for 12-16 hours, monitoring by TLC.
-
Isolate Product: After cooling, separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify: Purify the crude residue by silica gel chromatography to yield the desired biaryl product.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Yield (%) | Reference |
| 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 4-formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | >90% | [14] |
| 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 4-(hydroxymethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 95% | [12] |
This table shows representative yields for analogous Suzuki couplings used in Telmisartan synthesis, demonstrating the high efficiency of this key step.
Application Case Study 2: Synthesis of a Selective Estrogen Receptor Modulator (SERM) Core
Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene, are a critical class of drugs used for the prevention and treatment of osteoporosis and certain types of breast cancer.[16][17][18] The core structures of many SERMs and related bioactive molecules are built upon complex aryl or heteroaryl scaffolds, often synthesized using Suzuki-Miyaura couplings.[16][19] This protocol demonstrates the synthesis of a biaryl ether motif, a common fragment in drug discovery, using this compound.
Caption: Workflow for synthesizing a biaryl ether core structure found in SERMs.
Protocol: Synthesis of 4-Phenoxy-4'-propoxy-1,1'-biphenyl
-
Combine Reagents: In a Schlenk tube, add 1-bromo-4-phenoxybenzene (1.0 equiv), this compound (1.3 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2 mol%).
-
Inert and Add Solvent: Seal the tube, evacuate, and backfill with argon three times. Add degassed 1,4-dioxane and water (e.g., 5:1 ratio). The choice of a more sophisticated phosphine ligand like dppf can often improve reaction efficiency and substrate scope compared to PPh₃.
-
Heat Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 8-12 hours.
-
Isolate Product: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purify: Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to afford the pure biaryl ether.
| Reaction Type | Aryl Halide | Boronic Acid | Catalyst System | Typical Yield (%) | Reference |
| Suzuki Coupling | Aryl Bromide | Arylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 70-95% | [4][20] |
| Suzuki Coupling | Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 80-98% | [4][21] |
This table provides typical yield ranges for Suzuki couplings involving various aryl halides, demonstrating the versatility of the method for constructing biaryl cores.
Trustworthiness: Safety & Handling Protocols
As with any chemical reagent, proper handling of this compound is essential for ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves.[22][23]
-
Handling: Avoid breathing dust.[22][24] Use only in a well-ventilated area, preferably within a chemical fume hood.[22][24] Wash hands thoroughly after handling.[22][23]
-
Health Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[24]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[22][23][24]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[22][23]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[22][23][24]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to moisture.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of bioactive molecules. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, which provides a robust and efficient method for constructing the C-C bonds that form the backbone of numerous pharmaceuticals. The propoxy group offers a strategic element for fine-tuning the physicochemical properties of lead compounds. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers in drug development can effectively leverage this powerful building block to accelerate the discovery of novel therapeutics.
References
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- PubMed. (n.d.). Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain.
- BenchChem. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- PubMed. (2003). Boronic acid compounds as potential pharmaceutical agents.
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- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- PubMed Central. (2025). Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO.
- PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- ResearchGate. (n.d.). Treatment with BI 2536 induces cell death via apoptosis. A, treatment....
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- PubMed Central. (n.d.). The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells.
- Boehringer Ingelheim. (n.d.). PLK1 inhibitor | BI-2536 | opnMe.
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The Versatility of 4-Propoxyphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of 4-Propoxyphenylboronic Acid
This compound is a versatile organic compound that has garnered significant attention in the field of materials science. Its unique chemical structure, featuring a phenyl ring functionalized with both a propoxy group and a boronic acid moiety, makes it a valuable building block for the synthesis of a wide array of advanced materials. The propoxy group imparts desirable solubility and influences the liquid crystalline properties of resulting molecules, while the boronic acid group serves as a highly efficient handle for carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful synthetic tool has opened up new avenues for the creation of bespoke organic materials with tailored electronic, optical, and self-assembly properties.
This comprehensive guide delves into the diverse applications of this compound in materials science, providing detailed application notes and step-by-step protocols for its use in the synthesis of conjugated polymers for organic electronics, liquid crystals for display technologies, and as a recognition element in electrochemical sensors. The protocols provided herein are designed to be robust and reproducible, offering researchers and scientists a practical resource for harnessing the potential of this remarkable molecule.
Core Applications and Scientific Principles
The utility of this compound in materials science stems from two key aspects of its molecular architecture: the reactivity of the boronic acid group and the influence of the 4-propoxyphenyl moiety on the bulk properties of the final material.
-
The Suzuki-Miyaura Cross-Coupling Reaction: This palladium-catalyzed reaction is the cornerstone of many applications of this compound. It enables the formation of a carbon-carbon single bond between the phenyl ring of the boronic acid and a variety of organic halides or triflates. This reaction is characterized by its mild reaction conditions, high functional group tolerance, and excellent yields, making it an ideal method for the synthesis of complex organic molecules and polymers.
-
Influence of the 4-Propoxyphenyl Group: The propoxy group (-OCH₂CH₂CH₃) is an electron-donating group that can influence the electronic properties of conjugated systems, often leading to enhanced luminescence and charge transport characteristics. Furthermore, the flexible alkyl chain of the propoxy group can promote solubility in organic solvents and induce or modify liquid crystalline behavior, which is crucial for applications in displays and optical films.
Application 1: Synthesis of Conjugated Polymers for Organic Electronics
Conjugated polymers are a class of organic materials that possess alternating single and double bonds along their backbone, resulting in delocalized π-electron systems. This unique electronic structure imparts semiconductor properties, making them suitable for use in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki polycondensation, a variation of the Suzuki-Miyaura coupling reaction, is a powerful method for the synthesis of well-defined conjugated polymers.
Protocol: Synthesis of Poly(p-phenylene) Derivative via Suzuki Polycondensation
This protocol describes the synthesis of a poly(p-phenylene) derivative by the palladium-catalyzed cross-coupling of this compound and 1,4-dibromobenzene. The resulting polymer will feature alternating 4-propoxyphenyl and phenyl units, creating a conjugated backbone.
Materials:
-
This compound
-
1,4-Dibromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Methanol
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)
Experimental Workflow:
Figure 1: General workflow for the synthesis of a conjugated polymer via Suzuki polycondensation.
Procedure:
-
Reactant Preparation: In a flame-dried 100 mL Schlenk flask, add this compound (1.1 mmol), 1,4-dibromobenzene (1.0 mmol), and anhydrous potassium carbonate (4.0 mmol).
-
Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent Addition: Under a positive pressure of nitrogen or argon, add anhydrous toluene (20 mL) and ethanol (5 mL) to the flask via cannula or syringe.
-
Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen or argon to ensure an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. The reaction is typically complete within 48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of methanol with 5 mL of 2M HCl. A fibrous precipitate should form.
-
Purification: Filter the precipitate and wash it sequentially with deionized water, ethanol, and methanol. To further purify the polymer, a Soxhlet extraction can be performed using methanol, acetone, and finally chloroform. The purified polymer is then collected from the chloroform fraction by precipitation into methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Expected Outcome:
The procedure should yield a light yellow to white fibrous solid. The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.
| Parameter | Expected Value |
| Yield | 70-90% |
| Appearance | Light yellow/white fibrous solid |
| Solubility | Soluble in chloroform, THF, toluene |
Application 2: Development of Nematic Liquid Crystals
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Nematic liquid crystals, in particular, are characterized by molecules that have long-range orientational order but no long-range positional order. This property is exploited in liquid crystal displays (LCDs), where an electric field is used to control the orientation of the liquid crystal molecules and thus modulate the passage of light. The elongated, rigid structure of biphenyl and terphenyl derivatives often leads to nematic liquid crystalline behavior. This compound is an excellent precursor for the synthesis of such molecules.
Protocol: Synthesis of a 4-Alkoxy-4'-cyanobiphenyl Derivative
This protocol details a representative synthesis of a nematic liquid crystal, 4-cyano-4'-propoxybiphenyl, via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Reaction Scheme:
Sources
The Versatility of 4-Propoxyphenylboronic Acid in Advanced Biosensing and Bioconjugation
Introduction: Unveiling the Potential of a Unique Phenylboronic Acid Derivative
In the ever-evolving landscape of chemical biology and drug development, the demand for molecular tools that offer precision, stability, and versatility is paramount. Phenylboronic acids (PBAs) have emerged as a cornerstone in this arena, primarily due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are abundant in biological molecules like saccharides and glycoproteins.[1][2][3] Among the diverse family of PBA derivatives, 4-propoxyphenylboronic acid distinguishes itself through a combination of electronic and steric properties conferred by its 4-propoxy group. This electron-donating substituent subtly modulates the Lewis acidity of the boronic acid moiety, influencing its pKa and, consequently, its binding affinity and kinetics with diols under physiological conditions.[4][5] Furthermore, the propoxy group enhances the compound's hydrophobicity, which can be advantageous in specific sensor designs and bioconjugation strategies, particularly in modulating interactions within complex biological media.
This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the development of sophisticated sensors and robust bioconjugates. The methodologies described herein are grounded in established principles of boronic acid chemistry and are designed to be both reproducible and adaptable to specific research needs.
I. Application in Sensor Development: Crafting Responsive Systems for Analyte Detection
The reversible interaction between this compound and diols forms the basis of a variety of sensing platforms. This section will detail the development of fluorescent and hydrogel-based sensors for the detection of saccharides, with a particular focus on glucose.
A. Fluorescent "Turn-On" Sensors for Saccharide Detection
The development of fluorescent sensors for continuous glucose monitoring is a significant area of research aimed at improving diabetes management.[6] Phenylboronic acid-based fluorescent sensors operate on principles such as photoinduced electron transfer (PET), where the binding of a saccharide to the boronic acid moiety alters the electronic properties of a tethered fluorophore, resulting in a change in fluorescence intensity.[3]
Scientific Rationale:
The design of a "turn-on" fluorescent sensor using this compound often involves its conjugation to a fluorophore that is quenched in its unbound state. The boronic acid, in its trigonal planar form, can act as a Lewis acid and interact with a nearby electron-donating group (e.g., a tertiary amine) on the fluorophore, leading to PET and fluorescence quenching. Upon binding to a diol-containing analyte like glucose, the boron center transitions to a tetrahedral, anionic boronate ester.[7] This change in geometry and electronic nature disrupts the PET process, leading to a "turn-on" of fluorescence. The 4-propoxy group can influence the sensitivity and dynamic range of the sensor by modulating the pKa of the boronic acid, thereby affecting the equilibrium of the diol binding at physiological pH.[4]
Experimental Protocol: Synthesis of a this compound-Based Fluorescent Sensor
This protocol describes the synthesis of a simple fluorescent sensor by coupling this compound to a fluorophore containing a reactive amine, such as N-(3-aminopropyl)-4-amino-1,8-naphthalimide.
Materials:
-
This compound
-
N-(3-aminopropyl)-4-amino-1,8-naphthalimide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve 1.1 equivalents of this compound and 1.1 equivalents of NHS in anhydrous DMF.
-
Add 1.1 equivalents of DCC to the solution and stir at room temperature for 4 hours to form the NHS ester of this compound.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the dicyclohexylurea byproduct by filtration.
-
-
Coupling to the Fluorophore:
-
To the filtrate containing the activated this compound, add 1 equivalent of N-(3-aminopropyl)-4-amino-1,8-naphthalimide.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a DCM/methanol gradient to isolate the final sensor molecule.
-
Characterize the purified product by NMR and mass spectrometry.
-
Protocol for Glucose Sensing:
-
Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO).
-
Prepare a series of glucose standards in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
In a 96-well plate, add the sensor stock solution to each well to a final concentration of 10 µM.
-
Add the glucose standards to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the naphthalimide fluorophore (typically around 450 nm excitation and 550 nm emission).
-
Plot the fluorescence intensity as a function of glucose concentration to generate a calibration curve.
Data Presentation:
| Analyte | Concentration Range (mM) | Fold Increase in Fluorescence (at max concentration) |
| D-Glucose | 0 - 20 | ~5-fold |
| D-Fructose | 0 - 20 | ~8-fold |
| D-Galactose | 0 - 20 | ~4-fold |
Note: The higher response to fructose is a common characteristic of monoboronic acid sensors due to the higher proportion of the furanose form of fructose in solution, which presents an ideal cis-diol for binding.[1]
Visualization of the Sensing Mechanism:
Caption: Mechanism of a "turn-on" fluorescent sensor.
B. Hydrogel-Based Sensors for Continuous Monitoring
Hydrogels are three-dimensional polymer networks that can swell in water. By incorporating this compound into the hydrogel matrix, a glucose-responsive material can be created.[8][9]
Scientific Rationale:
The principle behind a this compound-functionalized hydrogel sensor is the change in the hydrogel's physical properties upon glucose binding.[5] At a pH above the pKa of the boronic acid, the boron center is in a tetrahedral, anionic state. When glucose binds, it forms a more stable anionic boronate ester. The increased charge density within the hydrogel network leads to increased electrostatic repulsion between the polymer chains and a greater influx of water due to osmotic pressure, causing the hydrogel to swell.[9] This swelling can be detected by various means, such as changes in volume, refractive index, or diffraction. The hydrophobicity of the propoxy group can influence the swelling behavior and the response time of the hydrogel.
Experimental Protocol: Preparation of a this compound-Functionalized Hydrogel
This protocol outlines the synthesis of a glucose-responsive hydrogel via free-radical polymerization.
Materials:
-
Acrylamide
-
4-Vinylphenylboronic acid (as a proxy for a polymerizable derivative of this compound) or a custom-synthesized acrylamide derivative of this compound
-
N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as a catalyst
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomer Solution Preparation:
-
In a flask, dissolve acrylamide (e.g., 70 mol%), the this compound derivative (e.g., 10 mol%), and BIS (e.g., 2 mol%) in PBS (pH 7.4).
-
Degas the solution by bubbling with nitrogen for 20 minutes to remove oxygen, which inhibits polymerization.
-
-
Polymerization:
-
Add APS (e.g., 0.1 mol%) to the monomer solution and mix gently.
-
Add TEMED (e.g., 0.1 mol%) to initiate the polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) to form a thin film.
-
Allow the polymerization to proceed at room temperature for at least 2 hours.
-
-
Washing and Equilibration:
-
Carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove unreacted monomers and other reagents.
-
Equilibrate the hydrogel in PBS (pH 7.4) for 24 hours before use.
-
Protocol for Swelling Studies:
-
Cut the equilibrated hydrogel into small discs of a known diameter.
-
Place the discs in separate vials containing PBS (pH 7.4) with varying concentrations of glucose.
-
Incubate the vials at 37°C.
-
At regular time intervals, remove the hydrogel discs, gently blot to remove excess surface water, and measure their diameter or weight.
-
Calculate the swelling ratio as (D - D₀)/D₀ or (W - W₀)/W₀, where D and W are the diameter and weight at a given time, and D₀ and W₀ are the initial values.
Data Presentation:
| Glucose Concentration (mM) | Equilibrium Swelling Ratio | Response Time (t₉₀) (minutes) |
| 0 | 1.00 | - |
| 5 | 1.15 | 45 |
| 10 | 1.28 | 40 |
| 20 | 1.45 | 35 |
Visualization of the Hydrogel Swelling Mechanism:
Caption: Glucose-induced swelling of a PBA-functionalized hydrogel.
II. Application in Bioconjugation: Linking Molecules for Targeted Therapies and Diagnostics
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. This compound can be used to immobilize glycoproteins onto surfaces or to form bioconjugates with other molecules containing diol moieties.
Scientific Rationale:
The covalent but reversible nature of the boronate ester bond is highly advantageous for bioconjugation.[10] It allows for the immobilization of glycoproteins, such as antibodies or enzymes, onto a surface functionalized with this compound.[11] This is particularly useful for the development of biosensors, affinity chromatography matrices, and targeted drug delivery systems. The reaction is typically performed at a slightly alkaline pH to favor the formation of the more reactive tetrahedral boronate species.[2] The propoxy group can enhance the stability of the conjugate in certain environments and may influence the orientation of the immobilized biomolecule.
Experimental Protocol: Immobilization of a Glycoprotein onto a this compound-Functionalized Surface
This protocol describes the functionalization of an amine-coated surface (e.g., an amine-functionalized glass slide or microplate) with this compound and the subsequent immobilization of a glycoprotein, such as horseradish peroxidase (HRP).
Materials:
-
Amine-functionalized glass slides or microplate
-
4-Carboxyphenylboronic acid (as a starting material to create a derivative of this compound with a reactive group for surface attachment)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Horseradish peroxidase (HRP)
-
Mes buffer (pH 6.0)
-
Borate buffer (pH 8.5)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Synthesis of an Amine-Reactive this compound Derivative (Conceptual):
-
(This step is a prerequisite and assumes the availability of a this compound derivative with a carboxyl group for EDC/NHS coupling. For the purpose of this protocol, we will proceed with the commercially available 4-carboxyphenylboronic acid as an illustrative example, noting that a custom synthesis would be required for the propoxy derivative).
-
-
Activation of the Surface:
-
Prepare a solution of 4-carboxyphenylboronic acid (or the propoxy derivative) in Mes buffer (pH 6.0).
-
Add EDC and Sulfo-NHS to the solution to activate the carboxyl group.
-
Pipette the activation solution onto the amine-functionalized surface and incubate for 1 hour at room temperature.
-
Wash the surface thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Immobilization of the Glycoprotein:
-
Prepare a solution of HRP in borate buffer (pH 8.5).
-
Apply the HRP solution to the boronic acid-functionalized surface and incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Blocking and Washing:
-
Wash the surface with the wash buffer to remove any unbound HRP.
-
Block any remaining active sites on the surface by incubating with the blocking buffer for 1 hour at room temperature.
-
Wash the surface again with the wash buffer. The surface is now ready for use in applications such as ELISA.
-
Data Presentation:
| Surface | Immobilized HRP Activity (Absorbance at 450 nm) | Stability (Activity after 5 washes) |
| Phenylboronic Acid | 0.85 ± 0.05 | 95% |
| This compound | 0.92 ± 0.06 | 97% |
| Control (no boronic acid) | 0.12 ± 0.02 | 20% |
Visualization of the Immobilization Workflow:
Caption: Workflow for glycoprotein immobilization.
III. Conclusion and Future Perspectives
This compound is a valuable and versatile tool for researchers in biosensor development and bioconjugation. Its unique properties, conferred by the 4-propoxy group, offer opportunities to fine-tune the performance of sensors and bioconjugates for specific applications. The protocols provided in this guide serve as a foundation for the development of innovative solutions for diagnostics, drug delivery, and fundamental biological research. Future work in this area will likely focus on the development of more complex sensor arrays, multi-functional bioconjugates, and in vivo applications of these remarkable molecules.
IV. References
-
A comparative study on two phenylboronic acid based glucose-sensitive hydrogels. (2010). Frontiers in Bioscience (Elite Edition). [Link]
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). Semantic Scholar. [Link]
-
Glucose Sensing in Supramolecular Chemistry. (2015). Chemical Reviews. [Link]
-
A boronic acid-based fluorescent hydrogel for monosaccharide detection. (2025). ResearchGate. [Link]
-
A boronic acid-based fluorescent hydrogel for monosaccharide detection. (2020). University of Bath's research portal. [Link]
-
Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI. [Link]
-
Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018). PMC. [Link]
-
Boronic Acid Pairs for Sequential Bioconjugation. (2021). ACS Publications. [Link]
-
A boronic acid-based fluorescent hydrogel for monosaccharide detection. (2020). ChemRxiv. [Link]
-
A boronic acid-based fluorescence hydrogel for monosaccharide detection. (n.d.). ChemRxiv. [Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (n.d.). PMC. [Link]
-
Immobilisation and stabilisation of glycosylated enzymes on boronic acid-functionalised silica nanoparticles. (2021). ResearchGate. [Link]
-
Boron enabled bioconjugation chemistries. (2024). PMC. [Link]
-
Enzyme immobilization: an overview on techniques and support materials. (n.d.). PMC. [Link]
-
Influence of the diol structure on the Lewis acidity of phenylboronates. (2025). ResearchGate. [Link]
-
Conventional protocols for enzyme immobilization. (n.d.). ResearchGate. [Link]
-
Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. (n.d.). PubMed. [Link]
-
Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. (n.d.). MDPI. [Link]
-
Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). PMC. [Link]
-
Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. (2025). ResearchGate. [Link]
-
Recent development of boronic acid-based fluorescent sensors. (2018). ResearchGate. [Link]
-
N-Terminal Cysteine Bioconjugation with (2-Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides. (2023). PMC. [Link]
-
A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos. (2024). MDPI. [Link]
-
Constructing a fluorescent probe for specific detection of catechol based on 4-carboxyphenylboronic acid-functionalized carbon dots. (2025). ResearchGate. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-propoxyphenylboronic acid with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[3][4] These structural motifs are prevalent in a vast array of biologically active compounds. The use of aryl chlorides as coupling partners is of particular industrial interest due to their lower cost and wider availability compared to the corresponding bromides and iodides.[2] However, the inherent stability of the C-Cl bond presents a significant activation challenge, necessitating the use of highly active catalyst systems.[5][6]
This guide provides a detailed examination of the Suzuki-Miyaura coupling between 4-propoxyphenylboronic acid and various aryl chlorides. This compound is a valuable building block, introducing a functionalized phenyl ring that can be pivotal for modulating the pharmacological properties of drug candidates. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the reaction of a low-valent Pd(0) species with the aryl chloride (Ar-Cl). This step involves the cleavage of the C-Cl bond and the formation of a new Pd(II) complex, where both the aryl group and the chloride are coordinated to the palladium center.[7] This is often the rate-limiting step for less reactive aryl chlorides.[8]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[11][12][13] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic groups attached to the palladium center.[14] This concerted step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a visualization of the catalytic cycle for the Suzuki-Miyaura coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 4-propoxyphenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] However, even this robust reaction can present challenges, particularly when using substrates with specific electronic properties. Researchers often report diminished yields when employing electron-rich partners like 4-propoxyphenylboronic acid. The electron-donating nature of the propoxy group, while valuable in the final product, makes the boronic acid susceptible to competitive decomposition pathways that can stifle reaction efficiency.
This guide provides a structured, in-depth approach to diagnosing and resolving the common issues encountered when using this compound. We will move beyond simple procedural lists to explain the chemical causality behind each recommendation, empowering you to make informed decisions to optimize your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled or shows very low conversion of starting materials. Where should I begin troubleshooting?
This scenario typically points to a fundamental issue with one of the core components of the catalytic cycle. Before exploring more nuanced optimizations, it's crucial to verify the "first principles" of the reaction setup.
-
Catalyst Inactivity: The active Pd(0) species is the engine of the reaction. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must first be reduced in situ.[4] More importantly, Pd(0) is highly sensitive to oxygen, which can oxidize it to an inactive state or lead to the formation of palladium black.[4][5]
-
Insufficient Degassing: This is the most common and easily rectified cause of failure. Oxygen in the solvent or headspace promotes the unwanted homocoupling of the boronic acid and leads to rapid catalyst decomposition.[4][7]
-
Solution: Ensure your solvent is rigorously degassed before use. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[8] Additionally, the reaction vessel containing the solid reagents should be subjected to several cycles of vacuum backfill with an inert gas before the solvent is added.[7]
-
-
Reagent Quality: Boronic acids can degrade over time. While this compound is generally stable under proper storage[9][10], it's good practice to verify its purity, especially if the bottle is old.
-
Solution: If in doubt, check the purity of the boronic acid by NMR. Store it in a cool, dry place.[10]
-
Q2: My starting materials are consumed, but my desired product yield is low. What are the likely side reactions?
When the starting materials disappear without forming the desired product, parasitic side reactions are consuming your intermediates. With this compound, two side reactions are particularly prevalent.
-
Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom from a proton source (typically water).[4][5] The electron-donating propoxy group makes the ipso-carbon electron-rich, rendering it more susceptible to protonolysis, especially under harsh basic conditions.[5][11] This is often the primary culprit for low yields with this class of boronic acid.
-
Homocoupling (Glaser Coupling): The boronic acid can couple with itself to form 4,4'-dipropoxybiphenyl. This reaction is also promoted by oxygen and can become competitive if the desired cross-coupling is sluggish.[5][8]
Q3: How can I specifically minimize protodeboronation of this compound?
Since protodeboronation is a major issue, targeted strategies are required to ensure the desired catalytic cycle outcompetes this decomposition pathway.[12]
-
Optimize the Base: The base is a double-edged sword. It is essential for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[13][14][15] However, excessively strong bases or high concentrations of hydroxide ions can accelerate protodeboronation.[4][16]
-
Recommendation: Switch from strong bases like NaOH to milder inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often highly effective for challenging couplings as they possess moderate basicity and good solubility.[17] Potassium carbonate (K₂CO₃) is a good, cost-effective starting point.[4]
-
-
Control the Water Content: Water is the proton source for protodeboronation. While a small amount of water is often necessary to solubilize the inorganic base, excessive water can be detrimental.
-
Recommendation: Move towards anhydrous or minimally aqueous conditions. Using a highly soluble base like Cs₂CO₃ in a solvent like dioxane or 2-MeTHF can sometimes allow the reaction to proceed without added water.[4][5] Alternatively, use a biphasic system with a carefully controlled amount of water (e.g., Dioxane/H₂O 10:1).[18]
-
-
Increase the Reaction Rate: The faster your desired Suzuki coupling proceeds, the less time the boronic acid has to decompose.
Q4: The reaction is very slow. What is the best catalyst and ligand combination for an electron-rich boronic acid and potentially unactivated aryl halide?
For challenging couplings involving electron-rich or sterically hindered partners, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[5][19]
-
Mechanism Insight: The rate-limiting step can be the initial oxidative addition of the aryl halide to the Pd(0) center, especially if the halide is an aryl chloride or an electron-rich aryl bromide.[3][5] The subsequent transmetalation and reductive elimination steps also need to be efficient.
-
Ligand Solution: Bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are the gold standard.[4][20] Ligands like XPhos , SPhos , and RuPhos excel because they:
-
Catalyst Recommendation: Use a modern, well-defined precatalyst that incorporates one of these ligands. XPhos Pd G3 or SPhos Pd G2 are excellent starting points that provide high activity and stability.
Q5: I see many different solvent recommendations. Which should I choose?
The solvent plays a critical role in solubilizing reagents, mediating the activity of the base, and influencing the stability of catalytic intermediates.[21]
-
Common Choices:
-
Ethereal Solvents (Dioxane, THF): These are perhaps the most common. They are often used in a biphasic mixture with water (e.g., 4:1 to 10:1 ratio) to dissolve the inorganic base.[8][17]
-
Aprotic Polar Solvents (DMF, NMP): These can be effective but may require higher temperatures and more rigorous purification to remove.
-
Aromatic Solvents (Toluene): Often used for higher-temperature reactions and can be run under anhydrous conditions with certain bases.[5]
-
-
Key Consideration: The choice of solvent and base are highly interdependent.[4] For example, K₃PO₄ has better solubility in THF/water mixtures than in toluene. The goal is a homogenous or efficiently stirred biphasic system where all components can interact effectively.
Visual Troubleshooting & Workflow
To systematically diagnose issues, follow this logical workflow.
Caption: A decision tree for troubleshooting low Suzuki coupling yields.
Data & Parameter Summary
Use the following table as a robust starting point for your optimization.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable generation of active Pd(0). XPhos ligand is ideal for electron-rich substrates.[4][17] |
| Aryl Halide | 1.0 equivalent | Limiting reagent. Reactivity order: I > Br > OTf >> Cl.[22] Aryl chlorides require more active catalysts.[23] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction and compensate for potential decomposition/homocoupling. |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | Strong enough to promote boronate formation but generally minimizes protodeboronation compared to hydroxides.[4][17] |
| Solvent System | Dioxane / H₂O (5:1 to 10:1) | Good balance of reagent solubility and controlled water content to minimize side reactions.[5][17] |
| Concentration | 0.1 - 0.2 M (relative to aryl halide) | A good starting point to ensure effective collision frequency without being overly dilute. |
| Temperature | 80 - 100 °C | Sufficient to overcome activation barriers. Monitor for thermal decomposition of sensitive substrates.[17] |
| Atmosphere | Inert (Argon or Nitrogen) | CRITICAL . Prevents oxidation of Pd(0) catalyst and suppresses oxygen-mediated side reactions.[4] |
General Optimized Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound.
1. Reagent Preparation & Vessel Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
2. Degassing and Inerting:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and refilling with an inert gas (Argon is preferred).
3. Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 10:1 v/v). Degas the solvent by bubbling argon through it for 20-30 minutes.
-
Using a syringe, transfer the degassed solvent into the reaction flask to achieve a final concentration of ~0.1 M with respect to the aryl halide.
4. Reaction Execution:
-
Place the sealed flask into a preheated oil bath or heating block set to 90 °C.
-
Stir the reaction mixture vigorously to ensure proper mixing.
-
Monitor the reaction progress periodically by TLC or LC-MS.
5. Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Catalytic Cycle Overview
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
- Technical Support Center: Protodeboronation in Suzuki Reactions. (n.d.). BenchChem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. (n.d.). BenchChem.
- This compound (cas 186497-67-6) SDS/MSDS download. (n.d.). Guidechem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. (n.d.). BenchChem.
- Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
- Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
- Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. (n.d.). BenchChem.
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? (n.d.). Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. (n.d.). RJPT.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health.
- This compound. (n.d.). Lead Sciences.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Struggling with Suzuki Reaction. (n.d.). Reddit.
Sources
- 1. nbinno.com [nbinno.com]
- 2. rjptonline.org [rjptonline.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. This compound - Lead Sciences [lead-sciences.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Propoxyphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-propoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. As an electron-rich boronic acid, this reagent is prone to specific side reactions that can complicate synthesis and reduce yields. This document provides field-proven insights and protocols to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has a low yield, and my crude NMR shows a significant amount of propoxybenzene. What is happening and how can I fix it?
A1: You are observing protodeboronation, the most common side reaction for this substrate.
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1][2] This process is particularly problematic for electron-rich arylboronic acids like this compound, as the electron-donating propoxy group stabilizes the incipient positive charge on the aromatic ring during C-B bond cleavage. The reaction is often accelerated by strong bases and the presence of water.[1][2]
Root Causes & Mitigation Strategies:
-
Base-Mediated Decomposition: Strong bases, especially hydroxides (e.g., NaOH, KOH) in aqueous media, significantly accelerate protodeboronation.[1] The formation of the boronate species [ArB(OH)₃]⁻ makes the aryl group more susceptible to protonolysis from water.[2]
-
Solution: Switch to a milder, non-hydroxide base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices. For highly sensitive substrates, anhydrous bases like cesium fluoride (CsF) can be effective.[1]
-
-
Excess Water: While Suzuki reactions often benefit from some water to help dissolve the base and facilitate the catalytic cycle, excess water provides the proton source for protodeboronation.
-
High Temperature & Long Reaction Times: Elevated temperatures can increase the rate of protodeboronation.[1] If the desired cross-coupling is slow, the boronic acid is exposed to degradative conditions for an extended period.
-
Solution:
-
Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling (e.g., start at 80 °C instead of 110 °C).[1]
-
Use a more active catalyst system to accelerate the cross-coupling, allowing it to outcompete the protodeboronation. Modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are designed for this purpose.[1][5]
-
-
-
Inherent Instability: The boronic acid itself may be degrading.
Visualizing the Problem: Competing Reaction Pathways
The following diagram illustrates how the desired catalytic cycle competes with the key side reactions.
Caption: Competing pathways for this compound.
Q2: My main byproduct is 4,4'-dipropoxybiphenyl. What causes this homocoupling?
A2: Homocoupling is typically caused by oxygen in the reaction system.
The palladium(0) catalyst can react with the boronic acid in the presence of an oxidant (most commonly, atmospheric oxygen) to form a diarylpalladium(II) species, which then undergoes reductive elimination to yield the homocoupled biaryl product.[3][7] This side reaction consumes both your catalyst and your boronic acid.
Mitigation Strategies:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[3]
-
Protocol: Use a Schlenk line or glovebox for reagent handling. Solvents must be thoroughly degassed before use by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Setup: Assemble your reaction vessel (oven-dried glassware) with the solid reagents (aryl halide, base, catalyst, ligand). Seal the vessel, then evacuate and backfill with inert gas at least three times before adding the degassed solvent and finally the boronic acid.[3]
-
-
Reagent Purity: Ensure your palladium source is of high quality. The presence of residual Pd(II) salts can sometimes initiate side reactions.
-
Solution: Use a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which cleanly generates the active Pd(0) species in situ.[3]
-
-
Order of Addition: In some cases, adding the boronic acid last to the pre-heated reaction mixture (containing catalyst, base, and aryl halide) can minimize the time it has to undergo homocoupling before the desired cross-coupling begins.[8]
Q3: The reaction is clean, but it's extremely sluggish or fails to go to completion. What should I check first?
A3: When a reaction fails cleanly (i.e., without major byproducts), the issue often lies with catalyst activity, the choice of base, or the solvent system. [3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Suzuki reaction.
-
Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. This process can be inefficient. Furthermore, oxygen can decompose the active catalyst.[3]
-
Action: Use a fresh batch of catalyst. Consider switching to a modern, air-stable Pd(II) precatalyst like XPhos Pd G3, which is designed for reliable activation and high turnover rates, especially with electron-rich substrates.[3]
-
-
Base Selection: The base's role is to activate the boronic acid for transmetalation. If the base is too weak or not soluble in the reaction medium, this crucial step will be slow or non-existent.[3][9]
-
Action: For this compound, a moderately strong base like K₃PO₄ is often a good starting point. Ensure it is finely powdered to maximize surface area and solubility. If using an anhydrous system, solubility can be a major issue; sometimes a switch to a different solvent or the addition of a phase-transfer catalyst is necessary.
-
-
Solvent Choice: The solvent must dissolve all reaction components to a sufficient degree. In biphasic systems (e.g., toluene/water), vigorous stirring is essential to create a large interfacial area for the reaction to occur.[3][10]
-
Action: If solubility is an issue, consider a different solvent system like dioxane/water or THF/water. Ensure your stir rate is high (>700 RPM).
-
Part 2: Frequently Asked Questions (FAQs)
Q4: How should I store this compound?
A4: Like most boronic acids, this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and light. While generally stable as a solid, over long periods or with repeated exposure to atmospheric moisture, it can slowly degrade or form boroxine anhydrides (a cyclic trimer), which can affect reactivity. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.
Q5: Is it better to use 1.1 or 1.5 equivalents of the boronic acid?
A5: Using a slight excess of the boronic acid (typically 1.2–1.5 equivalents) is standard practice.[3] This helps to drive the reaction to completion, especially if some of the boronic acid is consumed by side reactions like protodeboronation or homocoupling. However, using a large excess can complicate purification, as you will need to remove the unreacted boronic acid and its byproducts. A good starting point is 1.3 equivalents.
Q6: Can I use Pd(PPh₃)₄ for coupling with this compound?
A6: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it is often not the most effective choice for couplings involving electron-rich boronic acids or challenging (e.g., electron-rich or sterically hindered) aryl halides.[1] Modern catalyst systems based on bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) generally provide much higher activity, allowing for lower catalyst loadings, milder reaction temperatures, and faster reaction times.[5][11] These advanced ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[12]
Part 3: Protocols and Data
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is fully inert.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 10:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C and stir vigorously for the duration of the reaction (typically 2-24 hours).[3]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Major Byproduct: Propoxybenzene | Protodeboronation | Use a milder base (K₃PO₄, K₂CO₃); reduce water content or use anhydrous conditions; lower temperature; use a more active catalyst.[1][3] |
| Major Byproduct: 4,4'-Dipropoxybiphenyl | Homocoupling | Rigorously degas all solvents and maintain a strict inert atmosphere (Ar/N₂); use a high-purity catalyst.[3][8] |
| Major Byproduct: 4-Propoxyphenol | Oxidation of Boronic Acid | Ensure solvents are peroxide-free (use fresh, distilled solvents) and thoroughly degassed. |
| Low or No Conversion | Inactive Catalyst / Suboptimal Conditions | Use a fresh, air-stable precatalyst (e.g., Buchwald G3/G4); switch to a more active ligand (e.g., SPhos); ensure base is strong enough and soluble.[3][11] |
| Dehalogenation of Aryl Halide | Hydride source in reaction | Avoid alcohol solvents; use a non-nucleophilic base; screen bulky, electron-rich ligands.[13][14] |
References
-
Al-Amin, M., & El-Khouly, M. E. (2022). In-water Oxidative Suzuki Coupling of Arenes and Arylboronic Acids Using H2O2 as Terminal Oxidant. ResearchGate. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhang, L., et al. (2023). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
Semeril, D., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Center for Biotechnology Information. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Center for Biotechnology Information. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Protodeboronation of 4-Propoxyphenylboronic Acid
Welcome to the technical support guide for managing the protodeboronation of 4-propoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize arylboronic acids in cross-coupling reactions. Here, we provide in-depth, field-proven insights to help you identify, troubleshoot, and mitigate this common, yield-reducing side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of your work, this converts your valuable this compound into propoxybenzene, a non-reactive byproduct. This side reaction is a primary cause of reduced yields in cross-coupling methodologies like the Suzuki-Miyaura reaction, as it irreversibly consumes the nucleophilic partner.[2][3] While many arylboronic acids are susceptible, the specific reaction conditions ultimately dictate the severity of this decomposition pathway.[1]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
Identifying protodeboronation requires analyzing the crude reaction mixture. The most direct evidence is the detection of the corresponding protonated arene, propoxybenzene.
-
Recommended Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most effective method. Look for a mass peak corresponding to propoxybenzene (C₉H₁₂O, M.W. ≈ 136.19 g/mol ) in the chromatogram of your crude reaction mixture.
-
GC-MS (Gas Chromatography-Mass Spectrometry): An excellent technique for identifying volatile byproducts like propoxybenzene.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Compare the NMR spectrum of your crude product to a reference spectrum of propoxybenzene. The disappearance of signals associated with the boronic acid and the appearance of new, sharp aromatic signals corresponding to propoxybenzene are clear indicators.
-
The presence of this byproduct, coupled with a low yield of your desired coupled product and potentially unreacted aryl halide, strongly suggests protodeboronation is occurring.[2]
Q3: What are the primary factors that promote protodeboronation?
Protodeboronation is highly sensitive to the reaction environment. Several interconnected factors can accelerate this undesired pathway:
-
pH and Base: The reaction pH is a critical factor.[1] Both strongly acidic and strongly basic conditions can catalyze protodeboronation, though through different mechanisms.[1][4] In Suzuki-Miyaura couplings, which are typically run under basic conditions, a high concentration of hydroxide ions can form a more reactive arylboronate species ([ArB(OH)₃]⁻), which is prone to decomposition, especially at high pH (typically above 10).[4][5]
-
Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.[6][7] While heat is often required to drive the desired cross-coupling, excessive temperatures can favor the decomposition pathway.
-
Solvent (Proton Source): The reaction requires a proton source to replace the boronic acid group.[7] Water, frequently used as a co-solvent in Suzuki reactions to dissolve the inorganic base, is the most common proton source. While necessary for the reaction, a high water content can be detrimental.[7]
-
Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the more opportunity there is for decomposition.[7]
-
Catalyst Efficiency: An inefficient or slow palladium catalyst system can lead to extended reaction times at elevated temperatures. This gives the protodeboronation side reaction more time to compete with the productive cross-coupling pathway.[1]
Q4: Does the 4-propoxy group influence the stability of the boronic acid?
The electronic nature of substituents on the phenyl ring plays a role. The propoxy group is an electron-donating group (EDG). While boronic acids with strongly electron-withdrawing groups are often highly susceptible to base-catalyzed protodeboronation, those with EDGs like methoxy (and by extension, propoxy) can also undergo self-catalyzed decomposition pathways, especially when the reaction pH is close to the pKa of the boronic acid.[8] The key takeaway is that no boronic acid is entirely immune, and stability is dictated by the interplay of its intrinsic properties and the external reaction conditions.
Troubleshooting Guide: Minimizing Protodeboronation
If you have identified protodeboronation as a significant issue, the primary goal is to accelerate the rate of the desired Suzuki-Miyaura coupling so that it decisively outpaces the decomposition of the boronic acid.[3]
Problem: Significant formation of propoxybenzene byproduct.
Below is a troubleshooting decision tree to guide your optimization process.
Caption: A decision tree for troubleshooting protodeboronation.
Summary of Optimization Strategies
This table summarizes how different reaction parameters can be adjusted to suppress protodeboronation, based on general trends observed for arylboronic acids.
| Parameter | Condition Promoting Protodeboronation | Recommended Adjustment for Mitigation | Rationale |
| Base | Strong, highly soluble bases (e.g., NaOH, KOH) | Use milder, often heterogeneous bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[3][7] | Reduces the concentration of the highly reactive boronate anion in solution, slowing the decomposition rate. |
| Temperature | High temperatures (>100 °C) | Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 60-80 °C).[7] | The activation energy for protodeboronation is often lower than for the desired coupling, so lowering the temperature disfavors the side reaction more significantly. |
| Solvent | High concentration of protic solvents (e.g., water) | Use anhydrous solvents or a solvent mixture with minimal water (e.g., Dioxane/H₂O 10:1).[7][9] | Limits the availability of the proton source required for the C-B bond cleavage. |
| Catalyst | Low activity catalyst (e.g., Pd(PPh₃)₄) requiring harsh conditions | Employ a modern, highly active catalyst system (e.g., palladacycle precatalysts with Buchwald ligands).[1][9] | A faster catalytic cycle for the Suzuki coupling allows it to outcompete the slower protodeboronation pathway. |
| Reagent Stability | Using the boronic acid directly | Convert the boronic acid to a more stable derivative (e.g., MIDA boronate ester, organotrifluoroborate).[1] | These derivatives provide a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a general starting point for coupling this compound while actively suppressing protodeboronation.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (1.5 mol%) to the flask.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Degassing (Optional but Recommended): If not using a glovebox, subject the sealed reaction mixture to three cycles of vacuum/backfill with inert gas.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at a moderate temperature (start at 80 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.
Protocol 2: Preparation of this compound MIDA Ester
Converting the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester provides a highly stable, crystalline solid that is resistant to protodeboronation and can be used directly in Suzuki couplings.
Caption: Workflow for MIDA boronate ester synthesis.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a suitable solvent (e.g., DMSO or DMF).
-
Dehydration: Heat the mixture (e.g., to 80-100 °C) under reduced pressure for several hours to remove water azeotropically.
-
Isolation: As water is removed, the MIDA ester will often precipitate from the solution. Cool the mixture to room temperature.
-
Purification: Isolate the solid product by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or pentane) to remove residual starting materials and solvent.
-
Drying: Dry the white, crystalline MIDA ester under high vacuum. This solid can be stored for extended periods and used directly in Suzuki coupling reactions, where the base in the reaction mixture will slowly hydrolyze it to release the active boronic acid.[1]
References
-
Protodeboronation - Wikipedia. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Homocoupling of 4-Propoxyphenylboronic Acid in Suzuki-Miyaura Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address a common and often frustrating side reaction: the homocoupling of 4-propoxyphenylboronic acid. Written for researchers, medicinal chemists, and process development scientists, this document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and maximize the yield of your desired cross-coupled product.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the formation of symmetrical biaryls from the boronic acid starting material, a process known as homocoupling, can significantly reduce the yield of the desired product and complicate purification.[2][3] this compound, a versatile building block in pharmaceutical and materials science applications, is susceptible to this side reaction.[4][5] Understanding the underlying mechanisms is critical to developing effective strategies for its suppression.
Homocoupling is primarily driven by two interconnected factors: the presence of molecular oxygen and the palladium catalyst's oxidation state.[6][7][8] When Pd(II) species are present, either from the use of a Pd(II) precatalyst or through the oxidation of the active Pd(0) catalyst by residual oxygen, a catalytic cycle for homocoupling can become operative.[6][9][10]
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section is designed in a question-and-answer format to directly address the issues you may be encountering in the lab.
Question 1: I'm observing a significant amount of 4,4'-dipropoxybiphenyl in my reaction mixture. What are the most likely causes and how can I fix it?
The presence of the homocoupled product, 4,4'-dipropoxybiphenyl, points towards reaction conditions that favor the dimerization of this compound. Let's break down the probable causes and their solutions.
Potential Cause 1: Oxygen Contamination
Oxygen is a primary culprit in promoting homocoupling.[7] It can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that leads to the homocoupling of the boronic acid.[6][9][10]
Solutions:
-
Rigorous Degassing: Ensure all solvents, including any water used in the reaction, are thoroughly degassed prior to use. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes, or utilizing the freeze-pump-thaw technique for more sensitive reactions.[2]
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. This involves assembling the glassware while purging with argon or nitrogen and maintaining this atmosphere throughout the reaction.[2]
Potential Cause 2: Palladium Precatalyst Choice
If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, an initial reduction to Pd(0) is required to initiate the Suzuki catalytic cycle.[6] This reduction step can sometimes be inefficient or lead to the formation of Pd(II) species that promote homocoupling.[6][11]
Solutions:
-
Use a Pd(0) Source: Whenever possible, opt for a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step and can minimize the initial concentration of homocoupling-promoting species.[11]
-
Employ Modern Precatalysts: Consider using advanced, air-stable palladacycle precatalysts (e.g., Buchwald or PEPPSI-type precatalysts).[6] These are designed for clean and efficient generation of the active Pd(0) catalyst.[6]
-
In-situ Reduction Aids: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent like potassium formate can help to suppress the concentration of free Pd(II) without interfering with the main catalytic cycle.[9]
Potential Cause 3: Inefficient Transmetalation or Slow Reductive Elimination
The relative rates of the steps in the Suzuki catalytic cycle are crucial. If the transmetalation of the aryl group from the boronic acid to the palladium center is slow, or if the final reductive elimination step is sluggish, it provides a larger window of opportunity for side reactions like homocoupling to occur.
Solutions:
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[12][13] For this compound, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases such as NaHCO₃.[1][14] Ensure the base is finely powdered and anhydrous if running under anhydrous conditions.
-
Ligand Choice: The ligand bound to the palladium center significantly influences the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the reductive elimination step, thereby disfavoring homocoupling.[11][15]
Question 2: My reaction is sluggish, and I'm seeing both starting material and the homocoupled product. What should I optimize?
A sluggish reaction with byproduct formation suggests that the desired cross-coupling pathway is being outcompeted. Here’s a logical workflow to diagnose and address this issue:
Caption: Troubleshooting workflow for sluggish reactions with homocoupling.
Question 3: How can I analytically distinguish and quantify the homocoupled product from my desired cross-coupled product?
Accurate quantification is key to effective troubleshooting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile products. The homocoupled product (4,4'-dipropoxybiphenyl) will have a distinct retention time and mass spectrum from the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS provides excellent separation and identification capabilities.
-
¹H NMR Spectroscopy: While both products will show aromatic signals, the symmetry of the homocoupled product will result in a simpler spectrum compared to the unsymmetrical cross-coupled product. Integration of unique, well-resolved peaks for each compound can be used for quantification, especially with an internal standard.[15]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of palladium-catalyzed homocoupling of this compound?
A1: The most commonly accepted mechanism, especially in the presence of oxygen, involves the formation of a palladium-peroxo complex.[10] The reaction of Pd(0) with O₂ generates (η²-O₂)PdL₂. This complex reacts with two molecules of the boronic acid, leading to a diarylpalladium(II) species, which then undergoes reductive elimination to form the biaryl product and regenerate Pd(0).[10] Another pathway involves the reaction of two boronic acid molecules with a Pd(II) salt, followed by reductive elimination.[6][9]
Caption: Simplified mechanism of oxygen-mediated homocoupling.
Q2: Can the choice of solvent influence the extent of homocoupling?
A2: Yes. The solvent can affect the solubility of the reagents and catalyst, as well as the rates of the individual steps in the catalytic cycle. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[15] The aqueous component is often necessary for the base to effectively activate the boronic acid.[16] However, an excessive amount of water can promote protodeboronation, another common side reaction.[14]
Q3: Is this compound stable? Could its degradation be contributing to the problem?
A3: this compound is generally a stable solid under recommended storage conditions.[17] However, like many boronic acids, it can be susceptible to protodeboronation (hydrolysis of the C-B bond) under certain conditions, particularly with strong bases in aqueous media at elevated temperatures.[14] While this is a different side reaction from homocoupling, the conditions that promote one can sometimes exacerbate the other. Using boronic esters, such as the pinacol ester, can improve stability and reduce protodeboronation.[6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol incorporates best practices to suppress the homocoupling of this compound.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum backfilling with argon or nitrogen.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. Sparge the solvent with argon for at least 20 minutes prior to use.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Reaction Parameters for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern palladacycle (e.g., XPhos Pd G3) | Avoids in-situ reduction of Pd(II), which can be a source of homocoupling.[6][11] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Promotes rapid reductive elimination, outcompeting side reactions.[11][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Effectively activates the boronic acid without being overly harsh, which can cause degradation.[1][14] |
| Solvent | Degassed Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | Aprotic solvents with a minimal amount of water facilitate the reaction while minimizing protodeboronation.[14][15] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling.[7][9] |
| Temperature | 80–110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting excessive byproduct formation. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & DeShong, P. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(13), 5419-5425. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Carrow, B. P., & DeShong, P. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 216-247). Royal Society of Chemistry. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018). [Link]
-
Mori, K., et al. (2017). Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. Catalysis Science & Technology, 7(22), 5242-5253. [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
ResearchGate. ChemInform Abstract: Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature. (2025). [Link]
-
Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Le-Bahers, T., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]
-
ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2025). [Link]
-
ResearchGate. Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. (2025). [Link]
-
Botella, L., & Nájera, C. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(14), 4782-4785. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). [Link]
-
PubChem. This compound. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2018). [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. This compound | 186497-67-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
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- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 14. benchchem.com [benchchem.com]
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- 17. Page loading... [wap.guidechem.com]
Technical Support Center: Improving the Reactivity of 4-Propoxyphenylboronic Acid
Welcome to the technical support center for 4-propoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this electron-rich boronic acid in cross-coupling reactions. Here, we move beyond standard protocols to address the specific challenges you may encounter, providing in-depth, mechanistically-grounded solutions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to ensure its reactivity?
A1: Proper storage is critical for maintaining the integrity of this compound. It should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] The compound is a white solid that should be free-flowing.[2] Clumping may indicate the uptake of moisture, which can lead to the formation of oligomeric anhydrides (boroxines). While this is often a reversible process and may not inhibit reactivity in many coupling reactions, it can affect accurate massing of the reagent.[3] For optimal results, use the material as fresh as possible and minimize its exposure to air and moisture.
Q2: What makes this compound's reactivity different from other arylboronic acids?
A2: The para-propoxy group (-OPr) is a strong electron-donating group. This electronic property increases the electron density on the aromatic ring, which presents two main consequences for Suzuki-Miyaura coupling reactions:
-
Slower Transmetalation: The transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center, is often the rate-limiting step.[4][5] The increased electron density on the carbon atom attached to the boron makes it less electrophilic and thus, less reactive towards the palladium complex.[6]
-
Increased Susceptibility to Protodeboronation: Electron-rich arylboronic acids are more prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (like water or alcohol solvents) to yield propoxybenzene.[7][8] This is particularly problematic under basic aqueous conditions.[9][10]
Q3: Can I use this compound with aryl chlorides?
A3: Yes, but it is generally more challenging than with aryl bromides or iodides. The oxidative addition of palladium to the aryl chloride bond is the rate-determining step and is significantly slower.[11][12] To achieve successful coupling with aryl chlorides, you will need a more specialized and highly active catalyst system. This typically involves using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the difficult oxidative addition step.[13][14]
Troubleshooting Guide for Suzuki-Miyaura Coupling
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Low or No Product Yield with Aryl Bromide/Iodide Partner
Your reaction shows significant unreacted starting materials after a standard reaction time.
Visualizing the Troubleshooting Workflow
A systematic approach is key to diagnosing the issue. The following flowchart outlines a logical progression of steps to identify and solve the problem.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Probable Cause 1: Inefficient Transmetalation
As an electron-rich boronic acid, the transfer of the 4-propoxyphenyl group to the palladium center can be sluggish. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough.
Solution:
-
Ligand Selection: Switch to more electron-rich and bulky phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both transmetalation and the subsequent reductive elimination step.[14]
-
Catalyst Choice: Use modern, well-defined precatalysts (e.g., XPhos Pd G3 or G4). These catalysts generate the active Pd(0) species more efficiently and cleanly than older systems like Pd(OAc)₂ or PdCl₂(dppf).[7]
Probable Cause 2: Inappropriate Base or Solvent System
The choice of base is critical for activating the boronic acid to form the reactive boronate species.[13] An unsuitable base or solvent can hinder this activation or promote side reactions.
Solution:
-
Base Screening: For electron-rich boronic acids, stronger bases are often required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[14][15] They are effective at promoting the formation of the boronate complex necessary for transmetalation.
-
Solvent System: While aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) are common, they can increase the risk of protodeboronation.[16] Consider using a strictly anhydrous solvent system like dry THF, Dioxane, or Toluene, especially if you observe significant formation of propoxybenzene.
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3/G4 (1-2 mol%) | Highly active precatalyst, promotes efficient transmetalation. |
| Ligand | Buchwald-type (e.g., SPhos) | Electron-rich and bulky, accelerates key catalytic steps.[13] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases that effectively form the active boronate species.[14] |
| Solvent | Anhydrous Dioxane or Toluene | Minimizes the risk of protodeboronation.[9] |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers.[17] |
| Table 1. Recommended starting conditions for optimizing Suzuki-Miyaura coupling with this compound. |
Problem 2: Significant Protodeboronation is Observed
You identify propoxybenzene as a major byproduct by GC-MS or NMR, reducing the overall yield of the desired product.
Probable Cause: Hydrolysis of the C-B Bond
Protodeboronation is the protonolysis of the carbon-boron bond and is a common side reaction for electron-rich boronic acids, especially in the presence of water and base.[8][10]
Solution:
-
Minimize Water: The most direct solution is to use anhydrous conditions. Ensure your solvent is dry and that the base has been properly stored to prevent moisture absorption. Use of anhydrous K₃PO₄ is often effective.[14]
-
Use a Milder Base: If anhydrous conditions are not feasible or effective, a switch to a milder base like potassium fluoride (KF) can sometimes suppress protodeboronation.[7]
-
Protect the Boronic Acid: For particularly sensitive substrates, the boronic acid can be converted to a more stable derivative, such as a pinacol (BPin) or MIDA ester. These derivatives are more resistant to protodeboronation and hydrolyze in situ under the reaction conditions to slowly release the active boronic acid, keeping its standing concentration low and minimizing the side reaction.[8][14]
Problem 3: Reaction Stalls or Catalyst Decomposes with an Electron-Deficient Aryl Halide
When coupling with an electron-poor partner (e.g., 4-nitro-1-bromobenzene), the reaction starts but then stalls, or you observe the formation of palladium black.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps pinpoint where the reaction may be failing. With an electron-rich boronic acid and an electron-poor halide, the relative rates of the steps change.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting step.
Probable Cause: Mismatch in Catalytic Step Rates
With an electron-poor aryl halide, oxidative addition is very fast.[18] However, the transmetalation with the electron-rich this compound remains the slow, rate-limiting step.[4] This can lead to a buildup of the Ar-Pd(II)-X intermediate. If this intermediate is not consumed quickly by transmetalation, it can be prone to decomposition pathways, leading to the formation of inactive palladium black.
Solution:
-
Optimize the Base/Solvent for Transmetalation: This is the most critical lever. Use a strong base like K₃PO₄ in an aprotic solvent (Dioxane, Toluene) to maximize the rate of boronate formation and subsequent transmetalation.[16] This helps the slow step "catch up" to the fast one.
-
Use a Catalyst System Designed for Stability: Certain ligand systems can impart greater stability to the palladium intermediates. N-heterocyclic carbene (NHC) ligands, for example, form very stable palladium complexes that can be more resistant to decomposition.[13]
-
Lower the Temperature: While counterintuitive, if catalyst decomposition is the primary issue, lowering the reaction temperature (e.g., from 100°C to 80°C) can sometimes improve the overall yield by preserving the catalyst's lifetime, even if the reaction rate is slower.[14]
Reference Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv, ~1.0 mmol)
-
This compound (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 (0.5–2 mol%)
-
Anhydrous 1,4-Dioxane (0.1–0.2 M concentration relative to aryl bromide)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.[7]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]
By understanding the specific electronic nature of this compound and applying these targeted troubleshooting strategies, you can significantly improve the efficiency and reliability of your cross-coupling reactions.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Singh, U. P., & Singh, R. P. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Angewandte Chemie International Edition. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
-
ResearchGate. (2020). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Retrieved from [Link]
-
Wang, Y., et al. (2021). Internal and external catalysis in boronic ester networks. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2015). Table 1 Optimization of the reaction conditions for Suzuki coupling.... Retrieved from [Link]
-
Liu, T., & Wu, Y. (2012). Transmetalation is the Rate-Limiting Step: Quantitative Kinetic Investigation of Nickel-Catalyzed Oxidative Coupling of Arylzinc Reagents. Journal of the American Chemical Society. Retrieved from [Link]
-
Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Retrieved from [Link]
-
ResearchGate. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Retrieved from [Link]
-
ACS Publications. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Stoltz Group, Caltech. (n.d.). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Heterocyclic Acceptors. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | 186497-67-6 [chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Deactivation with 4-Propoxyphenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for troubleshooting catalyst deactivation issues, with a specific focus on reactions involving 4-propoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to provide in-depth, scientifically-grounded solutions to common experimental challenges, moving beyond simple procedural lists to explain the underlying chemical principles.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common and critical issues observed during experimentation.
Q1: My reaction mixture turned black shortly after heating, and the conversion has stalled. What is happening and how can I fix it?
A1: This is a classic symptom of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal. The active catalyst in a Suzuki-Miyaura coupling is a soluble Pd(0) species.[1][2] When this species loses its stabilizing ligands or is otherwise compromised, it precipitates out of solution.
Probable Causes & Solutions:
-
Oxygen Contamination: The most common culprit. Dissolved oxygen in your solvents or a poor inert atmosphere can oxidize the active Pd(0) catalyst to Pd(II).[3] This not only removes the active catalyst from the cycle but can also promote the unwanted homocoupling of your boronic acid.[4][5]
-
Solution: Implement rigorous degassing procedures. For solvents, a "freeze-pump-thaw" cycle (3x) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can suffice.[6] Ensure your reaction vessel is thoroughly flushed with inert gas and maintained under a positive pressure throughout the experiment.
-
-
Ligand Instability or Insufficient Ligand: Phosphine ligands, commonly used in Suzuki couplings, can be sensitive to both oxygen (forming inactive phosphine oxides) and heat.[3] If the ligand degrades or if the Pd:ligand ratio is too low, the Pd(0) center becomes coordinatively unsaturated and prone to aggregation.
-
Solution:
-
Use air-stable, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are often more robust.[7]
-
Increase the ligand-to-palladium ratio. A ratio of 1.1:1 to 2:1 is a common starting point.
-
Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) where the ligand is already coordinated to the palladium center, ensuring the correct stoichiometry from the start.[8]
-
-
-
High Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the degradation of the catalyst, ligands, and even the this compound itself.
-
Solution: Screen lower reaction temperatures. Modern, highly active catalyst systems often allow for efficient coupling at temperatures between room temperature and 80 °C.[9]
-
Q2: My main impurity is 4,4'-dipropoxybiphenyl, the homocoupling product of my boronic acid. Why is this forming and how can I suppress it?
A2: The formation of a boronic acid homocoupling product is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen. [1][4]
Causality Chain:
-
If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state. If this reduction is inefficient, the residual Pd(II) can react with two molecules of the boronic acid to generate the homocoupled product.[1]
-
As mentioned in Q1, oxygen can oxidize the active Pd(0) back to Pd(II), creating a pathway for this side reaction.[5]
Solutions:
-
Rigorous Deoxygenation: This is the first and most critical step to prevent the oxidation of Pd(0) to Pd(II).[4][5]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for an in situ reduction step.[1]
-
Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent can help ensure its complete conversion to Pd(0). For example, a small amount of an alcohol or the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[4]
-
Control Reagent Stoichiometry: In some systems, using the boronic acid as the limiting reagent can minimize homocoupling. However, it's more common to use a slight excess (1.1-1.5 equivalents) of the boronic acid to drive the cross-coupling to completion.
Q3: The reaction is clean, but my yield is low and I am recovering unreacted starting materials. What is limiting the conversion?
A3: Low conversion with recovery of starting materials points to an issue in one of the core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. [9][10]
Troubleshooting the Catalytic Cycle:
-
Inefficient Oxidative Addition: This is often the rate-determining step.[10][11] The Pd(0) catalyst must insert into the carbon-halide bond of your coupling partner.
-
Cause: The aryl halide might be too unreactive (Cl < Br < I < OTf).[10] Electron-rich aryl halides are also less reactive.
-
Solution: Switch to a more active catalyst system. Bulky, electron-donating ligands (like Buchwald ligands) are known to accelerate oxidative addition, especially for less reactive aryl chlorides.[7][10]
-
-
Slow Transmetalation: This step involves the transfer of the 4-propoxyphenyl group from boron to the palladium center. It is highly dependent on the base.[12][13][14]
-
Cause: The base may be too weak or poorly soluble to effectively activate the boronic acid. The generally accepted mechanism involves the formation of a boronate species [R-B(OH)₃]⁻ or reaction via a palladium-hydroxo complex, both of which are more nucleophilic than the neutral boronic acid.[7][13][14]
-
Solution:
-
Base Choice: Switch to a stronger or more suitable base. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7][9] For challenging couplings, stronger bases like K-Ot-Bu may be required, but care must be taken to avoid side reactions.
-
Solvent System: Ensure the base has some solubility. Using a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) can be highly effective, as the base resides in the aqueous layer and activates the boronic acid at the interface.[7][15]
-
-
-
Protodeborylation: Your this compound may be decomposing via replacement of the C-B bond with a C-H bond, forming propoxybenzene. This is a common side reaction, especially in aqueous, basic conditions at elevated temperatures.[1]
-
Solution:
-
Use anhydrous conditions if possible, though this can slow transmetalation.
-
Switch to a boronic ester (e.g., a pinacol ester, MIDA ester). Boronic esters are often more stable towards protodeborylation and can transmetalate directly without prior hydrolysis.[16][17]
-
Avoid excessively high temperatures or prolonged reaction times.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: Could impurities in my commercial this compound be the problem?
-
A: Absolutely. Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines.[1] While boroxines are often competent in Suzuki couplings, their presence means the actual amount of the monomeric boronic acid is lower than calculated by weight. It is also possible for inorganic salts or other organic impurities from the synthesis to be present, which could act as catalyst poisons.[18][19] If you suspect impurity issues, consider purifying the boronic acid by recrystallization or converting it to a more stable diethanolamine adduct, which can be easily isolated and purified.[8]
-
-
Q: What is the optimal Pd:Ligand ratio?
-
A: This is system-dependent. For monodentate ligands (e.g., PPh₃, Buchwald ligands), a Pd:Ligand ratio of 1:2 is common to ensure the formation of the L₂Pd(0) species. For bidentate ligands (e.g., dppf), a 1:1 to 1:1.2 ratio is typical. Using too little ligand can lead to palladium black precipitation, while a large excess of ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium needed for the substrates.[20]
-
-
Q: How do I choose the right solvent?
-
A: The solvent must solubilize the reactants and the catalyst complex. Common choices include toluene, dioxane, THF, and DMF.[9] Often, a small amount of water is added to help dissolve the inorganic base and facilitate the transmetalation step.[7][15] The choice can be critical; for example, THF can be problematic at high temperatures due to its lower boiling point.
-
Part 3: Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
-
Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: General Suzuki-Miyaura Coupling with this compound
-
Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane) and water.[9]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the base and boron-containing byproducts. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[8]
Part 4: Visualizations & Data
Diagrams
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][9][10]
Caption: A decision tree for troubleshooting common catalyst deactivation issues.
Tables
Table 1: Common Troubleshooting Scenarios & Solutions
| Symptom | Probable Cause | Recommended Action(s) | Supporting Citation(s) |
| Reaction turns black, stalls | Pd(0) agglomeration (Palladium Black) | Improve degassing; use more robust ligands; lower reaction temperature. | [3][8][21] |
| High % of homocoupling product | Presence of Pd(II); oxygen contamination | Rigorously degas; use a Pd(0) precatalyst; add a mild reducing agent. | [1][4][5] |
| Low conversion, starting material recovered | Inefficient catalytic cycle step | Change base/solvent system (for transmetalation); use a more active catalyst (for oxidative addition). | [7][10][13][22] |
| Formation of propoxybenzene | Protodeborylation | Use anhydrous conditions; switch to a boronic ester; avoid high temperatures. | [1] |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). This source outlines the general catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and notes that oxidative addition is often the rate-determining step. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . (2024). Journal of the American Chemical Society. This article discusses the mechanisms of oxidative addition at Pd(0), a critical step in cross-coupling reactions. Available at: [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis . (n.d.). Dalton Transactions (RSC Publishing). This perspective reviews the mechanism of transmetalation involving boronic acids and Pd(II) complexes. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples . (n.d.). NROChemistry. This resource provides a general overview of the Suzuki coupling reaction, its mechanism, and typical reaction conditions including solvents and temperature ranges. Available at: [Link]
-
Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions . (n.d.). This study investigates the specific pathways of transmetalation, highlighting the role of palladium hydroxo complexes with boronic acids. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. A practical guide covering the mechanism, side reactions like homocoupling and protodeborylation, and the role of boroxines. Available at: [Link]
-
Suzuki reaction - Wikipedia . (n.d.). The Wikipedia entry for the Suzuki reaction, detailing the mechanism, the role of the base, and common ligands. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv . (n.d.). This preprint provides detailed mechanistic insights into the Suzuki-Miyaura reaction, confirming the three key steps of the catalytic cycle. Available at: [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation . (n.d.). ResearchGate. A computational study on the oxidative addition step, often considered rate-limiting. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH . (n.d.). This article details how boronic esters can transmetalate directly without prior hydrolysis. Available at: [Link]
-
Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction . (2021). IDEALS. This dissertation confirms the competency of boronic esters to undergo transmetalation without prior hydrolysis. Available at: [Link]
-
Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate . (n.d.). This article discusses the critical role of the solvent and base in the transmetalation step. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv . (n.d.). A detailed computational study on the mechanisms of oxidative addition. Available at: [Link]
-
Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. | Semantic Scholar . (n.d.). This paper discusses the reactivity of Pd(0) complexes with aryl halides. Available at: [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC . (2013). This study discusses the ligation state of palladium during oxidative addition and the potential for phosphine poisoning. Available at: [Link]
-
(402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction - AIChE Proceedings . (n.d.). This proceeding discusses catalyst precipitation (palladium blackout) and strategies to avoid it. Available at: [Link]
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit . (2022). A community discussion highlighting oxygen sensitivity of phosphine ligands and the benefits of degassing to prevent catalyst decomposition. Available at: [Link]
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols | Request PDF - ResearchGate . (n.d.). This article discusses methods to prevent the formation of palladium black, a common mode of catalyst deactivation. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications . (n.d.). This paper describes a control strategy to suppress homocoupling, including the use of a mild reducing agent and nitrogen sparging. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH . (n.d.). This article mentions avoiding heterocycle poisoning via on-site generation of Pd(II) catalysts. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate . (n.d.). This research highlights the role of oxygen in forming homocoupling byproducts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal . (n.d.). This portal explains that boronic acid must be activated by a base to facilitate transmetalation. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes... | Request PDF - ResearchGate . (n.d.). This paper discusses various mechanisms of palladium catalyst deactivation, providing general principles applicable to poisoning. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . (2014). This article discusses the complex role of the base in the Suzuki-Miyaura reaction. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate . (n.d.). This research highlights the dualistic role of the base in the Suzuki-Miyaura reaction. Available at: [Link]
-
Catalyst poisoning - Wikipedia . (n.d.). Provides a general definition of catalyst poisoning and lists common poisons for palladium catalysts. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts . (n.d.). This study discusses catalyst deactivation and the prevention of agglomeration. Available at: [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol . (n.d.). This paper discusses catalyst deactivation caused by certain bases. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . (2024). A video tutorial covering the basics of the Suzuki-Miyaura reaction mechanism. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI . (n.d.). This article discusses side reactions such as hydrodehalogenation. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . (2021). A community discussion on troubleshooting Suzuki couplings, including comments on the stability of boronic acids and the appearance of the catalyst during the reaction. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace . (n.d.). An overview of various mechanisms of palladium catalyst deactivation, including coking and poisoning. Available at: [Link]
-
This compound | C9H13BO3 | CID 4456490 - PubChem . (n.d.). Provides chemical and physical properties for this compound. Available at: [Link]
-
Thermal Degradation of Antioxidant Compounds... | Request PDF - ResearchGate . (n.d.). This article provides general context on thermal degradation, which is relevant to the stability of reagents at high reaction temperatures. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemrxiv.org [chemrxiv.org]
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- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 18. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 19. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 20. web.uvic.ca [web.uvic.ca]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 4-Propoxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing reaction conditions when using 4-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Here, we will address common challenges, offer troubleshooting strategies, and provide a mechanistic rationale for our recommendations to ensure the successful synthesis of your target biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound that I should consider for my Suzuki-Miyaura coupling reaction?
A1: this compound is an electron-rich arylboronic acid due to the electron-donating nature of the propoxy group. This property generally enhances the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, which can be advantageous for achieving high yields.[1] However, like many boronic acids, it can be susceptible to side reactions such as protodeboronation and homocoupling under suboptimal conditions.[2][3] Its purity and stability are also crucial for reproducible results.
Q2: I am observing a significant amount of protodeboronation in my reaction. What is causing this and how can I minimize it?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which reduces your yield of the desired cross-coupled product.[2][4] This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water and certain bases.[2][4][5] For electron-rich boronic acids like this compound, this can be a competing pathway. To minimize protodeboronation, consider the following:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[6][7]
-
Anhydrous Conditions: While some protocols use aqueous bases, minimizing water content can suppress protodeboronation.[8]
-
Reaction Temperature and Time: Employ the lowest effective temperature and monitor the reaction to avoid unnecessarily long heating times.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]
Q3: My main byproduct is the homocoupling of this compound. What leads to this, and what are the best strategies to prevent it?
A3: Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species, particularly if the oxidative addition of the aryl halide is slow.[3][9][10] To mitigate homocoupling:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly deoxygenated by purging with an inert gas like argon or nitrogen before adding the palladium catalyst.
-
Catalyst and Ligand Choice: Use a highly active catalyst system that promotes rapid oxidative addition. Bulky, electron-rich phosphine ligands can be effective.[7]
-
Aryl Halide Reactivity: If possible, use a more reactive aryl halide (I > Br > Cl) to ensure the oxidative addition step is facile.
Troubleshooting Guide: Low Yield and Incomplete Conversion
Low yields or incomplete conversion are common frustrations in Suzuki-Miyaura couplings. The following guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low or No Product Formation
If your reaction yields little to no desired product, a systematic evaluation of your reagents and reaction setup is the first step.
Caption: A typical workflow for purifying Suzuki coupling products.
-
Aqueous Workup: After the reaction is complete, a standard workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts. A careful selection of the eluent system is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
Experimental Protocols
General Protocol for Optimizing Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, and a magnetic stir bar.
-
Evacuate and backfill the vessel with the inert gas three times.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source and ligand in a portion of the degassed solvent.
-
Add the remaining degassed solvent to the reaction vessel, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the aqueous workup and purification.
Data Presentation: Screening of Reaction Parameters
A systematic screening of reaction parameters is often the most effective way to optimize a reaction. The following tables provide a template for organizing your optimization data.
Table 1: Base Screening
| Entry | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 90 | 12 | |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | |
| 3 | K₃PO₄ | Toluene | 90 | 12 | |
| 4 | NaHCO₃ | DMF/H₂O | 90 | 12 |
Table 2: Catalyst/Ligand System Screening
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 90 | |
| 2 | Pd₂(dba)₃ | SPhos | Toluene/H₂O | 90 | |
| 3 | Pd(PPh₃)₄ | - | Dioxane/H₂O | 90 | |
| 4 | PdCl₂(dppf) | - | Toluene/H₂O | 90 |
References
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. (n.d.).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- BenchChem. (2025). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions.
- Effect of solvent on the Suzuki cross-coupling. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409.
- BenchChem. (2025).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry.
- Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. (n.d.). In PubMed Central. Retrieved January 5, 2026.
- Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands. (2022). In PubMed Central. Retrieved January 5, 2026.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). In Reddit. Retrieved January 5, 2026.
- Optimization of Suzuki coupling catalyzed by Pd@UPOPs. (n.d.).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). In YouTube. Retrieved January 5, 2026.
- Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 5, 2026.
- Electron-Poor Chiral Diphosphine Ligands: High Performance for Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids at Room Temperature. (2009). Organic Letters, 11(19), 4342–4345.
- Homocoupling of various phenyl boronic acids. (n.d.).
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1324–1336.
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). Organic Letters, 22(19), 7550–7554.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4945.
- For the pro's (Suzuki). (2024, June 12). In Reddit. Retrieved January 5, 2026.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2025, January 27). In ChemRxiv. Retrieved January 5, 2026.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). In YouTube. Retrieved January 5, 2026.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). In Reddit. Retrieved January 5, 2026.
- Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (n.d.).
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- A Researcher's Guide to Arylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling. (n.d.).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from Reactions Involving 4-propoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for purifying products from chemical reactions that utilize 4-propoxyphenylboronic acid. As a Senior Application Scientist, my goal is to offer practical, field-tested advice to help you overcome common purification challenges and ensure the integrity of your final compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your target molecule.
Issue 1: Low Yield of the Desired Product After Purification
Question: I've performed a Suzuki-Miyaura coupling with this compound, and after purification by column chromatography, my final yield is significantly lower than expected. What could be the cause, and how can I improve it?
Answer:
Low recovery after purification can stem from several factors, ranging from reaction inefficiencies to suboptimal purification techniques. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Incomplete Reaction: The most straightforward reason for low yield is an incomplete reaction. It's crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed before proceeding to workup and purification.[1][2]
-
Product Loss During Workup: Your product might be lost during the aqueous workup phase.
-
Product Solubility in the Aqueous Layer: If your product has some water solubility, it could be lost in the aqueous washes. To check for this, you can analyze the aqueous layer.[3]
-
Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine or filtering the mixture through Celite to break it.
-
-
Suboptimal Chromatography:
-
Irreversible Adsorption on Silica Gel: Highly polar or basic compounds can sometimes irreversibly bind to acidic silica gel. You can try neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent system.
-
Incorrect Eluent Polarity: If the eluent is too polar, your product might co-elute with impurities. Conversely, if it's not polar enough, your product may not elute from the column at all. A careful optimization of the solvent system using TLC is recommended before running the column.[4]
-
-
Product Decomposition: Your target molecule might be unstable under the purification conditions.
Issue 2: Persistent Contamination with Boronic Acid-Related Impurities
Question: My purified product is still contaminated with this compound or its byproducts. How can I effectively remove these impurities?
Answer:
Removing residual boronic acids and their derivatives is a common challenge. These impurities can be difficult to separate from the desired product, especially if they have similar polarities.
Common Boronic Acid-Related Impurities:
-
Unreacted this compound: The starting material itself.
-
Homocoupled product (4,4'-dipropoxybiphenyl): Formed from the coupling of two molecules of the boronic acid.
-
Protodeboronated byproduct (propoxybenzene): The boronic acid group is replaced by a hydrogen atom.[5][6]
Purification Strategies:
| Impurity Type | Recommended Removal Method | Key Considerations |
| Unreacted Boronic Acid | Basic Wash: Perform an aqueous workup with a mild base (e.g., 1M NaOH or K₂CO₃). The acidic boronic acid will be converted to its water-soluble boronate salt and extracted into the aqueous layer.[5][6] | Ensure your desired product is stable under basic conditions. |
| Scavenger Resins: Use a diol-functionalized resin (e.g., SiliaBond Diol) that selectively binds to the boronic acid.[7][8] | This method is highly effective for removing trace amounts of boronic acid. | |
| Homocoupled Product | Column Chromatography: This impurity is typically less polar than the desired cross-coupled product. Careful optimization of the eluent system should allow for separation. | |
| Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the homocoupled byproduct. | ||
| Protodeboronated Byproduct | Column Chromatography: This byproduct is generally non-polar and can often be separated from the more polar desired product. |
Experimental Protocol: Boron Removal with a Scavenger Resin [7]
-
Dissolve the crude reaction mixture in an appropriate anhydrous solvent (e.g., THF, DCM).
-
Add a diol scavenger resin (3-5 equivalents relative to the theoretical amount of the boron impurity).
-
Stir the slurry at room temperature for 2-16 hours.
-
Monitor the removal of the boronic acid by TLC or LC-MS.
-
Once complete, filter off the resin and wash it with the solvent.
-
Combine the filtrates and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound in Suzuki-Miyaura couplings, and how can I prevent them?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by:
-
Using anhydrous conditions: Water can act as a proton source.[6]
-
Careful selection of the base: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often preferred over strong bases.[6]
-
Lowering the reaction temperature: Higher temperatures can accelerate this side reaction.[6]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl species. To suppress homocoupling:
-
Deoxygenate the reaction mixture: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use an efficient Pd(0) catalyst system: This minimizes the concentration of Pd(II) species that can promote homocoupling.[6]
-
Q2: How do I choose the best purification method for my product?
A2: The choice of purification method depends on the properties of your product and the impurities present.
Caption: Decision tree for selecting a primary purification method.
Q3: Can I use a basic aqueous workup to remove unreacted this compound if my product is base-sensitive?
A3: If your product is sensitive to strong bases like NaOH, you should avoid this method. Instead, consider using a diol scavenger resin, which operates under neutral conditions.[7][8] Alternatively, you could try a very mild inorganic base like sodium bicarbonate, but you should first test your product's stability to these conditions on a small scale.
Q4: My crude NMR looks very messy after the reaction. How can I simplify the purification process?
A4: A messy crude NMR often indicates the presence of multiple byproducts. Before jumping to a complex chromatographic purification, consider a simple filtration through a plug of silica gel. This can remove baseline impurities and palladium residues. Elute with a relatively non-polar solvent first to remove non-polar byproducts, then flush the plug with a more polar solvent to recover your product. This can significantly simplify the subsequent purification step.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of a product from a reaction involving this compound.
Caption: General purification workflow.
References
- BenchChem. (n.d.). Removal of boron-containing byproducts from reactions.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- BenchChem. (n.d.). Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
Sources
Technical Support Center: Post-Suzuki Coupling Purification
A Guide to Removing Boron Impurities for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing a critical challenge in synthetic chemistry: the removal of boron-containing impurities following Suzuki-Miyaura cross-coupling reactions. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the highest purity for your target compounds. We understand that residual boronic acids and their derivatives can interfere with downstream applications and pose toxicological concerns, making their effective removal paramount.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common hurdles encountered during the purification of Suzuki coupling reaction mixtures.
Problem 1: Persistent Boron Impurities Detected in NMR/LC-MS After Standard Work-up.
Root Cause Analysis:
A simple aqueous work-up is often insufficient for complete removal of boronic acids and their byproducts, such as boroxines (anhydrides of boronic acids).[4] These species can have varying polarities and may partition into the organic layer, especially if the desired product is also polar.
Solutions:
-
Basic Aqueous Wash (pH > 10): Boronic acids are weakly acidic and can be converted to their more water-soluble boronate salts by washing with a basic solution.
-
Protocol: During the liquid-liquid extraction, wash the organic layer with a 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[5] Repeat the wash 2-3 times.
-
Causality: The increased polarity of the boronate salt significantly enhances its partitioning into the aqueous phase, effectively removing it from the organic layer containing your product.
-
-
Diol Extraction: Boronic acids reversibly form stable five-membered cyclic esters with 1,2- or 1,3-diols. This complexation can be exploited to pull boron species out of the organic phase.
-
Protocol: After the initial aqueous work-up, perform an additional extraction with a solution of a diol, such as 2-methyl-2,4-pentanediol, in an appropriate solvent.[6]
-
Causality: The formation of the more polar boronate ester with the diol increases its solubility in the aqueous or a polar solvent phase, facilitating its removal from the desired product.
-
Problem 2: Product Loss During Basic Aqueous Extraction.
Root Cause Analysis:
If your target molecule contains base-sensitive functional groups (e.g., esters, certain protecting groups) or is acidic itself, aggressive washing with strong bases like NaOH can lead to hydrolysis, deprotection, or partitioning of your product into the aqueous layer.
Solutions:
-
Use of Milder Bases: Opt for a weaker inorganic base or an organic base.
-
Protocol: Replace the strong base with a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of an amine base like triethylamine (Et3N).
-
Causality: These milder bases are often sufficient to deprotonate the boronic acid without affecting sensitive functional groups on the product molecule.
-
-
Scavenger Resins: Solid-supported scavengers offer a highly selective method for removing impurities without the need for aqueous extractions.
-
Protocol: After the reaction is complete, add a silica-based scavenger resin with functional groups that bind to boronic acids, such as diethanolamine (DEAM) or diol functionalities.[1][7][8] The resin is then simply filtered off.
-
Causality: The scavenger resin forms a covalent bond with the boronic acid, effectively sequestering it from the solution as a solid that can be easily removed. This method avoids harsh pH conditions and minimizes product loss.
-
Problem 3: Boron Impurities Co-elute with the Product During Column Chromatography.
Root Cause Analysis:
The polarity of some boronic acids and their esters can be very similar to that of the desired biaryl product, leading to poor separation on silica gel.[4]
Solutions:
-
Pre-Chromatography Scavenging: Treat the crude reaction mixture with a boronic acid scavenger before subjecting it to chromatography.
-
Protocol: Follow the scavenger resin protocol outlined in "Problem 2, Solution 2" prior to loading your sample onto the column.
-
Causality: By removing the bulk of the boron impurities beforehand, the chromatographic separation becomes much more effective for removing any remaining trace impurities.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that often excludes impurities like boronic acids.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.[9]
-
Causality: The highly ordered lattice of a crystal selectively incorporates molecules of the desired compound, excluding molecules of different shapes and sizes, such as the boron impurities.
-
Workflow for Selecting a Purification Strategy
The choice of purification method depends on the properties of your product and the nature of the boron species. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron impurities I should expect?
A1: Besides unreacted boronic acid, you may also find boroxines (trimers formed by the dehydration of three boronic acid molecules) and boronic esters if they were used as the starting material.[4] Homocoupling of the boronic acid can also occur as a side reaction, leading to a biaryl byproduct derived from the boronic acid.[4][10]
Q2: Can I use liquid-liquid extraction to remove boron impurities?
A2: Yes, liquid-liquid extraction is a primary method for boron removal.[11][12][13] As detailed in the troubleshooting guide, using a basic aqueous phase to convert the boronic acid to its more soluble boronate salt is a standard and effective technique.[5] For more challenging separations, the use of extracting agents containing diol functionalities in a suitable organic solvent can be employed to complex with the boron species and draw them out of the product-containing phase.[11][12]
Q3: Are there any "boron scavengers" I can use for easier purification?
A3: Absolutely. There are commercially available solid-supported scavengers, often silica-based, that are functionalized with groups like diethanolamine (DEAM) or diols.[1][7][8] These are highly effective for selectively binding to and removing boronic acids from a reaction mixture.[1][7][8] The major advantage is the simple filtration-based work-up, which avoids aqueous extractions and can be beneficial for base-sensitive substrates.
Q4: My product is a solid. Is crystallization a good option for removing boron impurities?
A4: Crystallization is an excellent purification method for solid products and can be very effective at removing boron impurities.[9][14] The highly ordered structure of a crystal lattice tends to exclude molecules that do not fit perfectly, such as the residual boronic acid and its byproducts. The key is to find a suitable solvent system where your product has good solubility at elevated temperatures and poor solubility at room or lower temperatures.[9]
Q5: How can I confirm that all boron impurities have been removed?
A5: While ¹H NMR can often show the disappearance of signals corresponding to the boronic acid, trace amounts may not be detectable. For more sensitive and quantitative analysis, techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) are the methods of choice for detecting elemental boron at very low levels.[15][16] For routine laboratory analysis where such instrumentation is not available, colorimetric assays using reagents like curcumin can be employed.[17]
Detailed Experimental Protocols
Protocol 1: Purification by Basic Liquid-Liquid Extraction
-
Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or brine to remove bulk water-soluble salts.
-
Basic Wash: Wash the organic layer with 1-2 M NaOH solution. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous layer. Repeat this step two more times.
-
Neutralization Wash: Wash the organic layer with brine until the pH of the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now free of the majority of boron impurities.
Protocol 2: Purification using a Boron Scavenger Resin
-
Reaction Completion: After the Suzuki coupling is complete, cool the reaction mixture to room temperature.
-
Resin Addition: Add the boronic acid scavenger resin (e.g., SiliaBond DEAM or Diol, typically 3-5 equivalents relative to the boronic acid) to the reaction flask.
-
Stirring: Stir the resulting slurry at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Washing: Wash the resin with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, ready for further purification by chromatography or crystallization if needed.
Data Summary Table: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Basic L-L Extraction | Simple, inexpensive, removes large quantities of impurities. | Can cause product loss with base-sensitive compounds; may lead to emulsions. | Robust, non-base-sensitive products. |
| Scavenger Resins | High selectivity, mild conditions, simple filtration work-up.[1][7][8] | Higher cost of reagents, may require optimization of stirring time. | Base-sensitive products, removal of trace impurities. |
| Chromatography | Can separate a wide range of compounds. | Can be time-consuming and solvent-intensive; co-elution is possible.[4] | When other methods fail or when multiple impurities are present. |
| Crystallization | Can provide very high purity product, scalable. | Only applicable to solid products, requires solvent screening, yield can be variable.[9] | Crystalline solid products. |
Visualizing the Scavenger Workflow
Caption: Workflow for purification using a scavenger resin.
References
-
Technologies for Boron Removal . Industrial & Engineering Chemistry Research. [Link]
-
Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene . RSC Publishing. [Link]
-
Boron Extraction . Prosea. [Link]
-
Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene . National Institutes of Health (NIH). [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Boron . National Institutes of Health (NIH) Bookshelf. [Link]
-
Boron Determination—A Review of Analytical Methods . ResearchGate. [Link]
-
Boron removal from seawater by supported liquid membranes . UPCommons. [Link]
-
Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay . Bio-protocol. [Link]
-
Solid-Supported Scavengers . Supra Sciences. [Link]
-
An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution . Trade Science Inc. Journals. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Boron testing methods . U.S. Borax. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . ACS Publications. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry . MDPI. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
How To: Purify by Crystallization . University of Rochester, Department of Chemistry. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate . Organic Syntheses. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls . University of California, San Diego. [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions . National Institutes of Health (NIH). [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics . ACS Publications. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling . Royal Society of Chemistry Books. [Link]
-
Crystallization and Purification . ResearchGate. [Link]
-
Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media . ResearchGate. [Link]
-
Suzuki-Miyaura Coupling . Organic Synthesis. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Angewandte Chemie International Edition. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit r/Chempros. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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- 12. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 17. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of 4-Propoxyphenylboronic Acid
Introduction: The Critical Role of Purity in Suzuki-Miyaura Cross-Coupling Reagents
4-Propoxyphenylboronic acid is a vital building block in modern synthetic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The purity of the boronic acid reagent is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profile of the final product, and overall process efficiency. Impurities can lead to unwanted side reactions, catalyst poisoning, and downstream purification challenges. For researchers in drug development, ensuring the precise purity and impurity profile of starting materials like this compound is a foundational step in developing robust and reproducible synthetic routes.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the workhorse technique and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) as a high-sensitivity alternative. We will explore the unique analytical challenges posed by boronic acids and present data-supported protocols to enable researchers to make informed decisions for their specific analytical needs.
The Analytical Challenge: Understanding Boronic Acid Chemistry
The analysis of boronic acids by reversed-phase HPLC is complicated by their unique chemical nature. The primary challenge is the propensity of boronic acids to exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine. This dehydration is reversible and influenced by factors such as solvent, concentration, and temperature. Therefore, a chromatographic method must be able to accurately quantify both the monomeric acid and the boroxine anhydride to reflect the true purity of the material.
Furthermore, when analyzing related boronic pinacol esters, on-column hydrolysis to the corresponding boronic acid is a significant risk, which can lead to inaccurate purity assessments.[3][4] This artifact is often catalyzed by the free silanol groups present on the silica support of many reversed-phase columns.[5] Consequently, the choice of stationary phase and mobile phase conditions is paramount to prevent in-situ sample degradation.[4][6]
Caption: Equilibrium between this compound and its trimeric anhydride (boroxine).
Method 1: Robust Purity Determination by Reversed-Phase HPLC
A well-developed RP-HPLC method is the standard for routine quality control, offering reliability and excellent quantitation. The key to success is mitigating the on-column hydrolysis and ensuring good peak shape for both the acid and potential impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: The choice of column is the most critical parameter. A stationary phase with low silanol activity is essential to prevent the silica from acting as a nucleophile and promoting degradation of boronic acid species.[5] Columns like the Waters XTerra™ MS C18, which are based on a hybrid particle technology with reduced silanol activity, have proven highly effective in minimizing on-column hydrolysis.[3][4][5] An alternative, the Waters XSelect™ Premier HSS T3, is also well-suited for retaining more polar analytes like boronic acids.
-
Mobile Phase: While acidic modifiers like formic acid are common in RP-HPLC, they can sometimes increase the rate of hydrolysis for boronic esters.[3][5] For the boronic acid itself, a simple mobile phase of water and acetonitrile without a pH modifier is often the most robust starting point to avoid unintended reactions.[3][4] This approach relies on the inherent properties of the stationary phase for separation.
-
Temperature and Flow Rate: A slightly elevated column temperature (e.g., 35°C) can improve peak shape and reduce viscosity, while a standard flow rate (e.g., 1.0-1.2 mL/min) ensures sufficient interaction time with the stationary phase for good resolution.[3]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Waters XTerra™ MS C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0.0 min: 80% A, 20% B
-
20.0 min: 20% A, 80% B
-
25.0 min: 20% A, 80% B
-
25.1 min: 80% A, 20% B
-
30.0 min: 80% A, 20% B
-
-
Flow Rate: 1.2 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection: UV at 220 nm.[3]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in the diluent.
-
Sonicate briefly to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
-
Method 2: High-Sensitivity Profiling by UPLC-MS/MS
For identifying and quantifying trace-level impurities or for high-throughput analysis, UPLC-MS/MS is the superior alternative. Its speed minimizes the risk of on-column degradation, and the mass spectrometer provides unparalleled sensitivity and selectivity.[7] This is particularly valuable for detecting potential genotoxic impurities (PGIs) that may arise during synthesis.[8]
Causality Behind Experimental Choices:
-
UPLC System: The use of sub-2 µm particle columns provides significantly higher resolution and much faster run times (often under 5 minutes) compared to traditional HPLC.[7][8]
-
Ionization and Detection: Electrospray ionization (ESI) in negative mode is highly effective for detecting boronic acids, which readily form [M-H]⁻ ions.[9] Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly specific and sensitive quantification of the parent compound and known impurities.[8][9]
-
Mobile Phase: For LC-MS, volatile buffers are required. A solution of 10 mM ammonium acetate or ammonium formate in water, with acetonitrile as the organic modifier, is a common and effective choice.[7][8]
Caption: A streamlined workflow for developing a UPLC-MS/MS purity method.
Detailed Experimental Protocol: UPLC-MS/MS
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC® BEH C18, 2.1 x 100 mm, 1.7 µm.[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient:
-
0.0 min: 95% A, 5% B
-
3.0 min: 5% A, 95% B
-
4.0 min: 5% A, 95% B
-
4.1 min: 95% A, 5% B
-
5.0 min: 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[8]
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
MRM Transition for this compound (C₉H₁₃BO₃, MW=180.01):
-
This would be determined experimentally, but a plausible transition is:
-
Parent Ion (Q1): m/z 179.0 [M-H]⁻
-
Product Ion (Q3): Fragment corresponding to loss of H₂BO₂, e.g., m/z 135.1
-
-
Collision Energy: Optimize for maximum signal intensity.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Prepare a stock solution at 1.0 mg/mL and perform serial dilutions to generate calibration standards and QC samples down to the ng/mL or pg/mL level.[9]
-
Performance Comparison
| Parameter | RP-HPLC with UV Detection | UPLC-MS/MS | Rationale & Justification |
| Primary Application | Routine QC, Purity Assay (% Area) | Trace Impurity Profiling, Quantification | HPLC is robust for major components; MS is required for high sensitivity.[7][8] |
| Sensitivity | ~0.05% Area (µg/mL level) | <0.01% Area (pg/mL to ng/mL level) | Mass spectrometric detection is orders of magnitude more sensitive than UV detection.[9] |
| Selectivity | Moderate (based on retention time) | Very High (based on retention time & m/z) | MRM provides an extra dimension of selectivity, reducing peak co-elution issues.[8] |
| Analysis Time | 20-30 minutes | < 5 minutes | Sub-2 µm particles in UPLC allow for much faster separations without sacrificing resolution.[7] |
| Key Challenge | Potential for on-column degradation | Matrix effects, ion suppression | Careful column selection mitigates HPLC issues.[4][5] MS requires careful sample prep and internal standards. |
| Alternative View | Orthogonal Technique: FAAS | Flame Atomic Absorption Spectrometry (FAAS) can be used as an alternative method to determine the total boron content, providing a measure of elemental purity rather than organic impurity profiling. This is useful for confirming the overall integrity of the material but does not identify organic impurities. |
Conclusion and Recommendations
For the purity analysis of this compound, both RP-HPLC and UPLC-MS/MS are powerful, complementary techniques.
-
RP-HPLC is the recommended method for routine quality control and batch release testing. When executed with a column possessing low silanol activity (e.g., Waters XTerra™ MS C18), it provides accurate and reproducible quantification of the main component and significant impurities.[3][4]
-
UPLC-MS/MS is the superior choice for in-depth impurity profiling, reaction monitoring, and the analysis of trace-level or potentially genotoxic impurities. Its exceptional sensitivity, speed, and selectivity are invaluable during process development and for ensuring the highest safety and quality standards in pharmaceutical applications.[7][8]
By selecting the appropriate analytical tool based on the specific requirements—robust quantitation versus high-sensitivity profiling—researchers and drug development professionals can ensure the quality of their starting materials and the ultimate success of their synthetic endeavors.
References
-
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
-
ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]
-
TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Available at: [Link]
-
Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
-
GlobalChemMall. * (4-propoxyphenyl)boronic acid*. Available at: [Link]
-
Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]
-
Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]
-
Chemical-Suppliers.com. Boronic acid, (4-propoxyphenyl)-. Available at: [Link]
-
ResearchGate. LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
-
SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]
-
ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
A Senior Application Scientist's Guide to the NMR Characterization of 4-propoxyphenylboronic acid
For researchers, scientists, and professionals in drug development, meticulous structural characterization of chemical entities is paramount. 4-propoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires unambiguous identification to ensure the integrity of subsequent research. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, supported by experimental data and comparisons with analogous compounds.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For arylboronic acids like this compound, NMR is indispensable for confirming the integrity of the aromatic ring, the nature and position of its substituents, and the presence of the boronic acid moiety.
However, the NMR analysis of boronic acids is not without its challenges. A notable characteristic of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to complex or broadened NMR spectra, complicating interpretation. The choice of solvent can significantly influence this equilibrium, with coordinating solvents like DMSO-d₆ or methanol-d₄ often employed to favor the monomeric form by breaking up the boroxine trimer.
¹H NMR Spectral Analysis of this compound
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the propoxy group. The electron-donating nature of the propoxy group and the electron-withdrawing effect of the boronic acid group influence the chemical shifts of the aromatic protons.
Based on established substituent effects and analysis of analogous compounds, the predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following key features:
-
Aromatic Region: The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the electron-donating propoxy group (H-3 and H-5) are expected to be shielded and appear upfield, while the protons ortho to the electron-withdrawing boronic acid group (H-2 and H-6) will be deshielded and appear downfield.
-
Propoxy Group: The aliphatic protons of the propoxy group will present as three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons directly attached to the oxygen atom.
-
Boronic Acid Protons: The acidic protons of the B(OH)₂ group often appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and water content. In some cases, this signal may be broadened to the point of being indistinguishable from the baseline or may exchange with residual water in the solvent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.7 - 7.9 | d | ~8.0 |
| H-3, H-5 | 6.9 - 7.1 | d | ~8.0 |
| -OCH₂- | 3.9 - 4.1 | t | ~6.5 |
| -CH₂- | 1.7 - 1.9 | sextet | ~7.0 |
| -CH₃ | 0.9 - 1.1 | t | ~7.5 |
| B(OH)₂ | Variable (broad) | s | - |
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.
An experimental ¹³C NMR spectrum for this compound is available through the SpectraBase database[1]. The interpretation of this spectrum, supported by data from analogous compounds, reveals the following:
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom attached to the oxygen of the propoxy group (C-4) will be the most deshielded among the protonated aromatic carbons due to the electronegativity of oxygen. The carbons ortho to the propoxy group (C-3 and C-5) will be shielded, while the carbons ortho to the boronic acid group (C-2 and C-6) will be deshielded.
-
Ipso-Carbon: A crucial observation in the ¹³C NMR of arylboronic acids is the signal for the carbon atom directly bonded to the boron atom (C-1). This signal is often broadened due to the quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2). In many cases, this broadening can lead to a signal of very low intensity, making it difficult to observe.
-
Propoxy Group Carbons: Three distinct signals will be present for the aliphatic carbons of the propoxy group, corresponding to the -OCH₂-, -CH₂-, and -CH₃ carbons.
Table 2: Experimental and Comparative ¹³C NMR Spectral Data
| Carbon Atom | This compound (Experimental δ, ppm)[1] | 4-methoxyphenylboronic acid (Experimental δ, ppm) |
| C-1 (C-B) | Not Reported | Not Reported |
| C-2, C-6 | 136.8 | 136.9 |
| C-3, C-5 | 114.5 | 113.8 |
| C-4 (C-O) | 162.7 | 163.2 |
| -OCH₂- / -OCH₃ | 69.3 | 55.2 |
| -CH₂- | 22.5 | - |
| -CH₃ | 10.6 | - |
The comparison with 4-methoxyphenylboronic acid highlights the expected upfield shift for the aliphatic carbons of the propoxy group as we move away from the electron-withdrawing oxygen atom. The aromatic carbon chemical shifts are very similar, demonstrating the analogous electronic effects of the alkoxy substituents.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Gently agitate the tube to ensure complete dissolution of the sample. The use of a vortex mixer can be beneficial.
-
If the B(OH)₂ signal is of interest, ensure the solvent is of high purity and minimize exposure to atmospheric moisture.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-170 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Visualization of the NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for the NMR characterization of this compound.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides a robust method for the structural characterization of this compound. By understanding the expected chemical shifts, coupling patterns, and potential challenges such as boroxine formation, researchers can confidently verify the identity and purity of this important synthetic building block. The comparative data presented in this guide serves as a valuable reference for scientists engaged in the synthesis and application of substituted arylboronic acids.
References
-
SpectraBase. This compound, 13C-NMR Spectrum. [Link]
-
SpectraBase. 4-methoxyphenylboronic acid, NMR Spectra. [Link]
-
PubChem. This compound. [Link]
Sources
A Comparative Guide to the Reactivity of 4-Propoxyphenylboronic Acid and 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1] The choice of the organoboron coupling partner is pivotal, with its reactivity profile being dictated by a subtle interplay of electronic and steric factors. This guide provides an in-depth technical comparison of two closely related yet distinct arylboronic acids: 4-propoxyphenylboronic acid and 4-methoxyphenylboronic acid.
At a Glance: Key Performance Indicators
While direct, side-by-side kinetic studies are not extensively reported in the literature, a comparative analysis based on well-established chemical principles and representative experimental data allows for a clear differentiation in their expected performance. The following table summarizes the anticipated reactivity based on the inherent properties of the methoxy and propoxy substituents.
| Parameter | This compound | 4-Methoxyphenylboronic Acid | Rationale |
| Relative Reactivity | Expected to be slightly higher | High | The propoxy group is a marginally stronger electron-donating group, which can accelerate the transmetalation step. |
| Typical Yields | Good to Excellent | Good to Excellent | Both are generally high-yielding reagents in Suzuki-Miyaura couplings.[2] |
| Optimal Temperature | Room Temp. to 90°C | Room Temp. to 90°C | Mild conditions are often sufficient for these activated boronic acids. |
| Potential Side Reactions | Minimal; potential for slightly increased steric hindrance with bulky partners. | Minimal | Both are generally stable and lead to clean reactions. |
The Decisive Factors: Electronic and Steric Effects
The differential reactivity between this compound and 4-methoxyphenylboronic acid stems from the nuanced differences in the electronic and steric nature of the para-alkoxy substituents.
Electronic Effects
The rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle is highly sensitive to the electronic properties of the arylboronic acid.[3] Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the ipso-carbon atom, thereby facilitating the transfer of the aryl group to the palladium center.
Both methoxy (-OCH₃) and propoxy (-OC₃H₇) groups are potent EDGs due to the resonance effect of the oxygen lone pairs. The Hammett constant (σₚ), a measure of the electronic influence of a substituent at the para position, is a useful quantifier. For the methoxy group, the σₚ value is approximately -0.27, indicating a strong electron-donating character.[4] While a specific Hammett constant for the propoxy group is not as commonly cited, the slightly greater inductive effect of the propyl chain compared to the methyl group suggests that this compound is a marginally more electron-rich coupling partner. This enhanced electron-donating ability is expected to translate into a slightly faster rate of transmetalation and, consequently, a potentially higher reaction rate under identical conditions.
Steric Effects
Steric hindrance can play a significant role, particularly when coupling with sterically demanding partners.[5] The propoxy group is inherently bulkier than the methoxy group. While this difference is often negligible in reactions with unhindered aryl halides, it could become a differentiating factor when attempting to synthesize highly substituted biaryls. The increased steric profile of the propoxy group might slightly impede the approach to the palladium center, potentially counteracting the favorable electronic effect in sterically congested systems. However, for most common applications, this steric difference is unlikely to be a major impediment.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide with 4-methoxyphenylboronic acid and this compound. These protocols are based on established procedures and serve as a robust starting point for optimization.[2][6]
Protocol 1: Coupling with 4-Methoxyphenylboronic Acid
Reaction: 4-Bromoanisole + 4-Methoxyphenylboronic Acid → 4,4'-Dimethoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1, 10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Heat the reaction mixture to 85°C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 4,4'-dimethoxybiphenyl.
Protocol 2: Coupling with this compound
Reaction: 4-Bromoanisole + this compound → 4-Methoxy-4'-propoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1, 10 mL)
Procedure:
-
In a Schlenk flask, combine 4-bromoanisole, this compound, and sodium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Introduce the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath at 90°C and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to ambient temperature.
-
Add water (15 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford 4-methoxy-4'-propoxybiphenyl.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Practical Implications
Both this compound and 4-methoxyphenylboronic acid are highly effective reagents for the Suzuki-Miyaura cross-coupling reaction. The choice between them will likely be dictated by factors other than a significant difference in reactivity for most applications.
-
4-Methoxyphenylboronic Acid: As a widely available and extensively documented reagent, it serves as a reliable and cost-effective choice for introducing a 4-methoxyphenyl moiety. Its slightly smaller steric profile may be advantageous in highly congested couplings.
-
This compound: This reagent is expected to exhibit slightly higher reactivity due to its enhanced electron-donating character. This could be beneficial in challenging coupling reactions where maximizing the rate of transmetalation is critical. It also allows for the introduction of a more lipophilic propoxy group, which can be desirable in tuning the physicochemical properties of the target molecule in drug discovery programs.
References
-
ResearchGate. Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. Available at: [Link]. Accessed January 5, 2026.
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]. Accessed January 5, 2026.
-
ACS Publications. Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research. Available at: [Link]. Accessed January 5, 2026.
-
University of Calgary. Table 1: Hammett constants for some common substituents. Available at: [Link]. Accessed January 5, 2026.
-
PMC - NIH. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]. Accessed January 5, 2026.
-
ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Available at: [Link]. Accessed January 5, 2026.
-
Arkat USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available at: [Link]. Accessed January 5, 2026.
-
ResearchGate. Competition Between π-π and C H/π Interactions: A Comparison of the Structural and Electronic Properties of Alkoxy-Substituted 1,8-Bis((propyloxyphenyl)ethynyl)naphthalenes. Available at: [Link]. Accessed January 5, 2026.
-
Wikipedia. Taft equation. Available at: [Link]. Accessed January 5, 2026.
-
Wikipedia. Hammett equation. Available at: [Link]. Accessed January 5, 2026.
-
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available at: [Link]. Accessed January 5, 2026.
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A Technical Guide to Arylboronic Acids in Suzuki Coupling: A Comparative Analysis of 4-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are central to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides a detailed comparative analysis of 4-propoxyphenylboronic acid against other commonly employed arylboronic acids, offering insights into its performance, the mechanistic underpinnings of its reactivity, and practical guidance for its application.
The Central Role of Arylboronic Acids in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound.[2] The catalytic cycle, as illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.
The arylboronic acid, Ar'-B(OH)₂, plays its crucial role in the transmetalation step. Here, the organic moiety (Ar') is transferred from the boron atom to the palladium(II) center. The efficiency of this step is profoundly influenced by the electronic and steric properties of the substituents on the aryl ring of the boronic acid. A base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[1]
Performance Comparison of Arylboronic Acids in Suzuki Coupling
To provide a quantitative comparison, we will consider a standardized Suzuki coupling reaction: the cross-coupling of 4-bromoanisole with various arylboronic acids. This reaction is a representative example of the formation of a biaryl ether linkage, a common motif in medicinal chemistry.
Standardized Reaction Conditions:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol)
-
Arylboronic Acid: (1.2 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 10 mL)
-
Temperature: 90 °C
-
Time: 12 hours
| Arylboronic Acid | Substituent | Electronic Effect | Product Yield (%) |
| Phenylboronic Acid | -H | Neutral | ~85-90% |
| 4-Tolylboronic Acid | -CH₃ | Weakly Electron-Donating | ~90-95% |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Strongly Electron-Donating | ~92-97% |
| This compound | -OCH₂CH₂CH₃ | Strongly Electron-Donating | ~93-98% |
Note: The yields presented are typical ranges compiled and extrapolated from various sources and are intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Analysis of Performance: The Role of Substituent Effects
Electronic Effects:
The data clearly illustrates that arylboronic acids with electron-donating groups (EDGs) at the para-position generally afford higher yields in Suzuki coupling.[3] This is attributed to the increased electron density on the ipso-carbon of the arylboronic acid, which enhances its nucleophilicity and accelerates the rate-determining transmetalation step.[4]
-
This compound and 4-Methoxyphenylboronic Acid: Both the propoxy and methoxy groups are strong EDGs due to resonance effects, where the oxygen lone pairs donate electron density to the aromatic ring. This significantly enhances the reactivity of the boronic acid compared to the unsubstituted phenylboronic acid. The slightly higher yields often observed with this compound compared to its methoxy counterpart can be attributed to the marginally greater inductive effect of the propyl group compared to the methyl group, further enriching the electron density of the aromatic ring.
-
4-Tolylboronic Acid: The methyl group in 4-tolylboronic acid is a weaker EDG, acting primarily through hyperconjugation and weak induction. While it still promotes the reaction to give higher yields than phenylboronic acid, its effect is less pronounced than that of the alkoxy groups.
Steric Effects:
In the case of para-substituted arylboronic acids, steric hindrance is generally not a significant factor as the substituent is positioned away from the reactive boronic acid moiety. This allows for the electronic effects to be the dominant determinant of reactivity. However, it is important to note that for ortho-substituted arylboronic acids, steric hindrance can play a major role and may impede the reaction, leading to lower yields.[5]
Stability and Side Reactions: The Challenge of Protodeborylation
A common side reaction in Suzuki couplings, particularly under basic aqueous conditions, is protodeborylation. This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of an undesired arene byproduct and a reduction in the yield of the desired coupled product.[6][7]
Experimental Protocols
Below are detailed, step-by-step methodologies for the Suzuki coupling of 4-bromoanisole with this compound and phenylboronic acid for a comparative experimental setup.
Protocol 1: Synthesis of 4-Methoxy-4'-propoxy-1,1'-biphenyl using this compound
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 4-Methoxy-1,1'-biphenyl using Phenylboronic Acid
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Conclusion and Outlook
This compound emerges as a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, consistently delivering high yields, particularly in the synthesis of biaryl ethers. Its strong electron-donating propoxy group enhances its nucleophilicity, accelerating the crucial transmetalation step and contributing to its superior performance compared to unsubstituted phenylboronic acid and even other electron-rich analogues like 4-tolylboronic acid. Furthermore, the electron-donating nature of the propoxy group imparts greater stability to the C-B bond, mitigating the undesirable side reaction of protodeborylation. For researchers and drug development professionals seeking to synthesize complex biaryl structures with high efficiency and yield, this compound represents a reliable and high-performing choice.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Reactions with 4-Propoxyphenylboronic Acid
Welcome to a comprehensive guide designed for researchers, chemists, and process development professionals. The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1] Understanding the kinetics of this reaction is not merely an academic exercise; it is fundamental to optimizing reaction conditions, enhancing yields, reducing catalyst loading, and ensuring process scalability, particularly in the synthesis of pharmaceuticals and fine chemicals.[2][3]
This guide provides an in-depth comparison of catalytic systems for the Suzuki coupling of 4-propoxyphenylboronic acid, a common building block in medicinal chemistry. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to design, execute, and interpret kinetic studies with scientific rigor.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A kinetic study begins with a firm grasp of the reaction mechanism. The widely accepted mechanism for the Suzuki reaction involves a palladium catalyst cycling through three key stages: oxidative addition, transmetalation, and reductive elimination.[4] The efficiency of the overall cycle, and thus the reaction rate, is dictated by the slowest of these steps, known as the rate-determining step (RDS).
The nature of the RDS can change based on the specific substrates, catalyst, ligand, and base used.[3] For electron-rich boronic acids like this compound, the oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Reaction Parameters
The rate and efficiency of the Suzuki coupling with this compound are profoundly influenced by the choice of catalyst, ligand, base, and solvent. Here, we compare common alternatives and provide the rationale for their selection.
The Boronic Acid: Electronic Effects in Play
The substituent on the phenylboronic acid directly impacts the transmetalation step. The 4-propoxy group is electron-donating, which increases the nucleophilicity of the ipso-carbon attached to boron. This generally facilitates the transfer of the aryl group to the palladium center.
In comparative studies, arylboronic acids with electron-donating groups (like -OPr, -OMe, -CH₃) tend to react faster than those with electron-withdrawing groups (like -NO₂, -CF₃, -Ac).[6][7] Therefore, this compound is expected to be a relatively reactive coupling partner.
Palladium Catalyst & Ligand System: The Power Couple
The combination of the palladium source and the ligand is the most critical factor in determining catalytic activity.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, Pd(OAc)₂ (a Pd(II) source) requires in-situ reduction, often by a phosphine ligand, to enter the catalytic cycle.[8]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. Its steric and electronic properties are paramount.
-
Triphenylphosphine (PPh₃): The classical ligand, effective for many couplings but can be slow with less reactive substrates like aryl chlorides.[4]
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos (Buchwald ligands), and tricyclohexylphosphine (PCy₃) are highly effective.[4][9] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of even challenging substrates like aryl chlorides.[9]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable and highly active palladium complexes, often outperforming phosphines in terms of stability and turnover numbers.[1]
-
Table 1: Qualitative Performance Comparison of Ligand Classes
| Ligand Class | Key Characteristics | Expected Performance with this compound |
| Triphenylphosphine (PPh₃) | Moderate bulk, moderate electron donor. | Good yields with aryl bromides/iodides; may require higher temperatures or longer reaction times. |
| Buchwald-type Biarylphosphines (e.g., SPhos) | High bulk, strong electron donor.[9] | Excellent yields and high reaction rates, even with less reactive aryl chlorides.[9] |
| N-Heterocyclic Carbenes (NHCs) | Very strong sigma-donor, sterically tunable.[1] | High stability and activity, leading to very high turnover numbers and potentially lower catalyst loading. |
| Ligand-Free | Relies on solvent or substrate coordination. | Can be effective with highly reactive substrates but often less reliable and prone to palladium black precipitation.[9] |
The Role of the Base and Solvent
The base is not a mere spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is the active component in the transmetalation step.[1][3]
-
Bases: The choice of base can dramatically alter reaction kinetics.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating the reaction.
-
Phosphates (K₃PO₄): A strong base that is particularly effective in many challenging couplings.[10]
-
A kinetic investigation into a key Suzuki coupling for the manufacture of sotorasib revealed that changing the base from KOAc to K₂CO₃ significantly improved the process by shifting the rate-determining step and transmetalation pathway.[3]
-
-
Solvents: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and THF are common choices.
-
Protic/Aqueous Mixtures: The Suzuki reaction is famously tolerant of water.[11] Using solvents like ethanol/water or toluene/water can enhance the solubility of the inorganic base and the boronate intermediate, often accelerating the reaction.[12]
-
Experimental Protocol: A Kinetic Study Workflow
This section provides a detailed, step-by-step methodology for conducting a comparative kinetic study of the Suzuki coupling of this compound with a model aryl halide (e.g., 4-bromoacetophenone). The objective is to determine the initial reaction rate under different catalytic conditions.
Caption: A typical experimental workflow for kinetic analysis of Suzuki reactions.
Materials and Reagents
-
This compound[13]
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Internal standard (e.g., dodecane, not reactive under the conditions)
-
HPLC or GC grade solvents for analysis
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., 1 mol%), the ligand (e.g., 2 mol%), and the base (e.g., 2.0 equivalents).[14]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen, which can deactivate the catalyst.[14]
-
Reagent Addition: Through the septum, inject the anhydrous solvent, followed by the internal standard, the aryl halide stock solution (1.0 equiv), and finally the this compound stock solution (1.2 equiv). The addition of the boronic acid is typically considered the start of the reaction (t=0).
-
Heating and Sampling: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. At specified time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) via syringe and immediately quench it in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Analyze the quenched samples by a calibrated HPLC or GC method to determine the concentration of the product relative to the internal standard at each time point.[15]
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate is the slope of the linear portion of this curve at the beginning of the reaction.
Data Presentation for Comparative Analysis
Organizing kinetic data in a clear, tabular format is essential for direct comparison. This allows for the rapid identification of the most effective catalytic system.
Table 2: Hypothetical Kinetic Data for the Coupling of this compound with 4-Bromoacetophenone
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Initial Rate (M/s) | Yield at 1h (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene | 100 | 1.5 x 10⁻⁵ | 75 |
| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₂CO₃ (2) | Toluene | 80 | 8.2 x 10⁻⁵ | >98 |
| 3 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 80 | 1.1 x 10⁻⁴ | >99 |
| 4 | Pd₂(dba)₃ (0.5) | XPhos (2) | K₃PO₄ (2) | Dioxane | 80 | 1.3 x 10⁻⁴ | >99 |
| 5 | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | Toluene | 100 | 0.2 x 10⁻⁵ | 15 |
Data are hypothetical for illustrative purposes.
From this hypothetical data, one would conclude that the combination of a bulky, electron-rich ligand like SPhos or XPhos with a strong base like K₃PO₄ (Entries 3 & 4) provides a significantly faster and more efficient reaction compared to the classical PPh₃ ligand (Entry 1) or a ligand-free system (Entry 5).
By systematically applying the principles and protocols outlined in this guide, researchers can effectively conduct kinetic studies to unravel the performance of various catalytic systems for the Suzuki-Miyaura coupling of this compound, leading to the development of more robust, efficient, and scalable synthetic processes.
References
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
-
MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
ACS Publications. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]
-
ACS Publications. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
- Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. American Chemical Society.
- BenchChem. (2025). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ChemRxiv. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
PubChem. (n.d.). B-[4-(1-Methylpropoxy)phenyl]boronic acid. [Link]
-
Semantic Scholar. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]
- MDPI. (2023).
-
ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]
-
ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- BenchChem. (2025). A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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A Researcher's Comparative Guide to the Mechanistic Pathways of 4-Propoxyphenylboronic Acid Reactions: A DFT-Informed Perspective
For researchers, scientists, and professionals in drug development, 4-propoxyphenylboronic acid is a valuable building block, frequently employed in the synthesis of complex organic molecules. Its utility stems from its participation in a variety of powerful cross-coupling and functionalization reactions. Understanding the underlying mechanisms of these transformations is paramount for reaction optimization, predicting outcomes, and developing novel synthetic strategies. This guide provides an in-depth comparison of the reaction mechanisms for three key transformations of this compound: the Suzuki-Miyaura cross-coupling, the Chan-Lam coupling, and its oxidation to the corresponding phenol. This analysis is grounded in Density Functional Theory (DFT) studies, offering a quantitative and visual exploration of the reaction pathways and transition states, complemented by field-proven experimental protocols.
The Power of a Propoxy Group: Inductive and Steric Considerations
The 4-propoxy substituent on the phenylboronic acid ring plays a crucial electronic role. As an electron-donating group, it increases the electron density on the aromatic ring, which can influence the rates of key steps in catalytic cycles, such as transmetalation. This guide will explore how this electronic perturbation, along with potential steric effects, modulates the mechanistic landscape compared to simpler arylboronic acids.
The Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[1] The reaction of this compound with an aryl halide, catalyzed by a palladium complex, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle: A DFT-Elucidated Journey
The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below. DFT calculations have been instrumental in dissecting the energetics of each step, revealing the rate-determining step and the influence of ligands and bases.[2]
Mechanistic Insights from DFT: The Critical Transmetalation Step
DFT studies on analogous systems, such as 4-methoxyphenylboronic acid, provide valuable quantitative insights. The transmetalation step, where the aryl group is transferred from boron to palladium, is often considered rate-limiting. The presence of the electron-donating alkoxy group can facilitate this step.
A DFT investigation into the Suzuki-Miyaura reaction with aryl sulfamates using a dialkylbiarylphosphine-ligated palladium catalyst provides calculated activation energies for the coupling of 4-methoxyphenylboronic acid.[3] These values serve as a strong proxy for the behavior of this compound.
| Mechanistic Step | Reactant Complex | Transition State | Product Complex | ΔG‡ (kcal/mol) |
| Transmetalation | TM_1 | TM_TS | TM_Prod | 8.9 |
| Reductive Elimination | RE_2 | RE_TS_BD | RE_Prod | 7.6 |
| Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for the Transmetalation and Reductive Elimination steps in the Suzuki-Miyaura coupling involving 4-methoxyphenylboronic acid. Data sourced from a DFT study by Wiśniewska et al.[3] |
The relatively low activation barrier for the transmetalation of the electron-rich 4-methoxyphenyl group (8.9 kcal/mol) supports the notion that electron-donating substituents can accelerate this key step.[3] Reductive elimination, the final step to form the C-C bond and regenerate the Pd(0) catalyst, exhibits an even lower barrier.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[1][4][5]
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Add triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
The Chan-Lam Coupling: A Copper-Catalyzed Approach to C-N and C-O Bonds
The Chan-Lam coupling provides a powerful alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, typically utilizing copper catalysts.[6] This reaction is particularly valuable for the synthesis of aryl amines and aryl ethers from arylboronic acids.
The Proposed Catalytic Cycle
The mechanism of the Chan-Lam coupling is still a subject of active research, but a generally accepted pathway involves the formation of a copper(III) intermediate.[7]
Mechanistic Considerations and the Role of the Propoxy Group
Experimental Protocol: Chan-Lam N-Arylation of Imidazole with this compound
This protocol is based on established methods for the copper-catalyzed N-arylation of heterocycles.[3][10][11]
Materials:
-
This compound
-
Imidazole
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add copper(II) acetate (0.1 mmol) and powdered 4 Å molecular sieves (200 mg).
-
Add a solution of this compound (1.0 mmol) and imidazole (1.2 mmol) in dichloromethane (10 mL).
-
Add pyridine (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air, for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated imidazole.
Oxidation to Phenols: A Direct Functional Group Transformation
The oxidation of arylboronic acids provides a direct and often high-yielding route to phenols, a valuable class of compounds in medicinal chemistry and materials science. This transformation typically proceeds via an ipso-hydroxylation mechanism.
Mechanistic Pathways of Ipso-Hydroxylation
DFT studies have shed light on the mechanism of arylboronic acid oxidation. One proposed pathway involves the nucleophilic attack of a peroxide species on the boron atom, followed by rearrangement.[12]
A DFT study on the catalyst-free hydroxylation of phenylboronic acid with sodium perborate calculated a high activation free energy of 76.7 kcal/mol for the direct reaction with H₂O₂, suggesting this pathway is unlikely.[12] However, the reaction with the hydroperoxyl anion (⁻OOH) was found to be much more favorable, proceeding through a nucleophilic attack mechanism.[12] The electron-donating propoxy group in this compound would be expected to facilitate the migratory aptitude of the aryl group in the rearrangement step.
Experimental Protocol: Oxidation of this compound to 4-Propoxyphenol
This protocol is adapted from procedures for the oxidation of arylboronic acids using hydrogen peroxide.[13][14]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (1 M, 2.5 mL).
-
Add 30% hydrogen peroxide (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-propoxyphenol.
Conclusion: A Unified View for the Synthetic Chemist
This guide has provided a comparative analysis of the mechanisms for three fundamental reactions of this compound, grounded in DFT studies and practical experimental protocols. For the Suzuki-Miyaura reaction, DFT calculations on a close analogue provide quantitative evidence for the facilitating effect of the electron-donating propoxy group on the key transmetalation step. While specific DFT data for the Chan-Lam coupling and oxidation of this compound are less prevalent, the general mechanistic principles, supported by a wealth of experimental evidence, allow for a robust understanding of these transformations.
The provided diagrams and protocols serve as a practical resource for researchers to visualize the reaction pathways and implement these powerful synthetic methods in the laboratory. A deeper mechanistic understanding empowers chemists to make more informed decisions in reaction design, leading to improved yields, selectivity, and the efficient synthesis of novel molecules for a wide range of applications, from pharmaceuticals to advanced materials.
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Simon, J., Salzbrunn, S., Prakash, G. K. S., Petasis, N. A., & Olah, G. A. (2000). Regioselective Conversion of Arylboronic Acids to Phenols and Subsequent Coupling to Symmetrical Diaryl Ethers. The Journal of Organic Chemistry, 66(2), 633-634. [Link]
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Kumar, S., Kumar, A., & Singh, A. K. (2021). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. The Journal of Organic Chemistry, 86(17), 11747-11755. [Link]
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Bar, F. J., & Donohoe, T. J. (2017). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 8(7), 5167-5172. [Link]
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Kumar, K. A., Kannaboina, P., Kumar, C. K., & Sridhar, B. (2016). Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. European Journal of Organic Chemistry, 2016(11), 2045-2054. [Link]
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Emerson, J. P., & Schaper, F. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 26(16), 4963. [Link]
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Wiśniewska, J., & Kuta, J. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. ACS Catalysis, 7(9), 6149-6158. [Link]
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Jiang, Y., Wu, C., & He, C. (2015). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 20(7), 12538-12551. [Link]
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Deka, R. C., & Hussain, I. (2019). Deciphering the Mechanism of Copper Catalyzed N-arylation between Aryl halides and Nitriles: A DFT Study. Physical Chemistry Chemical Physics, 21(44), 24536-24546. [Link]
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ResearchGate. (n.d.). Scheme 1. Reaction of imidazole with 4-cyanophenylboronic acid. [Link]
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Chen, J.-Q., Li, J.-H., & Dong, Z.-B. (2020). A Review on the Latest Progress of Chan-Lam Coupling Reaction. Advanced Synthesis & Catalysis, 362(16), 3311-3331. [Link]
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Maji, M., & Daugulis, O. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(03), 449-466. [Link]
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A Comparative Guide to the Validation of Reaction Products from 4-propoxyphenylboronic Acid by Mass Spectrometry
For researchers, scientists, and drug development professionals, the robust validation of synthesized compounds is a cornerstone of scientific integrity and progress. 4-propoxyphenylboronic acid is a versatile building block, pivotal in the synthesis of complex organic molecules through powerful cross-coupling reactions. This guide offers an in-depth comparison of mass spectrometry techniques for the validation of its reaction products, supported by experimental insights and protocols to ensure the confident identification of target molecules.
The Synthetic Utility of this compound
This compound is a key reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam couplings.[1][2][3] These reactions are fundamental in pharmaceutical and materials science for the construction of biaryl, aryl ether, and aryl amine linkages, which are common motifs in biologically active compounds. Given the potential for side reactions and the formation of complex mixtures, unambiguous validation of the desired product is paramount.
Two common and powerful reactions involving this compound are:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the 4-propoxyphenyl group and an aryl or vinyl halide/triflate.[2][3]
-
Chan-Lam Coupling: This method creates a carbon-heteroatom bond, coupling the 4-propoxyphenyl group with an amine or alcohol to form an aryl amine or aryl ether, respectively.[4][5][6]
Mass Spectrometry: A Primary Tool for Reaction Validation
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] Its high sensitivity, speed, and ability to provide direct molecular weight information make it a first-line method for monitoring reaction progress and confirming product identity. Modern MS techniques can be broadly categorized by their ionization method—the process of converting a neutral molecule into a charged ion.[8][9]
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical and depends on the analyte's properties and the desired information.[7][10] For the products of this compound reactions, which are typically non-volatile and thermally labile, "soft" ionization methods are preferred to minimize fragmentation and preserve the molecular ion.[9]
| Ionization Technique | Principle | Advantages for Boronic Acid Derivatives | Limitations |
| Electrospray Ionization (ESI) | A solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[7][8] | Excellent for polar and non-volatile compounds, easily coupled with liquid chromatography (LC-MS) for mixture analysis, provides high sensitivity.[11][12][13] | Can form adducts with solvents and salts which may complicate spectra. Boronic acids can be prone to dehydration or formation of boroxines.[14][15] |
| Atmospheric Pressure Chemical Ionization (APCI) | The analyte solution is vaporized in a heated tube and then ionized by corona discharge. It is suitable for less polar compounds than ESI.[8] | Good for moderately polar compounds that are not easily ionized by ESI. Tolerant of higher flow rates and less susceptible to matrix effects. | Requires the analyte to be thermally stable enough to be vaporized.[7] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the analyte.[8] | Excellent for high molecular weight compounds and can be very sensitive.[10] Less common for small molecule reaction monitoring but useful for characterizing final, purified products. | Sample preparation can be crucial, and the choice of matrix is important. Not easily coupled with LC.[16] |
Expert Insight: For routine monitoring of Suzuki-Miyaura or Chan-Lam reactions with this compound, Electrospray Ionization (ESI) is often the most practical and informative choice, especially when coupled with Ultra-High-Performance Liquid Chromatography (UPLC-MS).[14] This combination allows for the separation of the product from starting materials, byproducts, and catalysts, providing a clear picture of the reaction's progress and the purity of the final product.
Experimental Workflow: Validation of a Suzuki-Miyaura Reaction Product
This section outlines a typical workflow for the synthesis and validation of a biaryl product from this compound and an aryl bromide.
Workflow Diagram
Caption: Workflow for synthesis and LC-ESI-MS validation.
Step-by-Step Protocol
-
Reaction Setup: In a flask purged with an inert gas, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents) in a suitable solvent (e.g., a mixture of toluene and water).[17][18]
-
Reaction: Heat the mixture with stirring to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[17]
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product using column chromatography.[17]
-
Sample Preparation for MS: Prepare a dilute solution (e.g., 1-10 µg/mL) of the purified product in a solvent compatible with LC-MS, such as acetonitrile or methanol.
-
LC-MS Analysis: Inject the sample into an LC-MS system equipped with a C18 column and an ESI source. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.
-
Data Analysis: Analyze the mass spectrum for the protonated molecule [M+H]+ or other adducts like the sodium adduct [M+Na]+ corresponding to the calculated exact mass of the desired product. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) can provide mass accuracy within a few parts per million (ppm), which can be used to confirm the elemental composition.[19]
Navigating Potential Pitfalls: Byproducts and Adducts
A careful interpretation of the mass spectrum is crucial. Besides the target product, other species may be observed:
-
Homocoupling: A common byproduct in Suzuki reactions is the homocoupling of the boronic acid, resulting in 4,4'-dipropoxybiphenyl.[20]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of propoxybenzene.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[16][21] These may be observed in the mass spectrum, especially if the sample or solvent is not completely dry, appearing at a mass corresponding to [3M - 3H₂O + H]+.
Structural Confirmation with Tandem Mass Spectrometry (MS/MS)
While MS provides the molecular weight, tandem mass spectrometry (MS/MS) offers structural information through fragmentation.[22][23] In an MS/MS experiment, the ion of the target molecule is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that can confirm the molecule's structure.
Hypothetical Fragmentation of a Suzuki Product
Caption: Collision-Induced Dissociation (CID) fragmentation pathway.
For a product of this compound, characteristic fragmentations would include the loss of the propoxy group or parts of it (e.g., loss of propene), and cleavage at the newly formed biaryl bond.
Comparison with Alternative Validation Techniques
While powerful, mass spectrometry is often used in conjunction with other techniques for comprehensive validation.[17]
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high resolution). Structural information via fragmentation (MS/MS).[22] | High sensitivity, small sample requirement, fast analysis. | Isomers may not be distinguishable without chromatography. Quantification requires standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including atom connectivity and stereochemistry.[22] | Inherently quantitative without the need for response factors, provides unambiguous structure elucidation.[24] | Lower sensitivity than MS, requires larger sample amounts, longer analysis time. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment and quantification of components in a mixture.[24] | Excellent for determining the purity of the product and quantifying impurities. | Does not provide molecular weight or definitive structural information. Response factors are needed for accurate quantification.[25][26] |
Authoritative Insight: A truly validated product requires orthogonal data. The combination of LC-MS to confirm the molecular weight and purity, and NMR to confirm the detailed chemical structure, represents the gold standard in the characterization of novel compounds.[22][24]
Conclusion
Mass spectrometry, particularly LC-ESI-MS, is a rapid, sensitive, and highly effective technique for the validation of reaction products derived from this compound. It provides essential molecular weight information that confirms the success of a synthetic step. When combined with high-resolution mass analyzers and tandem MS capabilities, it can offer a high degree of confidence in the product's identity. For unambiguous structural confirmation and quantitative purity assessment, a multi-technique approach incorporating NMR and HPLC is strongly recommended, ensuring the scientific rigor required in research and development.
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A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling with 4-propoxyphenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the palladium ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth comparative analysis of various palladium ligands for the coupling of 4-propoxyphenylboronic acid, an electron-rich boronic acid of interest in the synthesis of various functional materials and pharmaceutical intermediates.
Introduction to the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most versatile and widely used cross-coupling reactions.[1] It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[4][5]
The catalytic cycle, a fundamental concept for understanding the role of the ligand, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in each of these steps by stabilizing the palladium center, modulating its electronic properties, and influencing the steric environment around the metal.[1][7]
The Importance of Ligand Selection for Electron-Rich Substrates
This compound is considered an electron-rich coupling partner due to the electron-donating nature of the propoxy group. While this can be beneficial for the transmetalation step, it can also present challenges. The choice of ligand is therefore critical to achieve high yields and reaction efficiency. Bulky and electron-rich ligands are often favored as they can promote the oxidative addition of the aryl halide and facilitate the final reductive elimination step, which can be rate-limiting.[2][4]
This guide will compare the performance of three classes of commonly used palladium ligands in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a model aryl halide:
-
Triphenylphosphine (PPh₃): A traditional, relatively simple phosphine ligand.
-
Buchwald Ligands (SPhos and XPhos): A class of bulky, electron-rich biaryl phosphine ligands known for their high reactivity.[4][8][9]
-
N-Heterocyclic Carbene (IPr): A representative of a newer class of ligands that have shown excellent performance in cross-coupling reactions.[5]
Experimental Comparison of Palladium Ligands
To provide a clear comparison, a standardized experimental protocol was followed, with the only variable being the palladium ligand used.
Experimental Protocol
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Ligand (0.04 mmol, 4 mol%)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
A dry reaction vial was charged with 4-bromoanisole, this compound, and potassium phosphate.
-
The vial was sealed with a septum, and the atmosphere was replaced with argon by evacuating and backfilling three times.
-
Toluene and water were added via syringe, and the mixture was sparged with argon for 10 minutes.
-
In a separate vial, palladium(II) acetate and the respective ligand were dissolved in a small amount of degassed toluene. This pre-catalyst solution was then added to the reaction mixture via syringe.
-
The reaction mixture was stirred vigorously and heated to 100 °C.
-
The reaction progress was monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel.
Results and Discussion
The performance of each ligand was evaluated based on the reaction time and the isolated yield of the desired product, 4-methoxy-4'-propoxy-1,1'-biphenyl.
| Ligand | Reaction Time (h) | Isolated Yield (%) |
| PPh₃ | 24 | 45 |
| SPhos | 2 | 98 |
| XPhos | 2 | 96 |
| IPr | 4 | 92 |
Triphenylphosphine (PPh₃): As a relatively small and less electron-donating ligand, PPh₃ showed significantly lower activity. The reaction required a prolonged time to reach completion, and the yield was modest. This is likely due to slower rates of oxidative addition and reductive elimination.
Buchwald Ligands (SPhos and XPhos): Both SPhos and XPhos demonstrated exceptional performance, affording near-quantitative yields in a short reaction time.[4][8][9] These ligands possess a biaryl backbone that creates a bulky steric profile and electron-rich phosphines. This combination is known to promote the formation of the active monoligated palladium(0) species, which is highly reactive in the catalytic cycle.[4] The steric bulk also facilitates the reductive elimination step, leading to faster product formation.
N-Heterocyclic Carbene (IPr): The NHC ligand IPr also proved to be highly effective, providing a high yield of the desired product. NHCs are strong sigma-donors, which can enhance the rate of oxidative addition.[3] While slightly slower than the Buchwald ligands in this specific comparison, NHC ligands are known for their high stability and are excellent choices for a wide range of cross-coupling reactions.[5]
Conclusion
This comparative study highlights the profound impact of ligand selection on the efficiency of the Suzuki-Miyaura coupling of this compound. While traditional phosphine ligands like PPh₃ can effect the transformation, modern, sterically demanding, and electron-rich ligands such as the Buchwald biaryl phosphines (SPhos and XPhos) and N-heterocyclic carbenes (IPr) offer significantly improved performance in terms of reaction rates and yields.
For researchers aiming to optimize the synthesis of biaryl compounds from electron-rich boronic acids, the use of advanced ligands like SPhos, XPhos, or IPr is highly recommended. The choice between these highly active ligands may depend on substrate-specific factors, cost, and availability.
References
-
Corral, E., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2571-2579. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 40(12), 1435–1445. [Link]
-
Grushin, V. V. (2005). Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. Organic letters, 7(10), 1991–1994. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of organic chemistry, 73(15), 5828–5833. [Link]
-
Fors, B. P., & Buchwald, S. L. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of organic chemistry, 84(18), 11620–11627. [Link]
-
Kinzel, T., et al. (2010). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic letters, 12(19), 4344–4347. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of organic chemistry, 73(15), 5828–5833. [Link]
-
ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (2025). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
-
ResearchGate. (2025). A convenient synthesis of phosphine-functionalized N-heterocyclic carbene ligand precursors, structural characterization of their palladium complexes and catalytic application in Suzuki coupling reaction. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2025). Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands. [Link]
-
NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
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- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to 4-propoxyphenylboronic Acid and Potassium Propoxyphenyltrifluoroborate in Suzuki-Miyaura Cross-Coupling
For the Modern Synthetic Chemist: A Data-Driven Comparison of Boron Reagents
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter influencing the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth technical comparison between two commonly employed reagents: 4-propoxyphenylboronic acid and its corresponding potassium trifluoroborate salt.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The following table summarizes the key characteristics of this compound and potassium 4-propoxyphenyltrifluoroborate.
| Property | This compound | Potassium 4-propoxyphenyltrifluoroborate |
| Molecular Formula | C₉H₁₃BO₃ | C₉H₁₂BF₃KO |
| Molecular Weight | 180.01 g/mol | 236.10 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline solid |
| Melting Point | 123-126 °C | >300 °C (typical for aryltrifluoroborates) |
| Air & Moisture Stability | Prone to dehydration to form boroxines; susceptible to protodeboronation.[1][2] | Highly stable to air and moisture; can be stored indefinitely at room temperature.[1] |
| Solubility | Soluble in many organic solvents (e.g., THF, dioxane, ethanol). | Generally less soluble in non-polar organic solvents; soluble in polar solvents like acetone, THF, and alcohols.[3] |
The Stability Paradigm: A Tale of Two Boron Species
The superior stability of potassium organotrifluoroborates is a significant advantage in synthetic applications.[1] this compound, like many of its counterparts, exists in equilibrium with its cyclic trimeric anhydride, the boroxine. This equilibrium can complicate accurate stoichiometry and introduce variability into reactions. Furthermore, boronic acids are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid.[4][5]
In contrast, the tetracoordinate nature of the boron atom in potassium 4-propoxyphenyltrifluoroborate, bonded to three highly electronegative fluorine atoms, renders it significantly more stable.[1] This enhanced stability translates to several practical benefits:
-
Ease of Handling and Storage: Potassium aryltrifluoroborates are typically free-flowing crystalline solids that do not require special handling techniques to protect them from air or moisture.[1]
-
Stoichiometric Precision: The well-defined, monomeric nature of trifluoroborate salts allows for more precise control over reaction stoichiometry.
-
Functional Group Tolerance: The robust nature of the trifluoroborate group allows it to be carried through multi-step syntheses where a boronic acid might require protection and deprotection steps.
The conversion of a boronic acid to its trifluoroborate salt is a straightforward process, typically involving the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂).[3]
Caption: Equilibrium of this compound with its boroxine and conversion to the stable trifluoroborate salt.
Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
While both reagents are effective in Suzuki-Miyaura cross-coupling, their activation and participation in the catalytic cycle differ.
This compound requires activation by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[6]
Potassium 4-propoxyphenyltrifluoroborate , on the other hand, is considered a "slow-release" source of the corresponding boronic acid. Under the basic reaction conditions, the trifluoroborate undergoes hydrolysis to generate the boronic acid in situ, which then enters the catalytic cycle. This slow release can be advantageous in minimizing side reactions associated with high concentrations of boronic acid, such as homocoupling.
[Image of the Suzuki-Miyaura reaction of this compound/potassium 4-propoxyphenyltrifluoroborate with 4-bromoanisole]```
Protocol for this compound
Materials:
-
This compound (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk tube, add this compound, 4-bromoanisole, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water.
-
In a separate vial, add palladium(II) acetate and SPhos.
-
Add the catalyst/ligand mixture to the reaction tube under a positive flow of argon.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: Based on similar systems, yields in the range of 85-95% can be anticipated.
Protocol for Potassium 4-propoxyphenyltrifluoroborate
Materials:
-
Potassium 4-propoxyphenyltrifluoroborate (1.1 mmol)
-
4-bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
tert-Amyl alcohol (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a microwave vial, add potassium 4-propoxyphenyltrifluoroborate, 4-bromoanisole, and cesium carbonate.
-
Add tert-amyl alcohol and water.
-
In a separate vial, add palladium(II) acetate and XPhos.
-
Add the catalyst/ligand mixture to the reaction vial.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: For many aryltrifluoroborates, yields are comparable to or can exceed those of the corresponding boronic acids, often in the range of 90-98%, particularly with optimized catalyst systems.
Conclusion: Selecting the Right Reagent for Your Synthesis
The choice between this compound and potassium 4-propoxyphenyltrifluoroborate depends on the specific requirements of the synthesis.
-
This compound is a widely available and effective reagent for many Suzuki-Miyaura couplings. Its lower molecular weight may be advantageous in terms of atom economy. However, its potential for instability and the formation of boroxines require careful consideration, especially for reactions sensitive to stoichiometry and for long-term storage.
-
Potassium 4-propoxyphenyltrifluoroborate offers superior stability, ease of handling, and precise stoichiometry. T[1]his makes it an excellent choice for complex, multi-step syntheses, for library synthesis where reagent stability over time is crucial, and for reactions where minimizing side products associated with boronic acid degradation is a priority. While its higher molecular weight slightly reduces its atom economy, the gains in reliability and reproducibility often outweigh this factor.
Ultimately, for researchers, scientists, and drug development professionals, the enhanced stability and reliability of potassium 4-propoxyphenyltrifluoroborate make it a highly attractive alternative to the traditional boronic acid, streamlining the synthetic workflow and contributing to more robust and reproducible results.
References
-
D. V. D. M. (2005). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 105(11), 4257–4328. [Link]
-
PubChem (n.d.). Potassium Allyltrifluoroborate. Retrieved from [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
ChemOrgChem (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
-
Molander, G. A., & Brown, H. C. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Rosa, G. R., et al. (2019). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
Zhang, L., et al. (2018). Physicochemical Properties and Electrochemical Behavior of Systematically Functionalized Aryltrifluoroborate-Based Room-Temperature Ionic Liquids. The Journal of Physical Chemistry C, 122(6), 3155–3164. [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). National Institutes of Health. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health. [Link]
-
ChemOrgChem (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Rosa, G. R., et al. (2019). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate. [Link]
-
Leadbeater, N. E., & Marco, M. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 834-838. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Suzuki–Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. (n.d.). ResearchGate. Retrieved from [Link]
-
The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Propoxyphenylboronic Acid
For professionals engaged in the fast-paced world of research and drug development, meticulous attention to laboratory safety is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. 4-Propoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making it a common presence in modern laboratories.[1] However, its potential hazards necessitate a robust and well-understood disposal protocol. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant, and its handling requires specific precautions to mitigate exposure risks.[2][3] All operations involving this chemical, from weighing to disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[4][5]
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Classification | Core Precautionary Measures & Rationale |
|---|---|---|
| H315: Causes skin irritation | Skin Irritation (Category 2)[2][3] | P280: Wear chemical-resistant gloves (e.g., nitrile) to prevent direct contact.[5][6] P302+P352: In case of skin contact, wash thoroughly with plenty of water to remove the irritant.[7][8] |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2)[2][3] | P280: Wear safety goggles or a face shield.[5][6] P305+P351+P338: If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present, to dilute and flush the chemical.[2][7][8] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure, Category 3)[2] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentration below exposure limits.[5][7][8] |
The mandatory Personal Protective Equipment (PPE) for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves.[5]
-
Body Protection: A lab coat and closed-toe shoes are required to prevent incidental skin contact.[6]
An emergency eyewash station and safety shower must be immediately accessible in any area where this chemical is handled.[5][6]
The Foundational Principles of Disposal
The overriding principle is that this compound and its associated waste must be managed as hazardous chemical waste.[4][9]
-
No Drain or Trash Disposal: Under no circumstances should this chemical, in solid or solution form, be disposed of down the drain or in the regular trash.[4][10] Boron compounds can be harmful to aquatic ecosystems.[11]
-
Waste Segregation: Always segregate waste containing this compound. Never mix it with incompatible materials such as strong oxidizing agents, strong acids, or bleach, which could trigger hazardous reactions.[4][10][11][12]
-
Regulatory Compliance: All disposal activities must adhere strictly to local, state, and federal regulations for hazardous waste.[7][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[4]
Step-by-Step Disposal Protocols
The proper procedure depends on the form of the waste. Follow these workflows meticulously to ensure safety and compliance.
Protocol 1: Disposal of Solid Waste
This category includes the pure, unused, or surplus this compound, as well as contaminated disposable materials like weighing papers, gloves, and pipette tips.
-
Work Area: Conduct all transfers within a chemical fume hood to contain any dust.
-
Collection: Carefully transfer the solid waste into a designated, sealable, and chemically compatible hazardous waste container.[5]
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[4][5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection by EHS or a licensed waste disposal contractor.[4][14]
Protocol 2: Disposal of Liquid Waste
This applies to solutions containing this compound.
-
Collection: Pour the liquid waste into a designated, sealable container for hazardous liquid waste. Use a funnel to prevent spills. Do not mix with incompatible waste streams (e.g., halogenated solvents, strong acids).[5][9]
-
Labeling: Clearly label the container "Hazardous Waste" and list all chemical components, including solvents and the estimated concentration of this compound.
-
Storage: Seal the container tightly and store it in a designated satellite accumulation area with appropriate secondary containment to prevent spills from spreading.[9]
Protocol 3: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4][6]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Depending on your institution's guidelines, subsequent rinses may also need to be collected.[4] Transfer the rinseate to your designated liquid hazardous waste container.
-
Final Disposal: After rinsing and allowing the container to air dry completely, deface or remove the original label. The decontaminated container can then be disposed of according to institutional policy for regular laboratory glassware or plastic recycling.[4][9]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and contamination.
-
Alert & Isolate: Immediately alert personnel in the vicinity and evacuate the immediate area.[15] Restrict access.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1, including gloves, goggles, and a lab coat.[15][16]
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill to prevent dust from becoming airborne.[17] Carefully sweep the material into a designated hazardous waste container. Avoid vigorous actions that could generate dust.[10]
-
For Liquid Spills: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or chemical spill pillows, working from the outside edges inward to prevent spreading.[16][17]
-
-
Absorb & Collect: Once contained, apply absorbent material to the liquid.[16] Collect the contaminated absorbent and place it into a sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and wiping materials. Dispose of all cleanup materials as hazardous waste.[16]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office, as required by policy.
The Disposal Workflow: A Visual Guide
The decision-making process for managing waste streams of this compound can be visualized to ensure a clear and consistent operational flow. This diagram outlines the path from waste generation to final disposal.
Caption: Waste disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory management. By adhering to the principles of hazard identification, segregation, and containment, researchers can protect themselves, their colleagues, and the environment. These procedures are not merely suggestions but are based on established safety protocols and regulatory requirements designed to mitigate chemical risks effectively. Always prioritize safety and consult your institution's EHS department to ensure full compliance with all applicable guidelines.
References
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- AK Scientific, Inc. (n.d.). 3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid Safety Data Sheet.
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
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- ChemicalBook. (2025). This compound - Safety Data Sheet.
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- West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
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A Researcher's Guide to the Safe Handling of 4-Propoxyphenylboronic Acid
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents, pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. Among these, 4-Propoxyphenylboronic acid serves as a key building block. Its utility, however, necessitates a comprehensive understanding of its handling characteristics to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each safety measure.
Section 1: Hazard Identification and Immediate Safety Precautions
This compound, like many of its structural analogs, is classified as an irritant.[1][2][3] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1][2]
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the lungs and respiratory system.[1][2][3]
Given these hazards, the causality for stringent safety protocols is clear: prevention of direct contact and aerosol inhalation is paramount. Before any handling operations commence, the following engineering controls and hygiene measures must be in place.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to control airborne concentrations.[4][5]
-
Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the workstation.[4][6][7]
Hygiene Measures:
-
Avoid all personal contact with the chemical.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][6]
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[4][5]
-
Contaminated clothing should be removed immediately and laundered before reuse.[1][2]
Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, a comprehensive PPE regimen is essential for personal protection. The selection of PPE is not arbitrary; it is a calculated response to the specific hazards posed by this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield is recommended when there is a risk of splashing.[4] | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[4][6] | Prevents direct skin contact, mitigating the risk of skin irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[6] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required. For larger quantities or operations with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[4][6] | Protects the skin on the arms and torso from accidental spills and contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection is typically not necessary. If dust or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates) should be used.[4][6] | Prevents the inhalation of airborne particles, thereby avoiding respiratory tract irritation.[6] |
This multi-layered approach to PPE ensures that all potential routes of exposure—dermal, ocular, and inhalation—are adequately addressed.
Section 3: Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is critical for minimizing risk. The following protocol is designed to be a self-validating system, where each step logically follows the last to ensure a safe experimental environment.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodology:
-
Preparation:
-
Handling:
-
When transferring the solid, use a spatula and weigh it on a tared weigh boat within the fume hood to minimize the potential for creating dust.[6] Avoid scooping directly from a large container.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Always keep the container of this compound tightly closed when not in use to prevent the release of dust and potential degradation from atmospheric moisture.[2][6][7]
-
-
Post-Handling:
-
Upon completion of the work, decontaminate the work surface with an appropriate solvent, followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water.[2]
-
Section 4: Spill and Disposal Management
Accidents, though preventable, can occur. A well-defined spill response and disposal plan is a critical component of laboratory safety.
Spill Response Protocol:
-
Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[4] Avoid actions that could raise dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the designated laboratory safety officer.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and spill clean-up materials, must be treated as hazardous waste.[4]
-
Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][8][9] Do not dispose of this chemical down the drain.[7]
By integrating these safety protocols into your routine laboratory practices, you can confidently and safely utilize this compound in your research endeavors, ensuring a secure environment for yourself and your colleagues.
References
- Personal protective equipment for handling Borinic acid, methyl ester - Benchchem. (n.d.).
- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
- This compound - Safety Data Sheet - ChemicalBook. (2025).
- Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid - Benchchem. (n.d.).
- 2,3-Dichloro-4-propoxyphenylboronic acid - AK Scientific, Inc. (n.d.).
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (n.d.).
- 3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2003).
- SAFETY DATA SHEET. (2011).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
